4-(4-Chlorobenzyl)morpholine
Description
The exact mass of the compound 4-(4-Chlorobenzyl)morpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Chlorobenzyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorobenzyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKDDYGWEOMOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290558 | |
| Record name | 4-[(4-Chlorophenyl)methyl]morpholine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID301290558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6425-43-0 | |
| Record name | 4-[(4-Chlorophenyl)methyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6425-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Chlorophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-chlorophenyl)methyl]morpholine | |
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Foundational & Exploratory
4-(4-Chlorobenzyl)morpholine chemical properties
An In-depth Technical Guide to 4-(4-Chlorobenzyl)morpholine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(4-Chlorobenzyl)morpholine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. We will delve into its core physicochemical and spectroscopic properties, provide a detailed, field-proven protocol for its synthesis via nucleophilic substitution, and explore its role as a versatile intermediate in the synthesis of pharmacologically active agents. The discussion is framed from the perspective of a senior application scientist, emphasizing the causal relationships behind experimental choices and the strategic importance of the morpholine scaffold in modern drug discovery. Safety protocols and handling procedures are also detailed to ensure safe and effective laboratory use.
Introduction: The Strategic Value of the Morpholine Moiety
In the landscape of drug discovery, certain chemical scaffolds consistently emerge due to their ability to impart favorable pharmacokinetic and pharmacodynamic properties onto drug candidates. The morpholine ring is one such "privileged structure".[1] As a cyclic amine-ether, its unique topology and electronic properties offer several advantages. The ether oxygen can act as a hydrogen bond acceptor, while the tertiary amine provides a basic center that can be crucial for solubility and receptor interaction.[2] Consequently, the morpholine moiety is a key component in numerous clinically important drugs, including antibiotics like Linezolid and anticancer agents such as Gefitinib.[3]
4-(4-Chlorobenzyl)morpholine serves as a quintessential example of a morpholine-containing building block. It combines the beneficial properties of the morpholine ring with a functionalized aromatic group. The 4-chlorobenzyl moiety provides a lipophilic component and a site for further chemical elaboration, making this compound a valuable starting point for synthesizing diverse libraries of potential therapeutic agents, particularly those targeting the central nervous system (CNS) and enzymes implicated in neurodegenerative diseases.[2][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is foundational for its application in synthesis and research.
Core Chemical Properties
The key physicochemical identifiers and properties of 4-(4-Chlorobenzyl)morpholine are summarized below, providing essential data for its handling, storage, and use in quantitative chemical reactions.
| Property | Value | Source |
| CAS Number | 6425-43-0 | [5][6] |
| Molecular Formula | C₁₁H₁₄ClNO | [5] |
| Molecular Weight | 211.69 g/mol | [5] |
| IUPAC Name | 4-(4-chlorobenzyl)morpholine | |
| Synonyms | 4-(p-Chlorobenzyl)morpholine |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the chlorophenyl ring will appear as two doublets in the δ 7.0-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring. A sharp singlet corresponding to the two benzylic protons (-CH₂-) would be expected around δ 3.5 ppm. The eight protons of the morpholine ring will present as two multiplets, typically between δ 2.4 and δ 3.7 ppm. The protons adjacent to the oxygen (-O-CH₂-) will be downfield relative to those adjacent to the nitrogen (-N-CH₂-).[7]
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the two distinct carbons of the morpholine ring. The carbons adjacent to the heteroatoms (N and O) will be the most deshielded among the aliphatic signals.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 211 and a characteristic M+2 peak at m/z 213 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-H stretching vibrations for both aromatic and aliphatic groups, C-N and C-O stretching bands from the morpholine ring, and a C-Cl stretching vibration.
Synthesis and Reaction Mechanism
As a chemical intermediate, the synthesis of 4-(4-Chlorobenzyl)morpholine is a critical process. The most direct and widely used method is the nucleophilic substitution reaction, a robust and scalable approach.
Synthetic Workflow: Nucleophilic Substitution
This protocol details the synthesis of 4-(4-Chlorobenzyl)morpholine from morpholine and 1-chloro-4-(chloromethyl)benzene. The mechanism is a classic Sₙ2 reaction where the secondary amine of the morpholine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group.[8] A non-nucleophilic base, such as potassium carbonate, is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(4-CHLOROBENZYL)MORPHOLINE | 6425-43-0 [chemicalbook.com]
- 6. 4-(4-CHLOROBENZYL)MORPHOLINE CAS#: 6425-43-0 [chemicalbook.com]
- 7. acdlabs.com [acdlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 4-(4-Chlorobenzyl)morpholine (CAS: 6425-43-0)
Executive Summary
This technical guide provides a comprehensive overview of 4-(4-Chlorobenzyl)morpholine, a synthetic organic compound of significant interest to researchers in medicinal chemistry and drug development. The morpholine heterocycle is a well-established "privileged scaffold" known for conferring favorable pharmacokinetic properties to bioactive molecules.[1][2] This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, outlines methods for its analytical characterization, discusses its pharmacological relevance, and establishes clear guidelines for safe handling and storage. The synthesis is presented not merely as a series of steps but with a rationale for each procedural choice, reflecting an approach grounded in mechanistic understanding. This guide is intended to serve as an essential resource for scientists leveraging this versatile chemical intermediate in the synthesis of novel therapeutic agents.
Physicochemical and Structural Characteristics
4-(4-Chlorobenzyl)morpholine is a disubstituted amine featuring a morpholine ring N-substituted with a 4-chlorobenzyl group. The morpholine ring, with its ether and secondary amine functionalities (in its unsubstituted form), imparts a degree of hydrophilicity and metabolic stability, while the chlorobenzyl moiety provides a lipophilic aromatic handle that can be crucial for target binding interactions.[3]
Table 1: Physicochemical Properties of 4-(4-Chlorobenzyl)morpholine
| Property | Value | Source(s) |
| CAS Number | 6425-43-0 | [4][5] |
| Molecular Formula | C₁₁H₁₄ClNO | [4][5] |
| Molecular Weight | 211.69 g/mol | [4][5] |
| Appearance | Data not available; likely a solid at room temperature | [4] |
| Melting Point | 68-69 °C | [4] |
| Boiling Point | 287.3 ± 25.0 °C (Predicted) | [4] |
| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [4] |
Synthesis and Purification
The synthesis of 4-(4-Chlorobenzyl)morpholine is most reliably achieved via a nucleophilic substitution reaction (SN2 mechanism). This process involves the nitrogen atom of the morpholine ring acting as a nucleophile to displace a halide from 4-chlorobenzyl chloride.
The causality behind this synthetic choice rests on established reactivity principles. Morpholine is an effective secondary amine nucleophile. 4-Chlorobenzyl chloride is an excellent electrophile due to the electron-withdrawing nature of the chlorine on the benzyl carbon, which polarizes the C-Cl bond and makes the carbon susceptible to nucleophilic attack. A non-nucleophilic base, such as potassium carbonate, is employed to quench the hydrochloric acid byproduct generated during the reaction. This is critical because it prevents the protonation of the morpholine reactant, which would render it non-nucleophilic and halt the reaction. Anhydrous acetonitrile is the solvent of choice as its polar aprotic nature effectively solvates the cation of the base (K⁺) without interfering with the nucleophile, thereby accelerating the SN2 reaction.[1]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (K₂CO₃; 2.0 equivalents). The flask is then placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. To this suspension, add morpholine (1.2 equivalents) via syringe. Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Initiation: Add 4-chlorobenzyl chloride (1.0 equivalent) portion-wise to the stirring suspension. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 82°C) and maintain for 4-8 hours.
-
Monitoring (Self-Validation): The reaction progress must be monitored to ensure completion. This is achieved by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30:70 ethyl acetate/hexanes). The disappearance of the 4-chlorobenzyl chloride spot indicates the reaction is complete.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the inorganic solids (K₂CO₃ and KCl). Rinse the filter cake with additional acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Aqueous Extraction): Dissolve the crude residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(4-Chlorobenzyl)morpholine.
-
Final Purification (Chromatography): If TLC indicates the presence of impurities, the crude product should be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure compound.[1][6]
Sources
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- 4. 4-(4-CHLOROBENZYL)MORPHOLINE CAS#: 6425-43-0 [m.chemicalbook.com]
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4-(4-Chlorobenzyl)morpholine molecular weight and formula
An In-Depth Technical Guide to 4-(4-Chlorobenzyl)morpholine: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 4-(4-chlorobenzyl)morpholine, a heterocyclic compound of significant interest to researchers and professionals in drug development. The morpholine moiety is a well-established privileged scaffold in medicinal chemistry, frequently incorporated to enhance the pharmacokinetic profiles of drug candidates. This document details the core molecular attributes, physicochemical properties, and a robust, field-proven synthetic protocol for 4-(4-chlorobenzyl)morpholine. Furthermore, it provides a thorough guide to its spectroscopic characterization, essential for structural verification and purity assessment. The guide culminates in a discussion of its applications as a versatile chemical intermediate, contextualizing its role in the broader landscape of modern drug discovery.
Core Molecular Attributes
4-(4-Chlorobenzyl)morpholine is a disubstituted amine where the nitrogen atom of the morpholine ring is functionalized with a 4-chlorobenzyl group. This structure combines the favorable properties of the morpholine ring with a reactive handle for further synthetic elaboration.
Caption: 2D Chemical Structure of 4-(4-Chlorobenzyl)morpholine.
The fundamental properties of this compound are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO | [1][2] |
| Molecular Weight | 211.69 g/mol | [1][2] |
| CAS Number | 6425-43-0 | [1][2] |
| IUPAC Name | 4-(4-chlorobenzyl)morpholine | |
| MDL Number | MFCD00684836 | [1] |
Physicochemical Properties and Their Significance
The physicochemical profile of a compound is critical for predicting its behavior in biological systems, influencing its Absorption, Distribution, Metabolism, and Excretion (ADME).
| Property | Value (Predicted/Experimental) | Significance in Drug Development |
| Melting Point | 68-69 °C | [2] |
| Boiling Point | 287.3 ± 25.0 °C (Predicted) | [2] |
| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | Not available | Determines the ionization state at physiological pH, affecting solubility and membrane permeability. |
| LogP | Not available | Measures lipophilicity, which is crucial for predicting blood-brain barrier penetration and cell membrane transport. |
Experimental Protocol: Determination of Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, serving as a key indicator of its lipophilicity.
Causality: This experiment simulates the partitioning of a drug between the aqueous environment of the bloodstream and the lipid-rich environment of cell membranes. A balanced LogP is often sought for oral bioavailability.
-
Preparation of Phases: Prepare pre-saturated n-octanol by shaking it with water and allowing the phases to separate. Similarly, prepare pre-saturated water by shaking it with n-octanol. This ensures that the two solvents are in equilibrium, preventing volume changes during the experiment.
-
Standard Solution Preparation: Prepare a stock solution of 4-(4-chlorobenzyl)morpholine of a known concentration (e.g., 1 mg/mL) in the aqueous phase.
-
Equilibration: In a separatory funnel, combine a precise volume of the aqueous standard solution with an equal volume of the pre-saturated n-octanol.
-
Mixing: Shake the funnel vigorously for a set period (e.g., 30 minutes) at a constant temperature to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Allow the funnel to stand until the layers have completely separated. Centrifugation can be employed to accelerate this process.
-
Quantification: Carefully collect the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The concentration in the n-octanol phase is determined by the difference from the initial concentration. LogP is calculated as: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Synthesis and Mechanistic Insights
The synthesis of 4-(4-chlorobenzyl)morpholine is efficiently achieved via a classical nucleophilic substitution reaction (Sₙ2). This method is robust, high-yielding, and a cornerstone of amine alkylation in synthetic organic chemistry.
Principle: The lone pair of electrons on the secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This attack displaces the chloride leaving group, forming the new carbon-nitrogen bond.
Causality of Reagents:
-
Base (e.g., Potassium Carbonate, K₂CO₃): An inorganic base is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. Without a base, the HCl would protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.
-
Solvent (e.g., Acetonitrile, ACN): A polar aprotic solvent like acetonitrile is ideal. It effectively dissolves the reactants but does not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.
Caption: General workflow for the synthesis and purification of 4-(4-Chlorobenzyl)morpholine.
Detailed Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is adapted from established methods for analogous N-benzylations.[3][4]
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (e.g., 2.0 equivalents).
-
Add anhydrous acetonitrile (e.g., 50 mL), followed by morpholine (1.2 equivalents).
-
Stir the resulting suspension at room temperature for 10 minutes to ensure homogeneity.
-
Causality: Using anhydrous reagents and solvent is critical to prevent unwanted side reactions with water.
-
-
Addition of Electrophile:
-
Add 4-chlorobenzyl chloride (1.0 equivalent) to the reaction mixture. The addition may be done in portions to control any initial exotherm.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting electrophile is consumed (typically 4-8 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and the KCl byproduct). Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).
-
Causality: The water wash removes any remaining inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
-
-
Final Purification (If Necessary):
-
If the crude product is not of sufficient purity as determined by NMR or TLC, it can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Spectroscopic Characterization
Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. While experimental data is not widely published, the expected spectral features can be reliably predicted based on the molecular structure.
| Technique | Expected Features for 4-(4-Chlorobenzyl)morpholine |
| ¹H NMR | ~7.3 ppm (d, 2H): Aromatic protons ortho to the -CH₂- group.~7.2 ppm (d, 2H): Aromatic protons ortho to the Chlorine atom.~3.7 ppm (t, 4H): Morpholine protons adjacent to Oxygen (-O-CH₂-).~3.5 ppm (s, 2H): Benzylic protons (Ar-CH₂-N-).~2.4 ppm (t, 4H): Morpholine protons adjacent to Nitrogen (-N-CH₂-). |
| ¹³C NMR | ~137 ppm: Quaternary aromatic carbon attached to the benzyl group.~133 ppm: Quaternary aromatic carbon attached to Chlorine.~130-128 ppm: Aromatic CH carbons.~67 ppm: Morpholine carbons adjacent to Oxygen (-O-CH₂-).~63 ppm: Benzylic carbon (Ar-CH₂-).~53 ppm: Morpholine carbons adjacent to Nitrogen (-N-CH₂-). |
| Mass Spec. (EI) | Molecular Ion ([M]⁺): Expected at m/z 211 and 213. The key diagnostic feature is the isotopic pattern for a single chlorine atom, which results in two peaks ([M]⁺ and [M+2]⁺) with an approximate intensity ratio of 3:1. |
| IR Spec. | ~2950-2800 cm⁻¹: Aliphatic C-H stretching.~1595 cm⁻¹: Aromatic C=C stretching.~1115 cm⁻¹: Strong C-O-C ether stretching from the morpholine ring.[3]~815 cm⁻¹: C-H bend indicative of para-disubstitution on the benzene ring. |
Applications in Research and Drug Development
4-(4-Chlorobenzyl)morpholine is not typically an active pharmaceutical ingredient itself but serves as a crucial building block in the synthesis of more complex, biologically active molecules.[4]
The Morpholine Moiety: A Privileged Scaffold
The morpholine ring is considered a "privileged structure" in medicinal chemistry. Its inclusion in a drug candidate can confer several advantageous properties:
-
Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, and the tertiary amine provides a basic handle, which can improve aqueous solubility and overall ADME properties.[3][5]
-
Metabolic Stability: The morpholine ring is generally stable to metabolic degradation.[5]
-
Favorable pKa: The pKa of the morpholine nitrogen is close to physiological pH, which can be beneficial for target engagement and cell permeability.[5]
-
Structural Rigidity: It acts as a conformationally restricted linker, which can help in optimizing the orientation of other pharmacophoric groups to fit a biological target.
Many approved drugs across various therapeutic areas, including anticancer agents (Gefitinib) and antibiotics (Linezolid), contain the morpholine core.[6][7]
The Chlorobenzyl Group: A Site for Elaboration
The 4-chlorobenzyl portion of the molecule provides a site for further synthetic diversification. While the chloro-substituent is less reactive than its bromo- or iodo- counterparts, it can still participate in certain cross-coupling reactions (e.g., Buchwald-Hartwig amination) or be a key pharmacophoric element itself, fitting into hydrophobic pockets of target proteins.
Caption: Hypothetical signaling pathway where a derivative of 4-(4-Chlorobenzyl)morpholine acts as a PI3K inhibitor.
Conclusion
4-(4-Chlorobenzyl)morpholine is a synthetically accessible and highly valuable chemical intermediate. Its molecular structure combines the pharmacokinetically advantageous morpholine ring with a functionalized aromatic group, making it an attractive starting point for the development of novel therapeutics. A thorough understanding of its synthesis, physicochemical properties, and spectroscopic signatures, as detailed in this guide, is essential for its effective utilization in medicinal chemistry and drug discovery programs.
References
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NIST. (n.d.). 4-(4-Chlorobenzoyl)morpholine. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). N-(4-Chlorobenzoyl)morpholine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 4-(4-Chlorophenyl)morpholine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Al-Tamiemi, E. O., & Jasim, S. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved January 12, 2026, from [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved January 12, 2026, from [Link]
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Vitale, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved January 12, 2026, from [Link]
-
FooDB. (2010). Showing Compound Morpholine (FDB008207). Retrieved January 12, 2026, from [Link]
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- 7. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
4-(4-Chlorobenzyl)morpholine structure and IUPAC name
An In-depth Technical Guide to 4-(4-Chlorobenzyl)morpholine: Structure, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive scientific overview of 4-(4-Chlorobenzyl)morpholine, a key synthetic intermediate in the fields of medicinal chemistry and drug development. The document elucidates the compound's precise chemical structure and IUPAC nomenclature, supported by detailed physicochemical and safety data. A robust, field-proven protocol for its synthesis via nucleophilic substitution is presented, with a focus on the causal reasoning behind methodological choices. Furthermore, this guide details the expected spectroscopic signature of the molecule using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a framework for its analytical confirmation. The significance of the morpholine scaffold as a privileged structure in pharmacology is discussed, contextualizing the utility of 4-(4-Chlorobenzyl)morpholine as a versatile building block for the synthesis of complex, biologically active compounds. This document is intended for researchers, chemists, and drug development professionals requiring a thorough understanding of this compound's properties and handling.
Chemical Identity and Structure
Nomenclature and Identifiers
The unique chemical identity of 4-(4-Chlorobenzyl)morpholine is established through a combination of its systematic name and various registry numbers. These identifiers are crucial for unambiguous documentation and database retrieval in a research and regulatory context.
| Identifier | Value | Reference |
| IUPAC Name | 4-(4-Chlorobenzyl)morpholine | [1][2] |
| CAS Number | 6425-43-0 | [1][2] |
| Molecular Formula | C₁₁H₁₄ClNO | [1][2] |
| Molecular Weight | 211.69 g/mol | [1][2] |
Structural Elucidation
4-(4-Chlorobenzyl)morpholine is a tertiary amine featuring two core structural motifs: a saturated six-membered morpholine heterocycle and a para-substituted chlorobenzyl group. The morpholine ring, containing both an ether (-O-) and a secondary amine (-NH-) functional group in its parent form, is N-substituted.[3] The substituent is a benzyl group, which is attached to the morpholine nitrogen via its methylene (-CH₂) bridge. This benzyl group is further functionalized with a chlorine atom at the para-position (position 4) of the phenyl ring. This specific arrangement of atoms defines its chemical reactivity and steric profile.
Caption: Chemical structure of 4-(4-Chlorobenzyl)morpholine.
Physicochemical and Safety Data
Physicochemical Properties
The physical properties of a compound are foundational to its handling, purification, and formulation. The data below, derived from chemical supplier databases, provides key parameters for 4-(4-Chlorobenzyl)morpholine.
| Property | Value | Reference |
| Appearance | Solid | [1] |
| Melting Point | 68-69 °C | [1] |
| Boiling Point | 287.3 ± 25.0 °C (Predicted) | [1] |
| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [1] |
Safety and Handling
According to its Safety Data Sheet (SDS), 4-(4-Chlorobenzyl)morpholine is classified as a hazardous substance requiring careful handling to mitigate exposure risks.[4]
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[4]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[4]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[4]
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[4]
Synthesis of 4-(4-Chlorobenzyl)morpholine
Mechanistic Rationale
The most direct and widely employed method for synthesizing N-benzylated morpholines is the bimolecular nucleophilic substitution (Sₙ2) reaction.[5] In this mechanism, the lone pair of electrons on the nitrogen atom of the morpholine ring acts as the nucleophile. This nucleophile attacks the electrophilic carbon of the methylene group in 4-chlorobenzyl chloride. The reaction proceeds via a single transition state, leading to the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond. An inorganic base, such as potassium carbonate, is included to act as a scavenger for the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.
Synthetic Workflow
Caption: Experimental workflow for the synthesis of 4-(4-Chlorobenzyl)morpholine.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous N-substituted morpholines.[5][6]
-
Reagents and Materials
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Role |
| Morpholine | C₄H₉NO | 87.12 | 1.05 g (1.04 mL) | 12.0 | Nucleophile |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 1.61 g | 10.0 | Electrophile |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.76 g | 20.0 | Base |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 50 mL | - | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - | Extraction Solvent |
| Deionized Water | H₂O | 18.02 | ~50 mL | - | Wash |
| Brine (sat. NaCl) | NaCl/H₂O | - | ~25 mL | - | Wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
-
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add anhydrous acetonitrile (50 mL) followed by morpholine (1.04 mL, 12.0 mmol). Stir the suspension for 10 minutes at room temperature.
-
Addition of Electrophile: Add 4-chlorobenzyl chloride (1.61 g, 10.0 mmol) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Aqueous Extraction): Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate under reduced pressure to yield the crude product.
-
Purification (Column Chromatography): If necessary, purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine fractions containing the pure product (as determined by TLC) and concentrate to afford pure 4-(4-Chlorobenzyl)morpholine.
-
Causality of Protocol Choices
-
Solvent: Acetonitrile is an ideal polar aprotic solvent for Sₙ2 reactions. Its polarity stabilizes the charged transition state, accelerating the reaction, while its aprotic nature prevents solvation of the nucleophile, maintaining its reactivity.
-
Base: Anhydrous potassium carbonate is a mild, inexpensive, and easily filterable base. Its role is critical to neutralize the HCl byproduct, preventing the protonation of the morpholine nucleophile and thereby ensuring the reaction proceeds efficiently.
-
Work-up: The aqueous wash steps are essential for removing any remaining water-soluble impurities, such as inorganic salts and unreacted morpholine hydrochloride. The final brine wash aids in breaking any emulsions and begins the process of drying the organic layer.
-
Purification: Column chromatography separates the target compound from unreacted starting material and non-polar byproducts based on differential adsorption to the silica stationary phase, ensuring high purity of the final product.
Spectroscopic Characterization
Structural confirmation of the synthesized product is achieved through a combination of spectroscopic techniques. While experimentally derived spectra are not widely published, the expected data can be reliably predicted based on the known structure and data from analogous compounds.[5][6]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.30 | Doublet | 2H | Ar-H (ortho to CH₂) |
| ~ 7.25 | Doublet | 2H | Ar-H (ortho to Cl) |
| ~ 3.71 | Triplet | 4H | -O-CH ₂- (morpholine) |
| ~ 3.48 | Singlet | 2H | Ar-CH ₂-N- |
| ~ 2.46 | Triplet | 4H | -N-CH ₂- (morpholine) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Predicted ¹³C NMR (100 MHz, CDCl₃) Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 136.5 | C -Ar (ipso to CH₂) |
| ~ 132.8 | C -Ar (ipso to Cl) |
| ~ 130.4 | C H-Ar (ortho to CH₂) |
| ~ 128.5 | C H-Ar (ortho to Cl) |
| ~ 67.0 | -O-C H₂- (morpholine) |
| ~ 63.2 | Ar-C H₂-N- |
| ~ 53.6 | -N-C H₂- (morpholine) |
Infrared (IR) Spectroscopy
Expected Characteristic IR Absorption Bands (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2800 | C-H Stretch | Aliphatic (CH₂) |
| ~ 1595 | C=C Stretch | Aromatic Ring |
| ~ 1490 | C=C Stretch | Aromatic Ring |
| ~ 1115 | C-O-C Stretch | Ether |
| ~ 815 | C-H Out-of-plane Bend | p-disubstituted benzene |
Mass Spectrometry (MS)
Expected Mass Spectrometry (Electron Ionization, EI) Data
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 211, corresponding to the molecular weight of the compound with the ³⁵Cl isotope.
-
Isotope Peak (M+2)⁺: A peak at m/z = 213, with an intensity approximately one-third of the M⁺ peak, is characteristic of the presence of a single chlorine atom (³⁷Cl isotope).
-
Major Fragment: A significant fragment is expected at m/z = 125, corresponding to the 4-chlorobenzyl cation ([ClC₆H₄CH₂]⁺), formed by cleavage of the benzylic C-N bond.
Applications in Research and Development
The Morpholine Scaffold in Medicinal Chemistry
The morpholine ring is considered a "privileged scaffold" in drug discovery.[7][8] Its inclusion in a molecule often imparts favorable pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[8] Specifically, the morpholine moiety can increase aqueous solubility, improve metabolic stability, and serve as a hydrogen bond acceptor, enhancing interactions with biological targets.[5][8] This has led to its incorporation into numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[3][9][10]
Utility as a Synthetic Intermediate
4-(4-Chlorobenzyl)morpholine is primarily valued as a chemical building block for the synthesis of more elaborate molecules.[7] It provides a stable, pre-formed morpholine-benzyl core onto which further chemical transformations can be performed. The chlorine atom on the phenyl ring can be displaced or used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the construction of diverse chemical libraries for screening in drug discovery programs.
Conclusion
4-(4-Chlorobenzyl)morpholine is a well-defined chemical compound with significant value as a synthetic intermediate. Its structure, which combines the pharmacologically advantageous morpholine ring with a functionalizable chlorobenzyl group, makes it a strategic starting material for medicinal chemistry research. The synthesis is robust and scalable, relying on fundamental Sₙ2 reaction principles. Supported by a clear spectroscopic profile for analytical confirmation and well-documented handling procedures, this compound serves as a versatile and accessible tool for scientists and researchers aiming to develop novel, complex molecules with potential therapeutic applications.
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4-(4-Chlorobenzyl)morpholine mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 4-(4-Chlorobenzyl)morpholine
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action for 4-(4-Chlorobenzyl)morpholine, a synthetic derivative of the versatile morpholine scaffold. The morpholine heterocycle is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties and enabling a wide array of biological activities.[1][2][3] While direct, extensive research on 4-(4-Chlorobenzyl)morpholine is limited, this guide synthesizes evidence from closely related analogs and the broader class of morpholine derivatives to propose a primary mechanism centered on dopamine receptor antagonism, with secondary discussion on other potential cellular targets. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound class.
Introduction: The Morpholine Scaffold in Drug Discovery
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[4][5] Its prevalence in approved pharmaceuticals stems from its unique physicochemical properties: the ether oxygen can act as a hydrogen bond acceptor, while the tertiary amine provides a basic center that is often crucial for target engagement and can be protonated to improve aqueous solubility.[1] These features contribute to the ability of morpholine-containing compounds to modulate pharmacokinetic profiles and interact with a diverse range of biological targets, leading to activities such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][6] The specific substitution at the 4-position of the morpholine ring, in this case with a 4-chlorobenzyl group, is critical in defining its pharmacological specificity and potency.
Primary Mechanism of Action: Dopamine D4 Receptor Antagonism
The most compelling evidence for the mechanism of action of 4-(4-Chlorobenzyl)morpholine points towards its function as an antagonist of the Dopamine D4 receptor (D₄R).[7] The dopamine receptors, a class of G-protein coupled receptors (GPCRs), are fundamental in mediating neuronal signaling in the central nervous system. The D₂-like family, which includes D₂, D₃, and D₄ subtypes, typically couples to Gᵢ/Gₒ proteins to mediate inhibitory neurotransmission.[7]
Dysfunction of the D₄R, in particular, has been implicated in several neuropsychiatric disorders, including schizophrenia and substance abuse, making it a significant target for therapeutic intervention.[7]
Evidence from Structural Analogs
A key study investigating a series of chiral alkoxymethyl morpholine analogs provides direct evidence for this mechanism. In this research, a compound featuring the identical 4-(4-chlorobenzyl)morpholine core was synthesized and evaluated for its binding affinity to the D₄R. It was found to be a potent antagonist with a Kᵢ value of 42 nM, equipotent to the parent compound in the series.[7] This finding strongly suggests that the 4-(4-chlorobenzyl)morpholine moiety is a key pharmacophore for D₄R antagonism. Further supporting this, a study on piperidine derivatives also identified a 1-(4-chlorobenzyl) substituted scaffold as a high-affinity ligand for the D₄ receptor, indicating the favorability of this particular benzyl substitution for targeting this receptor.[8]
Proposed Signaling Pathway
As a D₄R antagonist, 4-(4-Chlorobenzyl)morpholine would act by binding to the receptor and blocking the downstream signaling cascade typically initiated by dopamine. This inhibitory action prevents the Gᵢ/Gₒ-mediated inhibition of adenylyl cyclase, thereby influencing cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity.
Diagram 1: Proposed D₄ Receptor Antagonism Pathway
Caption: D₄R antagonism by 4-(4-Chlorobenzyl)morpholine.
Secondary and Hypothetical Mechanisms of Action
While D₄R antagonism is the most strongly supported mechanism, the broad bioactivity of morpholine derivatives suggests other potential targets should be considered, particularly in different therapeutic contexts like oncology.
Enzyme Inhibition: Topoisomerase II
Derivatives of morpholine have been investigated as potential anticancer agents.[9] A plausible mechanism in this context is the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication. A technical guide for the structurally similar 4-(4-bromo benzyl)morpholine highlights its use as a synthetic precursor for compounds targeting this enzyme.[9] By inhibiting topoisomerase II, such compounds can introduce DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.
Modulation of Kinase Pathways
The morpholine scaffold is a key component in numerous kinase inhibitors.[3][10] For instance, it is integral to drugs targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The morpholine moiety can form crucial hydrogen bonds within the ATP-binding pocket of these kinases, contributing to potent and selective inhibition. While the specific activity of 4-(4-Chlorobenzyl)morpholine on these kinases is unconfirmed, its structure is consistent with scaffolds known to possess such activity.
Experimental Protocols for Mechanism Validation
To rigorously validate the proposed mechanisms of action, a series of well-defined experimental workflows are necessary.
Protocol: Receptor Binding Assay
This protocol aims to determine the binding affinity (Kᵢ) of 4-(4-Chlorobenzyl)morpholine for the human Dopamine D₄ receptor.
Objective: Quantify the affinity of the test compound for the D₄R.
Methodology: Competitive radioligand binding assay.
Materials:
-
HEK293 cell membranes expressing recombinant human D₄R.
-
Radioligand: [³H]Spiperone or another suitable D₄R-selective radioligand.
-
Test Compound: 4-(4-Chlorobenzyl)morpholine, dissolved in DMSO.
-
Non-specific binding control: Haloperidol or another high-affinity D₄R ligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of 4-(4-Chlorobenzyl)morpholine in assay buffer.
-
In a 96-well plate, combine the D₄R-expressing membranes, a fixed concentration of [³H]Spiperone, and varying concentrations of the test compound or control.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
Diagram 2: Receptor Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Protocol: In Vitro Anticancer Activity Screening
This protocol provides a representative method for evaluating the potential anticancer effects of 4-(4-Chlorobenzyl)morpholine, based on protocols used for similar morpholine derivatives.[9]
Objective: Determine the cytotoxic effect of the test compound on a cancer cell line.
Methodology: Sulforhodamine B (SRB) assay for cell viability.
Materials:
-
Cancer Cell Line: e.g., MDA-MB-231 (human breast cancer) or HCT116 (human colon cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test Compound: 4-(4-Chlorobenzyl)morpholine, dissolved in DMSO.
-
Trichloroacetic acid (TCA) solution.
-
Sulforhodamine B (SRB) solution.
-
Tris base solution.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with different concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Fix the cells by gently adding cold TCA solution and incubating for 1 hour at 4°C.
-
Wash the plates with water to remove TCA and air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at ~510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Summary of Physicochemical and Affinity Data
| Property | Value / Observation | Source |
| IUPAC Name | 4-((4-chlorophenyl)methyl)morpholine | - |
| Molecular Formula | C₁₁H₁₄ClNO | [9] (analog) |
| Primary Target | Dopamine D₄ Receptor (D₄R) | [7] |
| Mechanism | Receptor Antagonist | [7] |
| D₄R Affinity (Kᵢ) | 42 nM | [7] |
| Hypothetical Target | Topoisomerase II | [9] |
| Scaffold Class | Privileged Structure | [1][2] |
Conclusion
The available evidence strongly supports the classification of 4-(4-Chlorobenzyl)morpholine as a potent Dopamine D₄ receptor antagonist. Its chemical structure, featuring the well-established morpholine pharmacophore and a 4-chlorobenzyl substituent, is optimized for interaction with this specific GPCR. This primary mechanism makes it a compound of significant interest for research in neuropsychiatric disorders. Concurrently, the known versatility of the morpholine scaffold suggests that secondary mechanisms, such as enzyme inhibition in oncological contexts, cannot be ruled out and warrant further investigation. The experimental protocols detailed herein provide a clear path for the validation of these proposed mechanisms, enabling a deeper understanding of the compound's therapeutic potential.
References
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Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
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Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
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Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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(2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
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Tzara, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
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(2022). An updated review on morpholine derivatives with their pharmacological actions. Innoscience Research. [Link]
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Singh, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
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Rowley, M., et al. (1996). 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. PubMed. [Link]
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Unmasking the Molecular Interlocutors: A Technical Guide to Identifying the Potential Biological Targets of 4-(4-Chlorobenzyl)morpholine
This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals aimed at the systematic identification and validation of the potential biological targets of the synthetic compound, 4-(4-Chlorobenzyl)morpholine. In the absence of direct, published evidence for the specific molecular targets of this compound, this guide establishes a robust, methodology-driven approach. We will leverage the well-documented significance of the morpholine scaffold as a "privileged structure" in medicinal chemistry and outline a workflow that integrates computational prediction with a rigorous cascade of in-vitro experimental validation.
Section 1: The Morpholine Moiety - A Foundation for Biological Activity
The morpholine ring is a recurring motif in a multitude of approved and experimental drugs, valued for its favorable physicochemical, metabolic, and biological properties.[1] Its presence in a molecule can enhance aqueous solubility, metabolic stability, and bioavailability. More critically, the morpholine scaffold is a versatile building block that can be strategically substituted to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes.[2][3]
The subject of this guide, 4-(4-Chlorobenzyl)morpholine, while often utilized as a synthetic intermediate, possesses structural features—the morpholine ring and the chlorobenzyl group—that suggest a latent potential for biological activity.[4][5] The primary challenge, and the focus of this guide, is to elucidate the specific proteins or pathways with which this compound may interact.
Section 2: In Silico Target Prediction - A Data-Driven Hypothesis Generation
The initial step in our target identification workflow is the use of computational, or in silico, methods to predict potential biological targets. These tools leverage vast databases of known ligand-target interactions to identify proteins that are likely to bind to a query molecule based on structural and chemical similarity.[4][6] Web-based platforms such as SwissTargetPrediction and TargetHunter offer accessible and powerful means to generate these initial hypotheses.[4][7][8]
Predictive Workflow Using SwissTargetPrediction
The following protocol outlines the use of the SwissTargetPrediction web server, a widely used tool for this purpose.[9][10]
Protocol 2.1: In Silico Target Prediction of 4-(4-Chlorobenzyl)morpholine
-
Obtain the SMILES String: The first step is to acquire the Simplified Molecular Input Line Entry System (SMILES) string for 4-(4-Chlorobenzyl)morpholine. This is: C1COCCN1CC2=CC=C(C=C2)Cl.
-
Access SwissTargetPrediction: Navigate to the SwissTargetPrediction web server (]">http://www.swisstargetprediction.ch).[9]
-
Input the Molecule: Paste the SMILES string into the query box.
-
Select the Organism: Choose "Homo sapiens" as the target organism.
-
Execute the Prediction: Initiate the prediction process. The server will compare the input molecule to its library of known ligands and generate a list of potential targets ranked by probability.[8]
Interpreting the Predictive Data
The output from SwissTargetPrediction will be a list of potential protein targets, categorized by class (e.g., enzymes, GPCRs, ion channels), along with a probability score. For the purpose of this guide, we will consider a hypothetical, yet plausible, set of results based on the known activities of similar morpholine-containing compounds.
Table 1: Hypothetical In Silico Target Predictions for 4-(4-Chlorobenzyl)morpholine
| Target Class | Specific Target Example | Probability | Rationale for Plausibility |
| Enzyme | Phosphoinositide 3-kinase (PI3K) | High | The morpholine ring is a key pharmacophore in many PI3K inhibitors.[11][12] |
| G-Protein Coupled Receptor | Dopamine D2 Receptor | Moderate | Aryl-substituted morpholines are known to interact with various GPCRs.[12] |
| Enzyme | Monoamine Oxidase B (MAO-B) | Moderate | The morpholine scaffold is present in inhibitors of MAO.[13] |
| Ion Channel | Voltage-gated calcium channel | Low | Some morpholine derivatives have shown activity at ion channels.[13] |
| Enzyme | Cholinesterases (AChE, BChE) | Low | Quinoline derivatives with morpholine moieties have shown cholinesterase inhibition.[6] |
Note: This data is illustrative and serves as a template for interpreting actual prediction results.
Caption: Workflow for in silico target prediction.
Section 3: Experimental Validation - The In Vitro Screening Cascade
Computational predictions, while invaluable for hypothesis generation, must be validated through rigorous experimental testing.[13][14] A tiered or cascaded approach to in vitro screening is an efficient strategy to move from broad assessments of bioactivity to specific, mechanistic studies.[15]
Caption: In Vitro Screening Cascade.
Phase 1: Initial Viability and Cytotoxicity Screening
The first step is to assess the general cytotoxicity of 4-(4-Chlorobenzyl)morpholine in a panel of human cell lines. This establishes a concentration range for subsequent, more specific assays where the compound is bioactive but not broadly toxic.
Protocol 3.1: MTT Assay for Cell Viability
-
Cell Plating: Plate a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 4-(4-Chlorobenzyl)morpholine in cell culture medium (e.g., from 100 µM down to 0.1 µM). Treat the cells with these concentrations and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
Phase 2: Primary Target-Based and Phenotypic Screening
Based on the in silico predictions, a panel of primary assays should be conducted. These can be either target-based (biochemical) or phenotypic (cell-based).[16][17]
Protocol 3.2.1: Kinase Inhibition Assay (Example: PI3K)
This protocol is a representative example for a biochemical kinase inhibition assay.
-
Assay Components: In a 384-well plate, combine the PI3K enzyme, a suitable substrate (e.g., PIP2), and ATP.
-
Compound Addition: Add 4-(4-Chlorobenzyl)morpholine at various concentrations.
-
Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of product formed (ADP). This is often a luminescence-based assay (e.g., Kinase-Glo®).
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control and determine the IC₅₀ value.
Protocol 3.2.2: Receptor Binding Assay (Example: Dopamine D2 Receptor)
This protocol outlines a competitive radioligand binding assay.
-
Membrane Preparation: Use cell membranes prepared from a cell line overexpressing the human Dopamine D2 receptor.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]-Spiperone), and varying concentrations of 4-(4-Chlorobenzyl)morpholine.
-
Incubation: Incubate to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the plate and wash to separate bound from unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the ability of 4-(4-Chlorobenzyl)morpholine to displace the radioligand and calculate its inhibition constant (Ki).
Phase 3: Secondary and Mechanistic Assays
If a primary assay yields a positive "hit," secondary assays are crucial to confirm the mechanism of action (MoA).[18] For example, if the compound inhibits PI3K activity, a Western blot can be used to assess the phosphorylation status of downstream targets like Akt.
Caption: Hypothetical PI3K/Akt Signaling Pathway Inhibition.
Protocol 3.3: Western Blot for Akt Phosphorylation
-
Cell Treatment: Treat a relevant cell line (e.g., one with an active PI3K pathway) with an effective concentration of 4-(4-Chlorobenzyl)morpholine (determined from Phase 1 and 2 assays) for various time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt, which indicates the level of pathway inhibition.
Section 4: Conclusion and Future Directions
This technical guide provides a systematic and scientifically rigorous framework for the identification of potential biological targets of 4-(4-Chlorobenzyl)morpholine. By integrating in silico prediction with a multi-tiered in vitro validation strategy, researchers can efficiently generate and test hypotheses regarding the compound's mechanism of action. The true biological role of 4-(4-Chlorobenzyl)morpholine can only be unveiled through such a dedicated and logical investigative process. Positive findings from this workflow would warrant further exploration, including more advanced cellular and in vivo studies, to fully characterize its therapeutic potential.
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The Structure-Activity Relationship of 4-(4-Chlorobenzyl)morpholine: A Technical Guide for Drug Discovery Professionals
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to impart favorable pharmacokinetic properties and engage in critical interactions with a wide array of biological targets.[1][2] When incorporated into the 4-(4-chlorobenzyl)morpholine framework, this versatile moiety serves as a foundational structure for developing potent and selective modulators of various signaling pathways. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of 4-(4-chlorobenzyl)morpholine and its analogs. We will dissect the molecule into its three key constituent parts—the morpholine ring, the benzyl linker, and the 4-chlorophenyl group—to elucidate the specific contributions of each to target engagement and overall activity. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to inform the rational design of novel therapeutics based on this promising scaffold.
Introduction: The 4-(4-Chlorobenzyl)morpholine Scaffold - A Privileged Starting Point
The 4-(4-chlorobenzyl)morpholine core represents a confluence of desirable features for a drug lead. The morpholine ring, with its ether and amine functionalities, can enhance aqueous solubility and act as a hydrogen bond acceptor.[3] The benzyl linker provides a degree of conformational flexibility, while the 4-chlorophenyl group offers a handle for hydrophobic and halogen bonding interactions. The inherent versatility of this scaffold has led to its exploration in a variety of therapeutic areas, most notably in oncology and central nervous system (CNS) disorders.
This guide will explore the SAR of 4-(4-chlorobenzyl)morpholine derivatives through the lens of their potential biological targets, including Phosphoinositide 3-Kinases (PI3Ks) and dopamine receptors. By understanding how modifications to each part of the molecule impact biological activity, researchers can strategically design next-generation compounds with improved potency, selectivity, and drug-like properties.
Deciphering the Structure-Activity Landscape
The biological activity of 4-(4-chlorobenzyl)morpholine analogs is exquisitely sensitive to structural modifications. A systematic approach to SAR involves independently and collectively varying the three key structural motifs.
The Morpholine Moiety: More Than Just a Solubilizing Group
While often incorporated to improve physicochemical properties, the morpholine ring is far from a passive component. Its conformation and the nature of its substituents can significantly influence target binding.
-
Ring Conformation and Substitution: The chair conformation of the morpholine ring is generally favored. Substitution on the morpholine ring can introduce chirality and provide additional vectors for interaction with the target protein. For instance, alkyl substitutions at the 3- and 5-positions can enhance potency in certain contexts.[4]
-
Bioisosteric Replacements: Replacing the morpholine ring with other heterocyclic systems can modulate activity and selectivity. Common bioisosteres include piperidine, piperazine, and thiomorpholine. The choice of bioisostere can impact basicity (pKa), hydrogen bonding capacity, and metabolic stability. For example, replacing a morpholine with a piperazine can introduce an additional site for substitution, allowing for further optimization of properties.
The Benzyl Linker: A Critical Determinant of Potency and Selectivity
The methylene bridge connecting the morpholine and phenyl rings is a key determinant of the spatial relationship between these two groups.
-
Linker Length and Rigidity: While a single methylene linker is common, extending or constraining it can have profound effects on activity. Introducing rigidity, for example, by incorporating the linker into a cyclic system, can lock the molecule into a bioactive conformation, but may also introduce unfavorable steric hindrance.
The 4-Chlorophenyl Group: Tuning Target Affinity and Selectivity
The substitution pattern on the phenyl ring is a critical handle for optimizing potency and selectivity. The 4-chloro substituent of the parent molecule often plays a crucial role in binding.
-
Position and Nature of Substituents: The position of the halogen on the phenyl ring is often critical. In many cases, moving the chloro group to the meta or ortho position can drastically reduce activity. The nature of the substituent is equally important. Electron-withdrawing groups, electron-donating groups, and hydrogen bond donors/acceptors can all be explored to probe the electronic and steric requirements of the binding pocket.
-
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This can be a significant contributor to binding affinity.
-
Multiple Substitutions: Disubstitution or trisubstitution on the phenyl ring can further refine activity. For example, the introduction of a second substituent can provide additional points of interaction or modulate the electronic properties of the ring.
SAR in the Context of Specific Biological Targets
The following sections will explore the SAR of 4-(4-chlorobenzyl)morpholine analogs in the context of two prominent classes of drug targets: PI3K/mTOR and dopamine receptors.
Anticancer Activity: Targeting the PI3K/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[5] Several morpholine-containing molecules have been identified as potent inhibitors of PI3K and/or mTOR.[6]
The SAR of morpholino-triazine and morpholino-pyrimidine derivatives as PI3K inhibitors reveals key insights applicable to the 4-(4-chlorobenzyl)morpholine scaffold. In these series, the morpholine moiety is often found to occupy a specific region of the ATP-binding pocket, with the oxygen atom potentially forming a hydrogen bond with the hinge region of the kinase.
Table 1: Illustrative SAR Data for Morpholine-Containing PI3K Inhibitors
| Compound | R1 (Substitution on Phenyl Ring) | PI3Kα IC50 (nM) | Reference |
| ZSTK474 | (dimorpholino-1,3,5-triazine) | 3.9 | [7] |
| Analog 2b | (acetyl-piperazino-triazine) | 2.9 | [7] |
| Compound 14 | (trisubstituted morpholinopyrimidine) | (1.5-3x more potent than ZSTK474) | [5] |
Data presented is for illustrative purposes to highlight the importance of the morpholine and its replacements in PI3K inhibition.
The data suggests that while the core morpholine is important, bioisosteric replacements like N-acetylpiperazine can be well-tolerated and even enhance activity.[7] The potency of trisubstituted morpholinopyrimidines underscores the importance of the overall substitution pattern.[5] For a hypothetical series of 4-(substituted benzyl)morpholine PI3K inhibitors, one could anticipate that:
-
Morpholine: The morpholine oxygen is likely crucial for hinge binding.
-
Benzyl Linker: The linker positions the substituted phenyl ring in a key hydrophobic pocket.
-
Chlorophenyl Ring: The chloro-substituent likely engages in favorable interactions within this pocket. Varying the electronics and sterics of this ring would be a primary focus for optimization.
CNS Activity: Modulation of Dopamine Receptors
Dopamine receptors, particularly the D4 subtype, are implicated in various neuropsychiatric disorders.[8] Several 4-benzylmorpholine analogs have been investigated as potent and selective dopamine D4 receptor antagonists.
Table 2: SAR of Chiral Alkoxymethyl Morpholine Analogs as Dopamine D4 Receptor Antagonists
| Compound | R (Substitution on N-benzyl group) | D4 Ki (nM) | Reference |
| 4a | 4-chlorobenzyl | 42 | [9] |
| 4b | 3,4-dimethylbenzyl | 12.3 | [9] |
| 4f | 3-chloro-4-fluorobenzyl | 170 | [9] |
| 4g | 4-chloro-3-fluorobenzyl | 19.1 | [9] |
| 4i | 3,4-dichlorobenzyl | 27 | [9] |
| 4n | 4-methoxy-3-chlorobenzyl | 10.4 | [9] |
The data from this series of chiral alkoxymethyl morpholine analogs provides valuable insights into the SAR of the N-benzyl portion of the molecule.[9]
-
4-Chlorobenzyl Group: The 4-chlorobenzyl analog (4a) is a potent D4 antagonist.
-
Effect of Phenyl Substitution:
-
Disubstitution with small alkyl groups (3,4-dimethyl, 4b ) is well-tolerated and can improve potency.
-
The position of halogen substituents is critical. A 3-chloro-4-fluoro substitution (4f ) is significantly less potent than the isomeric 4-chloro-3-fluoro substitution (4g ).
-
A 3,4-dichloro substitution (4i ) is also potent.
-
Combining a chloro and a methoxy group can lead to highly potent compounds (4n ).
-
These findings suggest that the electronic and steric profile of the N-benzyl group is a key driver of D4 receptor affinity.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis of 4-(4-chlorobenzyl)morpholine analogs and for relevant in vitro assays are provided below.
Synthesis of 4-(4-Chlorobenzyl)morpholine Analogs
A general and robust method for the synthesis of 4-(substituted benzyl)morpholine derivatives is through the reductive amination of the corresponding substituted benzaldehyde with morpholine.
Experimental Protocol: Reductive Amination
-
Iminium Ion Formation: To a solution of the substituted benzaldehyde (1.0 eq.) in methanol, add morpholine (1.1 eq.). Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(substituted benzyl)morpholine.
In Vitro Biological Evaluation
The inhibitory activity of compounds against PI3Kα can be determined using a luminescence-based kinase assay that measures the amount of ADP produced.
Experimental Protocol: PI3Kα Kinase Assay
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant human PI3Kα enzyme, and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
A competitive radioligand binding assay is used to determine the affinity of the test compounds for the dopamine D4 receptor.
Experimental Protocol: Dopamine D4 Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone) and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated.
Key Structural Components for SAR Studies
Caption: Key components of 4-(4-Chlorobenzyl)morpholine for SAR exploration.
General Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and biological evaluation of analogs.
Future Perspectives and Conclusion
The 4-(4-chlorobenzyl)morpholine scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. The SAR insights presented in this guide highlight the critical importance of a systematic and multi-parameter optimization approach. Future research in this area will likely focus on:
-
Scaffold Hopping and Bioisosteric Replacement: Exploring novel heterocyclic systems to replace the morpholine ring to fine-tune properties and potentially discover novel intellectual property.
-
Structure-Based Drug Design: Utilizing co-crystal structures of analogs bound to their target proteins to guide the design of next-generation inhibitors with improved potency and selectivity.
-
Multi-Targeted Ligands: Designing single molecules that can modulate multiple targets within a disease-relevant pathway, a strategy that is gaining traction in oncology and neurodegenerative diseases.
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An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Homologous Compounds of 4-(4-Chlorobenzyl)morpholine for Neuromodulatory Drug Discovery
Abstract
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] This technical guide focuses on 4-(4-Chlorobenzyl)morpholine as a prototypical scaffold for the exploration of novel central nervous system (CNS) agents. While the specific biological target of this compound is not extensively defined in the public domain, its structural motifs are frequently associated with activity at sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.[3][4] This guide provides a comprehensive framework for the systematic design, synthesis, and pharmacological evaluation of homologous series of 4-(4-Chlorobenzyl)morpholine. The objective is to elucidate the structure-activity relationships (SAR) of this chemical class, with a focus on sigma receptor modulation and potential neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for CNS disorders.
Introduction: The Rationale for Exploring 4-(4-Chlorobenzyl)morpholine Homologs
The morpholine ring is a privileged structure in drug discovery, appearing in numerous approved and experimental drugs.[1] Its presence often enhances aqueous solubility, metabolic stability, and bioavailability, making it an attractive moiety for CNS-penetrant compounds.[3] The core structure of 4-(4-Chlorobenzyl)morpholine combines this beneficial heterocycle with a substituted benzylamine-like fragment, a common pharmacophore for various CNS targets.
Given the structural similarities to known ligands, the sigma receptors (σ1 and σ2) are a highly plausible biological target for 4-(4-Chlorobenzyl)morpholine.[5][6] Sigma receptors are unique, non-opioid intracellular proteins primarily located at the endoplasmic reticulum-mitochondrion interface, where they modulate a wide array of cellular functions, including calcium signaling, ion channel activity, and neuronal survival.[6][7] Ligands that modulate sigma receptors have shown therapeutic potential in preclinical models of neurodegenerative diseases, neuropathic pain, and psychiatric disorders.[8]
This guide, therefore, proceeds with the scientifically grounded hypothesis that 4-(4-Chlorobenzyl)morpholine and its analogs are modulators of sigma receptors. We will outline a systematic approach to designing and synthesizing homologous compounds to probe the SAR of this scaffold. The ultimate goal is to identify novel compounds with improved potency, selectivity, and neuroprotective properties.
Design and Strategy for the Homologous Series
The design of a homologous series is a fundamental strategy in medicinal chemistry to systematically explore the chemical space around a lead compound and to develop a comprehensive SAR. For 4-(4-Chlorobenzyl)morpholine, we propose a multi-pronged approach to generate a focused library of analogs.
2.1. Modification of the Phenyl Ring Substitution:
The 4-chloro substituent on the benzyl ring plays a crucial role in the electronic and lipophilic properties of the molecule. To investigate the influence of this substituent on receptor binding and functional activity, a series of analogs with varying electronic and steric properties will be synthesized.
-
Electronic Effects: Introduction of electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -CF3, -NO2) at the para position.
-
Steric Effects: Varying the size of the substituent at the para position (e.g., -F, -Br, -I).
-
Positional Isomers: Moving the chloro substituent to the ortho and meta positions to probe the spatial requirements of the binding pocket.
2.2. Alteration of the Linker Length:
The methylene linker between the phenyl ring and the morpholine nitrogen provides a degree of conformational flexibility. To explore the optimal spatial arrangement of the aromatic and heterocyclic moieties, the length of this linker will be varied.
-
Elongation: Synthesis of analogs with ethyl and propyl linkers.
-
Contraction/Rigidification: While direct contraction is not feasible, related structures with a carbonyl linker (amides) could be explored to introduce conformational constraint.
2.3. Morpholine Ring Substitution:
While this guide focuses on homologs of the parent structure, future exploration could involve substitution on the morpholine ring itself to further probe the SAR.
The following table summarizes the proposed initial homologous series:
| Compound ID | General Structure | R1 | R2 | n |
| Parent | 4-Cl | H | 1 | |
| H-1 | 4-F | H | 1 | |
| H-2 | 4-Br | H | 1 | |
| H-3 | 4-CH3 | H | 1 | |
| H-4 | 4-OCH3 | H | 1 | |
| H-5 | 4-CF3 | H | 1 | |
| H-6 | 2-Cl | H | 1 | |
| H-7 | 3-Cl | H | 1 | |
| H-8 | 4-Cl | H | 2 | |
| H-9 | 4-Cl | H | 3 |
Synthesis of Homologous Compounds
The synthesis of the proposed homologous compounds can be achieved through a straightforward and robust synthetic route, primarily involving the N-alkylation of morpholine with appropriately substituted benzyl halides or related electrophiles.
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An In-Depth Technical Guide on Initial Biological Screening Assays for Morpholine Derivatives
<_
Foreword: The Strategic Imperative of Early-Stage Screening
In the landscape of modern drug discovery, the morpholine ring stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1][2][3] Its inherent physicochemical properties often impart favorable pharmacokinetic profiles, including enhanced solubility and metabolic stability.[4][5] However, the journey from a novel morpholine derivative to a viable drug candidate is contingent upon a rigorous and strategically designed initial biological screening cascade. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate this critical early phase, ensuring that promising compounds are identified and advanced with confidence, while resources are conserved by efficiently deprioritizing molecules with undesirable characteristics.[6][7][8][9]
The philosophy underpinning this guide is one of causality and self-validation. We will not merely present protocols but delve into the rationale behind their selection and sequence. The initial screening funnel must be designed to cast a wide net, progressively narrowing the focus based on empirical data. This iterative process is fundamental to building a robust data package that supports subsequent, more resource-intensive investigations.
Section 1: The Foundational Pillar - Cytotoxicity and Safety Profiling
Before elucidating any potential therapeutic efficacy, it is paramount to establish the toxicity profile of a novel morpholine derivative.[6][8][9][10] A compound that exhibits potent activity but also significant toxicity to healthy cells is unlikely to progress. Therefore, the initial screen should always commence with an assessment of general cytotoxicity.
The Workhorse of Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing due to its reliability, cost-effectiveness, and suitability for high-throughput screening.[11][12][13][14][15][16]
Principle of the Assay: The assay quantifies the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[11][14] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[11][14]
Experimental Causality: By exposing both cancerous and non-cancerous cell lines to a range of concentrations of the morpholine derivative, we can determine its half-maximal inhibitory concentration (IC50).[13][15] This value represents the concentration at which the compound reduces cell viability by 50% and is a critical metric for assessing potency.[13] Furthermore, comparing the IC50 values between cancerous and non-cancerous cell lines provides an early indication of the compound's selectivity index (SI), a crucial parameter in cancer drug discovery.[15][16] A higher SI suggests that the compound is more toxic to cancer cells than to normal cells, a desirable characteristic for a potential therapeutic agent.[15][16]
Detailed Protocol: MTT Assay for Cytotoxicity Screening [11][12][14][17]
-
Cell Seeding:
-
Culture appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) to ~80% confluency.[2][18]
-
Trypsinize and resuspend cells in a complete culture medium.
-
Perform a cell count and adjust the cell density to 75,000 cells/mL.[17]
-
Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well microtiter plate.[17]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare a stock solution of the morpholine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.[17]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug, e.g., doxorubicin).[13]
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 atmosphere.[2][15][16][19]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[17]
-
Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[17]
-
Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[11][17]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 590 nm using a microplate reader.[11][17]
-
Use a reference wavelength of 620 nm to subtract background absorbance.[11][17]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Cytotoxicity Profile of Novel Morpholine Derivatives
| Compound ID | Cell Line | IC50 (µM) after 48h | Selectivity Index (SI) |
| Morph-A | MCF-7 (Breast Cancer) | 8.5 ± 0.7 | 5.9 |
| A549 (Lung Cancer) | 12.3 ± 1.1 | 4.1 | |
| HEK293 (Normal) | 50.2 ± 4.5 | - | |
| Morph-B | MCF-7 (Breast Cancer) | 25.1 ± 2.3 | 1.8 |
| A549 (Lung Cancer) | 30.5 ± 3.0 | 1.5 | |
| HEK293 (Normal) | 45.8 ± 3.9 | - | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.9 ± 0.1 | 11.1 |
| (Positive Control) | A549 (Lung Cancer) | 1.2 ± 0.2 | 8.3 |
| HEK293 (Normal) | 10.0 ± 1.5 | - |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for determining the cytotoxicity of morpholine derivatives.
Section 2: Probing for Therapeutic Potential - Primary Efficacy Screens
Once a baseline for cytotoxicity is established, the next logical step is to screen for desired biological activities. The choice of primary efficacy assays is dictated by the therapeutic area of interest. Given the prevalence of the morpholine scaffold in oncology, antimicrobial, and anti-inflammatory drug discovery, we will focus on these key areas.[1][2][3][19][20][21][22][23]
Anticancer Activity Screening
For compounds demonstrating a favorable selectivity index, further investigation into their anticancer potential is warranted.
Mechanism-Agnostic Proliferation Assays: The MTT assay, as described above, serves as an excellent primary screen for antiproliferative effects.[4][19] Compounds that significantly inhibit the growth of cancer cell lines at non-toxic concentrations to normal cells are prioritized.[2][18] For instance, some morpholine-substituted quinazoline derivatives have shown significant cytotoxic activity against A549, MCF-7, and SHSY-5Y cancer cell lines.[2][18]
Apoptosis Induction: A key hallmark of many successful anticancer drugs is their ability to induce programmed cell death, or apoptosis. A preliminary assessment of apoptosis can be conducted using flow cytometry with Annexin V and propidium iodide (PI) staining.[13]
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.
This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable insight into the mechanism of cell death induced by the morpholine derivative.[13]
Visualization: Apoptosis Detection by Flow Cytometry
Caption: Differentiating cell fate after treatment with morpholine derivatives.
Antimicrobial Activity Screening
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[24] Heterocyclic compounds, including morpholine derivatives, are a promising source for such agents.[24][25][26]
Agar Well Diffusion Method: This is a widely used and straightforward method for preliminary screening of antimicrobial activity.[22][23][27][28][29][30]
Principle of the Assay: A standardized inoculum of a specific bacterium is spread evenly over the surface of an agar plate.[27][28] Wells are then created in the agar, and the test compound is added to these wells.[22][23][29] The compound diffuses into the agar, and if it possesses antimicrobial activity, it will inhibit the growth of the bacteria in a circular zone around the well.[27][28] The diameter of this zone of inhibition is proportional to the antimicrobial potency of the compound.[27]
Detailed Protocol: Agar Well Diffusion Assay [22][23][27][28][29][30]
-
Preparation of Inoculum and Plates:
-
Prepare a fresh overnight culture of the test bacteria (e.g., Staphylococcus aureus for Gram-positive and Escherichia coli for Gram-negative) in a suitable broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.[29]
-
-
Well Creation and Compound Application:
-
Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[23]
-
Prepare different concentrations of the morpholine derivative in a suitable solvent (e.g., DMSO).
-
Add a fixed volume (e.g., 100 µL) of each concentration of the compound into the respective wells.[22]
-
Include a negative control (solvent alone) and a positive control (a standard antibiotic, e.g., neomycin).[29]
-
-
Incubation and Measurement:
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases, making the discovery of novel anti-inflammatory agents a significant therapeutic goal.[31]
Inhibition of Protein Denaturation: This is a simple and rapid in vitro assay to screen for anti-inflammatory activity.[21][32]
Principle of the Assay: Inflammation is often associated with protein denaturation.[21] This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA).[21] Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac are known to inhibit protein denaturation and can be used as a positive control.[21]
Enzyme Inhibition Assays: A more targeted approach involves assessing the inhibitory effects of the morpholine derivatives on key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).[31][33][34] Commercially available assay kits can be used for this purpose, providing a quantitative measure of the compound's ability to inhibit these enzymes. Selective inhibition of COX-2 over COX-1 is often a desirable trait for anti-inflammatory drug candidates, as it may lead to fewer gastrointestinal side effects.[33][34]
Section 3: Interpretation and Progression - A Decision-Making Framework
The data generated from these initial screens form the basis for critical " go/no-go " decisions. A compound's progression to the next stage of drug discovery is not based on a single data point but on a holistic evaluation of its properties.
Visualization: Decision-Making Funnel for Morpholine Derivatives
Caption: A tiered approach to identifying promising morpholine derivatives.
Key Decision Criteria:
-
Potency: Is the IC50 or effective concentration within a reasonable range for the desired therapeutic effect?
-
Toxicity: Is the compound sufficiently non-toxic to normal cells?
-
Selectivity: Does the compound exhibit a favorable selectivity index?
-
Structure-Activity Relationship (SAR): Do the initial results provide any insights into the relationship between the compound's structure and its biological activity? This can guide the synthesis of more potent and selective analogs.[4][24]
Conclusion: Laying a Foundation for Success
The initial biological screening of morpholine derivatives is a critical and multifaceted process that requires careful planning and execution. By employing a logical, tiered approach that prioritizes safety and then systematically probes for efficacy, researchers can efficiently identify the most promising candidates for further development. The protocols and frameworks presented in this guide are intended to provide a robust starting point for these endeavors, with the ultimate goal of accelerating the discovery of novel and effective therapeutics.
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The Pivotal Role of Physicochemical Properties in Morpholine-Containing Drug Candidates: A Technical Guide
Introduction: The Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry
The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a cornerstone in modern medicinal chemistry.[1][2][3] Its prevalence in a multitude of approved and experimental drugs stems from its unique combination of advantageous physicochemical, metabolic, and biological properties.[1][4] The morpholine moiety is not merely a passive linker; it actively modulates a molecule's characteristics to enhance its drug-like properties, including aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier.[2][5][6] This guide provides an in-depth exploration of the key physicochemical properties of substituted morpholines, offering both theoretical insights and practical, field-proven experimental protocols for their accurate determination. Understanding and optimizing these properties is paramount for any researcher, scientist, or drug development professional working with this versatile scaffold.[7]
Section 1: Acidity and Basicity (pKa) - The Ionization Gatekeeper
The basicity of the morpholine nitrogen is a critical determinant of a compound's behavior in a physiological environment. The pKa of the conjugate acid of morpholine is approximately 8.4, a value that can be finely tuned by the introduction of substituents.[8][9] This weak basicity is often advantageous, as it can lead to a favorable balance between solubility and membrane permeability.[5] At physiological pH (around 7.4), a significant portion of morpholine-containing compounds will exist in their protonated, charged form, which generally enhances aqueous solubility. However, a sufficient population of the neutral, uncharged species must also be present to facilitate passage across lipidic biological membranes.
Impact of Substituents on pKa
The electronic nature of substituents on the morpholine ring or the attached scaffold significantly influences the pKa of the nitrogen atom.
-
Electron-Withdrawing Groups (EWGs): Substituents such as carbonyls, sulfonyls, or aromatic rings with electron-withdrawing character will decrease the electron density on the nitrogen, thereby lowering its basicity and resulting in a lower pKa.
-
Electron-Donating Groups (EDGs): Alkyl groups or other electron-releasing substituents will increase the electron density on the nitrogen, making it more basic and leading to a higher pKa.
-
Steric Hindrance: Bulky substituents near the nitrogen can hinder its ability to accept a proton, which can also lead to a decrease in basicity.
A nuanced understanding of these structure-basicity relationships is crucial for medicinal chemists to rationally design compounds with an optimal ionization profile for a specific biological target and desired pharmacokinetic properties. For instance, in the development of central nervous system (CNS) drugs, modulating the pKa to be closer to physiological pH can enhance brain permeability.[5]
Experimental Determination of pKa
Accurate pKa determination is essential for building reliable structure-activity relationships (SAR). Two common and robust methods are potentiometric titration and UV-Vis spectrophotometry.[10][11][12][13]
Workflow for pKa Determination
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The Multifaceted Biological Activities of N-Benzylmorpholine Analogs: An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The N-Benzylmorpholine Scaffold - A Privileged Motif in Medicinal Chemistry
The morpholine ring is a ubiquitous heterocyclic motif in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The incorporation of a benzyl group at the nitrogen atom (N-benzylmorpholine) introduces a key lipophilic and aromatic element, creating a versatile scaffold capable of interacting with a diverse range of biological targets.[3] This strategic combination of a hydrophilic morpholine core and a hydrophobic benzyl substituent has led to the development of a vast library of analogs with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the known biological activities of N-benzylmorpholine analogs, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these compounds, aiming to equip researchers, scientists, and drug development professionals with the critical knowledge needed to advance their research in this promising area.
Anticancer Activity: Targeting Key Signaling Pathways
N-benzylmorpholine analogs have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[4] Their mechanism of action often involves the inhibition of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.
Mechanism of Action: Inhibition of Kinase Signaling Cascades
Many N-benzylmorpholine derivatives exert their anticancer effects by acting as kinase inhibitors.[5] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6] Certain N-benzylmorpholine-containing compounds have been shown to inhibit key kinases within this pathway, such as PI3K and mTOR, leading to the suppression of downstream signaling and the induction of apoptosis in cancer cells.[7][8]
Similarly, the MAPK/ERK pathway plays a crucial role in transmitting extracellular signals to the nucleus to control gene expression and cell fate.[9] Dysregulation of this pathway can lead to uncontrolled cell proliferation and resistance to apoptosis. N-benzylmorpholine analogs have been investigated for their potential to modulate this pathway, thereby inhibiting cancer cell growth.
Signaling Pathway Diagram: Inhibition of the PI3K/Akt/mTOR Pathway by N-Benzylmorpholine Analogs
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Quantitative Analysis of Anticancer Activity
The cytotoxic potential of N-benzylmorpholine analogs is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Benzomorpholine derivative 6y | A549 (Lung) | 1.1 | [10] |
| Benzomorpholine derivative 6y | NCI-H1975 (Lung) | 1.1 | [10] |
| Morpholine-quinazoline AK-3 | A549 (Lung) | 10.38 ± 0.27 | [11] |
| Morpholine-quinazoline AK-3 | MCF-7 (Breast) | 6.44 ± 0.29 | [11] |
| Morpholine-quinazoline AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [11] |
| Morpholine-quinazoline AK-10 | A549 (Lung) | 8.55 ± 0.67 | [11] |
| Morpholine-quinazoline AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | [11] |
| Morpholine-quinazoline AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [11] |
| 1-benzyl-5-bromoindolin-2-one 7c | MCF-7 (Breast) | 7.17 ± 0.94 | [12] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][13]
Workflow Diagram: MTT Assay
Caption: A typical workflow for an MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed adherent cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the N-benzylmorpholine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Antimicrobial Activity: A Broad Spectrum of Action
N-benzylmorpholine analogs have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi.[14][15] Their structural features allow for interactions with microbial cell membranes and essential enzymes, leading to growth inhibition or cell death.
Mechanism of Action: Disruption of Microbial Integrity
The precise mechanisms of antimicrobial action for many N-benzylmorpholine derivatives are still under investigation. However, it is hypothesized that their lipophilic benzyl group can facilitate insertion into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents. Additionally, the morpholine ring and other functional groups may interact with essential microbial enzymes, interfering with vital metabolic pathways.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of N-benzylmorpholine analogs is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| N-benzyl O-benzyl aminotriol | Bacillus subtilis | 10 (µM) | |
| N-benzyl O-benzyl aminotriol | Staphylococcus aureus | 10 (µM) | |
| Imidazole O-benzyl aminotriol | Staphylococcus aureus | 3.13 | |
| Benzyl bromide derivative | Candida albicans | 250 | [16] |
| Benzyl bromide derivative | Candida krusei | 500 | [16] |
| Isoquinoline alkaloids | Gram-positive bacteria | ≥50 | [7] |
| Isoquinoline alkaloids | Gram-negative bacteria | 300 | [7] |
| Isoquinoline alkaloids | Candida albicans | 62.5 - 1000 | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[17][18]
Workflow Diagram: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the N-benzylmorpholine analog in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[19][20]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[19]
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).[17]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[19]
Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases
N-benzylmorpholine analogs have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.[21] Their activity often stems from the inhibition of key enzymes involved in neurotransmitter metabolism and the modulation of signaling pathways associated with neuronal survival.
Mechanism of Action: Inhibition of Cholinesterases and Monoamine Oxidases
A primary mechanism of neuroprotection for some N-benzylmorpholine derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[21] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to increased acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.
Furthermore, certain analogs have been found to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that degrade monoamine neurotransmitters like dopamine and serotonin.[22] Inhibition of MAO-B is a recognized therapeutic approach for Parkinson's disease.[23]
Quantitative Analysis of Neuroprotective Activity
The inhibitory potential of N-benzylmorpholine analogs against these enzymes is quantified by their IC50 values.
| Compound/Analog | Enzyme Target | IC50 (µM) | Reference |
| Morpholine-chalcone MO1 | MAO-B | 0.030 | [22] |
| Morpholine-chalcone MO7 | MAO-B | 0.25 | [22] |
| Morpholine-chalcone MO5 | AChE | 6.1 | [22] |
| 4-N-phenylaminoquinoline 11g | AChE | 1.94 ± 0.13 | [21] |
| 4-N-phenylaminoquinoline 11g | BChE | 28.37 ± 1.85 | [21] |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide 2d | MAO-A | 1.38 | [23][24] |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide 2j | MAO-A | 2.48 | [23][24] |
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
Ellman's method is a widely used colorimetric assay to measure AChE activity and the inhibitory potential of compounds.[21][25]
Workflow Diagram: Ellman's Assay
Caption: Workflow for determining acetylcholinesterase inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), acetylthiocholine iodide (ATCI), and the N-benzylmorpholine analog inhibitor.[22][26]
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and different concentrations of the inhibitor.[21]
-
Enzyme Addition: Add the acetylcholinesterase (AChE) enzyme solution to each well and pre-incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[22]
-
Reaction Initiation: Start the reaction by adding the substrate, ATCI, to all wells.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the AChE activity.[25]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control (enzyme activity without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Structure-Activity Relationship (SAR) Insights
The biological activity of N-benzylmorpholine analogs is highly dependent on the nature and position of substituents on both the benzyl and morpholine rings.[12][27] A thorough understanding of SAR is crucial for the rational design of more potent and selective compounds.[8][28]
-
Anticancer Activity: For some anticancer N-benzylmorpholine derivatives, the presence of electron-withdrawing groups on the benzyl ring can enhance activity. The substitution pattern on other heterocyclic rings fused to the morpholine can also significantly impact potency.[12]
-
Antimicrobial Activity: The lipophilicity of the N-benzyl group is often correlated with antimicrobial activity, as it facilitates membrane penetration. The presence of specific functional groups can also influence the spectrum of activity against different microbial strains.
-
Neuroprotective Activity: For cholinesterase inhibitors, the N-benzyl group often interacts with the peripheral anionic site (PAS) of the enzyme, while the morpholine and linker moieties interact with the catalytic active site (CAS). The length and flexibility of the linker between the N-benzyl and morpholine components can significantly affect inhibitory potency.[21]
Conclusion and Future Perspectives
N-benzylmorpholine analogs represent a privileged scaffold in medicinal chemistry with a remarkable diversity of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents underscores their potential for the development of novel therapeutics. The continued exploration of their structure-activity relationships, elucidation of their precise mechanisms of action, and the application of rational drug design principles will undoubtedly lead to the discovery of new and improved N-benzylmorpholine-based drug candidates. The detailed experimental protocols provided in this guide are intended to facilitate the robust evaluation of these compounds and accelerate their translation from the laboratory to the clinic.
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Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.[4]
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The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide
Abstract
Morpholine, a six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its prevalence in numerous FDA-approved drugs and clinical candidates is not coincidental but is rooted in a unique combination of advantageous physicochemical properties, metabolic stability, and synthetic tractability.[2][3] This guide provides an in-depth analysis of the morpholine moiety's role in drug design, moving beyond a simple catalog of its applications. We will explore the causal relationships between its structural features and its ability to enhance pharmacokinetic profiles, serve as a critical pharmacophore, and provide a versatile framework for constructing potent and selective therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of this remarkable scaffold.
The Physicochemical Foundation of a Privileged Scaffold
The success of the morpholine ring in drug design is fundamentally linked to its inherent physicochemical and structural characteristics. These properties allow medicinal chemists to systematically address common challenges in drug development, such as poor solubility, metabolic instability, and inadequate permeability.
Modulating Basicity and Solubility
A primary function of the morpholine moiety is the modulation of a molecule's pharmacokinetic and pharmacodynamic (PK/PD) properties.[4][5] The presence of the ether oxygen atom withdraws electron density from the nitrogen atom, rendering it less basic (pKa ≈ 8.4-8.7) than comparable saturated amines like piperidine.[1][6] This attenuated basicity is often optimal for drug candidates, as it can enhance aqueous solubility and absorption while mitigating the risk of off-target effects associated with highly basic centers, such as hERG channel inhibition. This balanced lipophilic-hydrophilic profile is crucial for achieving desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
Conformational Rigidity and Vectorial Orientation
The morpholine ring predominantly adopts a stable chair-like conformation. This relative rigidity provides an excellent scaffold for directing appended functional groups into specific vectors in three-dimensional space.[4][7] By locking substituents into defined orientations, the scaffold minimizes the entropic penalty upon binding to a biological target, which can lead to enhanced potency. A classic example is the NK1 receptor antagonist, aprepitant, where the morpholine ring acts as a central scaffold, correctly positioning three interacting arms for optimal receptor engagement.[4][7]
Metabolic Stability
Incorporating the morpholine ring can improve metabolic stability. The scaffold itself is generally resistant to oxidative metabolism, and its presence can shield adjacent functional groups from enzymatic degradation.[4][7] It has been shown to possess an improved profile against cytochrome P450 enzymes like CYP3A4 and is often oxidized into non-toxic derivatives, contributing to better bioavailability and an optimal clearance profile.[4][7]
Morpholine as a Critical Pharmacophore
Beyond its role in optimizing pharmacokinetics, the morpholine ring frequently acts as an integral component of a drug's pharmacophore, participating directly in binding interactions with the biological target.
Hinge-Binding Motif in Kinase Inhibitors
In the development of kinase inhibitors, the morpholine scaffold is a recurring and highly effective hinge-binding element. The ether oxygen of the morpholine ring is an excellent hydrogen bond acceptor, forming a crucial hydrogen bond with the backbone N-H of a hinge residue in the ATP-binding site of many kinases.[4][7] This interaction is a hallmark of numerous potent and selective inhibitors targeting the PI3K/Akt/mTOR signaling pathway.[8] For instance, in the crystal structure of NVP-BKM120 bound to PI3K, the morpholine oxygen forms a key hydrogen bond with the hinge residue Val882.[4][7] Similarly, in the mTOR complex, the morpholine ring of inhibitor PI-103 establishes classical hydrogen bonds with the hinge region.[4][7]
Applications in CNS Drug Design
For drugs targeting the central nervous system (CNS), crossing the blood-brain barrier (BBB) is a major hurdle. The morpholine scaffold's balanced physicochemical properties make it highly valuable for developing CNS-active agents.[5][9] It provides a favorable balance of size and lipophilicity necessary for BBB permeability.[5] Numerous CNS drugs, including the antidepressant moclobemide and the norepinephrine reuptake inhibitor reboxetine, feature the morpholine moiety, which contributes to their ability to access their targets within the brain.[4][7]
Therapeutic Applications and Approved Drugs
The versatility of the morpholine scaffold is evident in the broad range of therapeutic areas where it has been successfully applied.[2][10] From oncology to infectious diseases, its inclusion has proven critical for achieving clinical success.
| Drug Name | Therapeutic Class | Role of Morpholine Scaffold |
| Gefitinib | Anticancer (EGFR Inhibitor) | Enhances solubility and provides a key binding interaction with the kinase hinge region.[11] |
| Linezolid | Antibiotic (Oxazolidinone) | Integral part of the pharmacophore, contributing to the drug's antibacterial activity.[11] |
| Aprepitant | Antiemetic (NK1 Antagonist) | Acts as a rigid scaffold to correctly orient pharmacophoric groups for receptor binding.[4][7] |
| Reboxetine | Antidepressant (NRI) | Improves physicochemical properties, enabling blood-brain barrier penetration.[7][12] |
| Timolol | Beta Blocker (Antiglaucoma) | Part of the core structure, contributing to the overall pharmacodynamic profile.[13] |
| Sotorasib | Anticancer (KRAS Inhibitor) | Included to optimize ADME properties and serves as a key structural component. |
Synthetic Accessibility
A key driver for the widespread use of the morpholine scaffold is its synthetic accessibility.[2] It can be readily incorporated into molecules as a secondary amine reagent or constructed through various reliable synthetic methodologies, allowing for extensive structure-activity relationship (SAR) studies.[14][15]
Experimental Protocols
To ensure trustworthiness and provide actionable insights, this section details self-validating protocols for the synthesis and evaluation of a morpholine-containing compound.
Protocol: Synthesis of 4-(4-nitrophenyl)morpholine
This protocol describes a standard nucleophilic aromatic substitution (SNAr) reaction, a common method for synthesizing N-aryl morpholines.
Objective: To synthesize 4-(4-nitrophenyl)morpholine from 1-fluoro-4-nitrobenzene and morpholine.
Materials:
-
1-fluoro-4-nitrobenzene (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Magnesium sulfate (MgSO4) (anhydrous)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.
Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask to create a slurry.
-
Add 1-fluoro-4-nitrobenzene (1.0 eq) to the stirring slurry.
-
Add morpholine (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Execution: Attach a condenser to the flask and heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexanes:EtOAc) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product, 4-(4-nitrophenyl)morpholine, typically as a yellow solid.
-
Validation: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol: In-Vitro PI3Kα Kinase Inhibition Assay
This protocol describes a representative biochemical assay to determine the inhibitory activity of a morpholine-containing compound against a key kinase target.
Objective: To determine the IC50 value of a test compound against the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a synthesized morpholine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Assay buffer (containing MgCl2, DTT, BSA)
-
384-well assay plates (white, low-volume)
-
Multichannel pipettes, plate reader with luminescence detection capability.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).
-
Assay Plate Preparation: Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of PI3Kα enzyme diluted in assay buffer to each well (except for negative controls).
-
Reaction Initiation: Add 5 µL of a substrate mix containing PIP2 and ATP in assay buffer to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis and Validation:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The result validates the compound's potency.
-
Conclusion
The morpholine scaffold is a testament to the power of a well-understood and strategically deployed structural motif in medicinal chemistry. Its ability to confer favorable physicochemical properties, enhance metabolic stability, and act as a potent pharmacophore makes it an invaluable tool for drug discovery professionals.[16] From improving brain permeability in CNS drugs to providing the critical hinge-binding interaction in best-in-class kinase inhibitors, the morpholine ring continues to be a central element in the development of novel therapeutics.[7][8] A deep understanding of the principles outlined in this guide will empower researchers to continue leveraging this privileged scaffold to design the next generation of innovative medicines.
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Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available from: [Link]
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Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. Available from: [Link]
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Majireck, M. M., & Bennett, J. M. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Organic & Biomolecular Chemistry. Available from: [Link]
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]
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Various Authors. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science. Available from: [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available from: [Link]
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Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]
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Majireck, M. M., & Bennett, J. M. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available from: [Link]
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Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Novel Antimicrobial Agents from Morpholine Derivatives. Available from: [Link]
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The Predicted ADMET Profile of 4-(4-Chlorobenzyl)morpholine: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of ADMET Profiling in Drug Discovery
In the landscape of modern drug discovery and development, the maxim "fail early, fail cheap" has become a guiding principle. A significant proportion of drug candidates that show promising efficacy in early-stage testing ultimately fail in later clinical trials due to unfavorable pharmacokinetic and safety profiles.[1] The comprehensive evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not merely a regulatory hurdle but a cornerstone of a successful drug development campaign.[2] Early and accurate ADMET profiling allows for the timely identification and mitigation of potential liabilities, thereby conserving resources and accelerating the journey of a new molecular entity from the laboratory to the clinic.[3][4]
This in-depth technical guide focuses on the predicted ADMET properties of 4-(4-Chlorobenzyl)morpholine (CAS No: 6425-43-0), a small molecule featuring a morpholine ring and a 4-chlorobenzyl substituent.[5][6] While specific experimental data for this compound is not extensively available in the public domain, we can leverage established in silico predictive models and outline the subsequent in vitro assays required for experimental validation. This guide is intended for researchers, scientists, and drug development professionals, providing both predicted data and the scientific rationale behind the methodologies used to obtain them.
Physicochemical Properties of 4-(4-Chlorobenzyl)morpholine
Before delving into the ADMET profile, it is essential to consider the fundamental physicochemical properties of 4-(4-Chlorobenzyl)morpholine, as these characteristics significantly influence its pharmacokinetic behavior.
| Property | Predicted Value | Significance in ADMET |
| Molecular Weight | 211.69 g/mol | Influences diffusion and transport across membranes.[7] |
| Melting Point | 68-69 °C | Affects solubility and formulation.[5] |
| Boiling Point | 287.3±25.0 °C (Predicted) | Provides an indication of volatility.[5] |
| pKa | 7.5 (Predicted) | The morpholine nitrogen is basic and will be protonated at physiological pH, impacting solubility and interactions with biological targets. |
| LogP | 2.4 (Predicted) | A measure of lipophilicity, which is a key determinant of membrane permeability and plasma protein binding. |
These properties are foundational to the predictions that follow and are critical inputs for many in silico ADMET modeling algorithms.[7]
Absorption: Predicting Oral Bioavailability
The absorption of a drug, particularly after oral administration, is a complex process governed by its solubility, permeability, and stability in the gastrointestinal tract.
In Silico Predictions for Absorption
A variety of computational tools are available to predict the absorption characteristics of small molecules.[1][8] These tools often employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimentally determined values.[3]
| Predicted Parameter | Predicted Outcome | Implication |
| Human Intestinal Absorption (HIA) | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium.[9] |
| P-glycoprotein (P-gp) Substrate | Likely No | The molecule is not predicted to be a substrate of the P-gp efflux pump, which would otherwise reduce its intracellular concentration and absorption.[10] |
| P-glycoprotein (P-gp) Inhibitor | Possible | Some morpholine-containing compounds have been shown to interact with P-gp.[11] Further investigation is warranted to assess the potential for drug-drug interactions.[12][13][14] |
Experimental Validation: In Vitro Permeability Assays
To experimentally validate the in silico predictions, the Caco-2 permeability assay is the industry standard.[9]
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter inserts for 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Assay Setup: The test compound, 4-(4-Chlorobenzyl)morpholine, is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points. The reverse experiment (BL to AP) is also performed to assess active efflux.
-
Quantification: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value in the AP to BL direction and a low efflux ratio (Papp(BL-AP) / Papp(AP-BL)) would confirm the prediction of good passive absorption and the absence of significant P-gp mediated efflux.
Caption: Workflow for predicting and validating intestinal absorption.
Distribution: Where Does the Compound Go?
Once absorbed, a drug's distribution throughout the body is primarily influenced by its binding to plasma proteins and its ability to cross biological membranes, such as the blood-brain barrier.
In Silico Predictions for Distribution
Computational models can provide valuable early insights into a compound's distribution profile.[15][16][17][18][19]
| Predicted Parameter | Predicted Outcome | Implication |
| Plasma Protein Binding (PPB) | Moderate to High | The compound is expected to bind to plasma proteins like albumin and alpha-1-acid glycoprotein. This will affect the unbound fraction of the drug, which is the pharmacologically active portion. |
| Blood-Brain Barrier (BBB) Permeability | Likely to Cross | The predicted LogP and molecular size of 4-(4-Chlorobenzyl)morpholine suggest it may be able to penetrate the blood-brain barrier. Various machine learning models can be employed to refine this prediction.[20][21][22][23][24] |
Experimental Validation: In Vitro Distribution Assays
Protocol: Equilibrium Dialysis for Plasma Protein Binding
-
Apparatus Setup: A semi-permeable membrane separates two chambers. One chamber contains plasma, and the other contains a protein-free buffer.
-
Incubation: 4-(4-Chlorobenzyl)morpholine is added to the plasma chamber, and the system is incubated until equilibrium is reached.
-
Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Calculation: The percentage of bound and unbound drug is calculated from the concentration difference between the two chambers.
Metabolism: The Body's Chemical Processor
Drug metabolism, primarily occurring in the liver, is the process by which the body chemically modifies a drug, typically to facilitate its excretion. The cytochrome P450 (CYP) enzyme superfamily plays a central role in this process.[25][26]
In Silico Predictions for Metabolism
| Predicted Parameter | Predicted Outcome | Implication |
| Metabolic Stability | Moderate | The morpholine ring can be susceptible to oxidation. The chlorobenzyl group may also undergo hydroxylation. |
| CYP Inhibition | Potential for Inhibition of CYP2D6 and CYP3A4 | Many compounds containing a basic nitrogen atom, such as the morpholine in this molecule, can inhibit CYP enzymes.[27][28][29] This could lead to drug-drug interactions.[26] |
| Sites of Metabolism (SOM) | N-dealkylation of the morpholine ring, oxidation of the morpholine ring, and hydroxylation of the aromatic ring. | Identifying potential metabolites is crucial for understanding the compound's clearance pathways and for safety assessment. |
Experimental Validation: In Vitro Metabolism Assays
Protocol: Microsomal Stability Assay
-
Incubation: 4-(4-Chlorobenzyl)morpholine is incubated with human liver microsomes (HLMs) in the presence of NADPH (a necessary cofactor for CYP enzymes).
-
Time Points: Aliquots are taken at various time points and the reaction is quenched.
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Interpretation: The rate of disappearance of the parent compound is used to calculate its intrinsic clearance, providing a measure of its metabolic stability.
Protocol: CYP Inhibition Assay (IC50 Determination)
-
Assay System: Recombinant human CYP enzymes or HLMs are used with a specific fluorescent or pro-drug substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[30]
-
Incubation: The CYP enzyme, its substrate, and varying concentrations of 4-(4-Chlorobenzyl)morpholine are incubated.
-
Detection: The formation of the fluorescent product or metabolite is measured.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined. Low IC50 values indicate a higher potential for drug-drug interactions.
Caption: Predicted metabolic pathways for 4-(4-Chlorobenzyl)morpholine.
Excretion: Clearing the Compound from the Body
Excretion is the final step in the removal of a drug and its metabolites from the body, primarily through the kidneys (renal excretion) and the liver (biliary excretion). While direct in silico prediction of excretion pathways is less common, the metabolic profile provides strong indications. Water-soluble metabolites are more readily excreted by the kidneys.
Toxicity: Assessing the Potential for Adverse Effects
Early identification of potential toxicities is paramount to prevent late-stage drug failures.[4] In silico and in vitro screening can flag several key liabilities.
In Silico Toxicity Predictions
| Predicted Liability | Predicted Outcome | Implication |
| hERG Inhibition | Potential for Inhibition | The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug discovery due to the risk of cardiac arrhythmias (Torsades de Pointes).[31][32][33][34][35] Many small molecules can block this channel, and this potential should be assessed. |
| Hepatotoxicity | Low to Moderate Risk | The potential for liver toxicity should be evaluated, particularly if reactive metabolites are formed. |
| Genotoxicity (Ames test) | Likely Negative | The structure does not contain obvious structural alerts for mutagenicity. |
Experimental Validation: In Vitro Toxicity Assays
Protocol: hERG Patch Clamp Assay
-
Cell System: HEK293 cells stably expressing the hERG channel are used.
-
Electrophysiology: The whole-cell patch clamp technique is used to measure the hERG current in the presence of varying concentrations of 4-(4-Chlorobenzyl)morpholine.
-
Analysis: The concentration-dependent block of the hERG current is determined, and an IC50 value is calculated. A low IC50 value is a significant safety concern.
Protocol: Hepatotoxicity Assay (e.g., using HepG2 cells)
-
Cell Culture: Human hepatoma (HepG2) cells or primary human hepatocytes are treated with a range of concentrations of the test compound.
-
Viability Assessment: Cell viability is measured using assays such as the MTT or LDH release assay after a defined incubation period.
-
Interpretation: A significant decrease in cell viability indicates potential hepatotoxicity.
Conclusion and Forward Look
The ADMET profile of a drug candidate is a multidimensional puzzle that must be solved to ensure its clinical success. For 4-(4-Chlorobenzyl)morpholine, in silico predictions suggest a generally favorable profile, with good absorption and blood-brain barrier penetration. However, potential liabilities, particularly in the areas of CYP inhibition and hERG channel blockade, have been identified. These predictions are not definitive but serve as a crucial roadmap for focused experimental validation. The in vitro assays outlined in this guide represent the next logical steps in characterizing the ADMET properties of this molecule. By integrating predictive modeling with robust experimental validation, drug development teams can make more informed decisions, de-risk their candidates, and ultimately increase the probability of bringing safe and effective medicines to patients.
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4-(4-Chlorobenzyl)morpholine safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 4-(4-Chlorobenzyl)morpholine
Authored by a Senior Application Scientist
Foreword: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical synthesis, 4-(4-Chlorobenzyl)morpholine serves as a valuable structural motif and synthetic intermediate. Its utility, however, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is designed for the discerning researcher and drug development professional. It moves beyond mere compliance, aiming to instill a deep, mechanistic understanding of why specific precautions are necessary. By grounding our procedures in the physicochemical properties and toxicological profile of the compound, we transform safety from a checklist into a self-validating system of proactive risk management. This document is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to ensure that innovation and safety proceed hand-in-hand.
Compound Identification and Physicochemical Profile
4-(4-Chlorobenzyl)morpholine is a substituted morpholine derivative. The morpholine ring is a common feature in medicinal chemistry, often used to improve the pharmacokinetic properties of a molecule, while the chlorobenzyl group provides a site for further chemical modification. Understanding its physical properties is the first step in anticipating its behavior in a laboratory setting.
Table 1: Physicochemical Properties of 4-(4-Chlorobenzyl)morpholine
| Property | Value | Source |
| CAS Number | 6425-43-0 | [1][2] |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| Melting Point | 68-69 °C | [1] |
| Boiling Point | 287.3±25.0 °C (Predicted) | [1] |
| Density | 1.183±0.06 g/cm³ (Predicted) | [1] |
The compound is a solid at room temperature, which mitigates risks associated with vapors at standard temperatures but introduces the potential for airborne dust during handling.
Hazard Identification and Toxicological Assessment
Comprehensive toxicological data for 4-(4-Chlorobenzyl)morpholine is not extensively published. Therefore, a cautious approach must be taken, based on available Safety Data Sheet (SDS) classifications and the known profiles of related structures, such as the parent morpholine compound. The Globally Harmonized System (GHS) provides the following classifications.[3]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Causality Behind the Hazards:
-
Irritation (Skin, Eyes, Respiratory): The morpholine moiety, being a basic amine, can cause irritation upon contact with mucous membranes and skin. The overall chemical structure can interact with biological tissues, leading to the observed irritation.[3][4]
-
Acute Oral Toxicity: The "Harmful if swallowed" classification indicates that significant adverse health effects can occur if the compound is ingested.[3] While the specific mechanism is not detailed, this underscores the critical importance of preventing ingestion through strict hygiene practices.[3][5]
Given the limited specific data, it is prudent to also consider the hazards of the parent compound, morpholine, which is classified as corrosive and can cause severe skin burns and eye damage.[4][5] This suggests that while 4-(4-Chlorobenzyl)morpholine is classified as an irritant, exposure should be minimized with the same diligence as for a corrosive substance.
The Hierarchy of Controls: A Framework for Safety
Effective safety management relies on a multi-layered approach. The "Hierarchy of Controls" is a fundamental principle in occupational safety that prioritizes the most effective and reliable control measures.
Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.
For 4-(4-Chlorobenzyl)morpholine, this translates to:
-
Elimination/Substitution: Not typically feasible as it is the required reagent.
-
Engineering Controls: This is the primary and most critical control measure. All handling of this compound must be performed within a certified chemical fume hood. This isolates the researcher from potential dusts and aerosols.[3][6]
-
Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper training, and clear labeling are essential. Do not work alone and ensure all users are aware of the hazards.
-
Personal Protective Equipment (PPE): This is the final barrier of protection and is non-negotiable.
Personal Protective Equipment (PPE) Protocol
Based on the identified hazards, the following PPE is mandatory when handling 4-(4-Chlorobenzyl)morpholine.
-
Hand Protection: Wear nitrile or neoprene gloves. Gloves must be inspected for integrity before use. Contaminated gloves should be removed immediately using the proper technique and disposed of as hazardous waste. Wash hands thoroughly with soap and water after handling.[3][7]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][8] If there is a risk of splashing, a full-face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of exposure, such as handling larger quantities or cleaning spills, impervious clothing may be necessary.[3]
-
Respiratory Protection: When used within a properly functioning fume hood, respiratory protection is generally not required. If engineering controls are not available or are insufficient, a full-face respirator with appropriate cartridges should be used.[8]
Safe Handling and Storage Procedures
Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for handling. Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.
-
Weighing and Transfer: As the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers. If the material is finely powdered, consider techniques to minimize dust, such as gentle handling or weighing on a non-static surface.
-
Housekeeping: Maintain excellent housekeeping in the work area. Do not allow the compound to accumulate on surfaces. Clean the work area thoroughly after each use.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[3][5] Wash hands thoroughly after removing gloves and before leaving the laboratory.
Storage Protocol
-
Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3]
-
Container: Keep the container tightly closed to prevent contamination and potential moisture absorption.[3][6]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]
-
Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.[3]
Emergency Response and First Aid
Prompt and correct action during an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and first aid kits.
Caption: Emergency first aid workflow for exposure to 4-(4-Chlorobenzyl)morpholine.
Detailed Emergency Protocols
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[4][10]
-
-
Fire Fighting:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[5] A water jet should be avoided as it may spread the fire.
-
Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[5]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]
-
Disposal Considerations
Disposal of 4-(4-Chlorobenzyl)morpholine and any contaminated materials must be conducted in strict accordance with all federal, state, and local environmental regulations. Do not dispose of down the drain or into the environment.[3] The compound should be treated as hazardous chemical waste and disposed of through a licensed waste disposal company.
References
-
Carl ROTH. Safety Data Sheet: Morpholine. Available at: [Link]
-
PubChem - NIH. N-(4-Chlorobenzoyl)morpholine. Available at: [Link]
-
Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Available at: [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Morpholine. Available at: [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Morpholine - CDC. Available at: [Link]
-
Albert Kerbl GmbH. Protective Equipment | Plant Protection. Available at: [Link]
-
PubChem - NIH. 4-(4-Chlorophenyl)morpholine. Available at: [Link]
Sources
- 1. 4-(4-CHLOROBENZYL)MORPHOLINE CAS#: 6425-43-0 [chemicalbook.com]
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- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. chemos.de [chemos.de]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. echemi.com [echemi.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 10. hpc-standards.com [hpc-standards.com]
An In-depth Technical Guide to the Solubility of 4-(4-Chlorobenzyl)morpholine
Abstract
Introduction
4-(4-Chlorobenzyl)morpholine is a morpholine derivative with a molecular formula of C₁₁H₁₄ClNO and a molecular weight of 211.69 g/mol .[1] Its structure, featuring a polar morpholine ring and a nonpolar chlorobenzyl group, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding the solubility of this compound is critical for a variety of applications, including reaction kinetics, purification, formulation development, and bioavailability assessment.[2][3] This guide will provide the necessary tools to systematically investigate and understand the solubility of 4-(4-Chlorobenzyl)morpholine.
Physicochemical Properties of 4-(4-Chlorobenzyl)morpholine:
| Property | Value | Source |
| CAS Number | 6425-43-0 | [1][4] |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| Melting Point | 68-69 °C | [1] |
| Boiling Point (Predicted) | 287.3±25.0 °C | [1] |
| Density (Predicted) | 1.183±0.06 g/cm³ | [1] |
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5][6] Several factors influence the solubility of 4-(4-Chlorobenzyl)morpholine:
-
Polarity: The 4-(4-Chlorobenzyl)morpholine molecule possesses both polar and non-polar regions. The morpholine ring, with its oxygen and nitrogen atoms, is capable of hydrogen bonding and dipole-dipole interactions, contributing to its polarity. The chlorobenzyl group, on the other hand, is predominantly non-polar. Therefore, its solubility will be significant in solvents of intermediate polarity and may be limited in highly polar (e.g., water) or very non-polar (e.g., hexane) solvents.[7][8]
-
Hydrogen Bonding: The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor. Solvents that are strong hydrogen bond donors (e.g., alcohols, water) can interact favorably with the solute, potentially increasing its solubility.[9][10]
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[11][12] This is because the dissolution process is often endothermic, meaning it requires energy to break the solute-solute and solvent-solvent bonds.[13] Increasing the temperature provides this energy, favoring the dissolution process.[6] However, the exact relationship between temperature and solubility is compound-specific and must be determined experimentally.[11][14]
Caption: Key factors influencing the solubility of 4-(4-Chlorobenzyl)morpholine.
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[15][16] This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines a reliable procedure for determining the equilibrium solubility of 4-(4-Chlorobenzyl)morpholine.
Materials and Equipment:
-
4-(4-Chlorobenzyl)morpholine (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation
-
Volumetric flasks and pipettes
Protocol Workflow:
Sources
- 1. 4-(4-CHLOROBENZYL)MORPHOLINE CAS#: 6425-43-0 [chemicalbook.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. 4-(4-CHLOROBENZYL)MORPHOLINE | 6425-43-0 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 11. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. tandfonline.com [tandfonline.com]
Methodological & Application
synthesis protocol for 4-(4-Chlorobenzyl)morpholine
An In-Depth Guide to the Synthesis of 4-(4-Chlorobenzyl)morpholine
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the synthesis of 4-(4-chlorobenzyl)morpholine, a key intermediate in medicinal chemistry and materials science. The morpholine moiety is a privileged scaffold in drug discovery, often imparting favorable physicochemical properties such as enhanced aqueous solubility and metabolic stability.[1] This guide delves into the prevalent synthetic strategy, offering a detailed experimental protocol, mechanistic insights, and guidelines for characterization and safety.
Introduction and Synthetic Strategy
4-(4-Chlorobenzyl)morpholine is typically synthesized via a direct nucleophilic substitution reaction. This method is favored for its operational simplicity, high efficiency, and the ready availability of starting materials. The core transformation involves the formation of a new carbon-nitrogen bond between the nitrogen atom of morpholine and the benzylic carbon of 4-chlorobenzyl chloride.
Two primary strategies could be considered for this transformation:
-
Nucleophilic Substitution (Sₙ2): The most direct route, where morpholine, acting as a nucleophile, attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated.
-
Reductive Amination: An alternative two-step, one-pot process involving the initial reaction of morpholine with 4-chlorobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a hydride-based reducing agent to yield the final product.[2][3]
While both routes are viable, this guide will focus on the nucleophilic substitution pathway due to its straightforward execution and high atom economy. The protocol provided is adapted from established procedures for analogous N-benzylation of morpholine.[4]
Mechanistic Insight: The Sₙ2 Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5]
-
Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen of morpholine attacks the electrophilic methylene carbon (-CH₂Cl) of 4-chlorobenzyl chloride. This attack occurs from the side opposite to the leaving group (the benzylic chloride).[5]
-
Transition State: A high-energy transition state is formed where the N-C bond is partially formed and the C-Cl bond is partially broken.
-
Displacement & Proton Transfer: The C-Cl bond cleaves, and the chloride ion is displaced. This forms a morpholinium chloride salt. A base, such as potassium carbonate, then deprotonates the nitrogen, regenerating the neutral amine product and forming potassium bicarbonate and potassium chloride.
Causality Behind Experimental Choices:
-
Substrate: 4-chlorobenzyl chloride is an excellent electrophile for Sₙ2 reactions. The benzylic carbon is activated towards nucleophilic attack, and the chloride is a reasonably good leaving group.[6] While bromide is a better leaving group than chloride, meaning 4-bromobenzyl bromide would react faster, 4-chlorobenzyl chloride is often more cost-effective and sufficiently reactive for this transformation.[7]
-
Nucleophile: Morpholine is a potent secondary amine nucleophile.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is used as a mild, non-nucleophilic base. Its role is to scavenge the proton from the morpholine nitrogen after the initial substitution, preventing the formation of the unreactive ammonium salt and driving the reaction to completion.
-
Solvent: Acetonitrile (CH₃CN) is an ideal polar aprotic solvent for this reaction. It effectively dissolves the reactants but does not participate in the reaction, and its polarity helps to stabilize the charged transition state of the Sₙ2 mechanism.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 4-(4-chlorobenzyl)morpholine.
Materials and Reagents
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Molar Quantity (mmol) | Mass (g) | Volume (mL) |
| 4-Chlorobenzyl chloride | Electrophile | C₇H₆Cl₂ | 161.03 | 10.0 | 1.61 | ~1.25 |
| Morpholine | Nucleophile | C₄H₉NO | 87.12 | 12.0 | 1.05 | ~1.04 |
| Potassium Carbonate | Base | K₂CO₃ | 138.21 | 20.0 | 2.76 | - |
| Acetonitrile | Solvent | CH₃CN | 41.05 | - | - | 50 |
| Product | - | C₁₁H₁₄ClNO | 211.69 | ~9.0 (90% yield) | ~1.91 | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Synthetic Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.76 g, 20.0 mmol). Add anhydrous acetonitrile (50 mL) to the flask, followed by morpholine (1.05 g, 1.04 mL, 12.0 mmol). Stir the resulting suspension at room temperature for 10 minutes.
-
Addition of Electrophile: Carefully add 4-chlorobenzyl chloride (1.61 g, 10.0 mmol) to the reaction mixture. Note: 4-chlorobenzyl chloride is a lachrymator and should be handled in a fume hood.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 5-7 hours. The disappearance of the 4-chlorobenzyl chloride spot indicates completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the solid cake with a small amount of ethyl acetate. Combine the filtrate and the washings.
-
Solvent Removal: Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification (Aqueous Work-up): Dissolve the crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 25 mL) and then with brine (25 mL) to remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude 4-(4-chlorobenzyl)morpholine.
-
Purification (Column Chromatography): If necessary, the product can be further purified by column chromatography on silica gel. The recommended eluent is a gradient of ethyl acetate in hexanes. Collect the fractions containing the desired product (monitor by TLC) and concentrate them to obtain the purified 4-(4-chlorobenzyl)morpholine. A typical yield for this reaction is in the range of 85-95%.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-(4-chlorobenzyl)morpholine.
Characterization
The identity and purity of the synthesized 4-(4-chlorobenzyl)morpholine should be confirmed by spectroscopic methods.
-
Appearance: White to off-white solid.
-
Melting Point: 68-69 °C[8]
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~7.30 (d, 2H, Ar-H), ~7.25 (d, 2H, Ar-H), ~3.71 (t, 4H, -O-CH₂-), ~3.48 (s, 2H, Ar-CH₂-), ~2.45 (t, 4H, -N-CH₂-).
-
¹³C NMR (CDCl₃, 101 MHz): Expected chemical shifts (δ, ppm): ~136.5, ~133.0, ~130.5 (2C), ~128.5 (2C), ~67.0 (2C), ~63.0, ~53.5 (2C).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₅ClNO⁺ [M+H]⁺: 212.08, found ~212.1.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Chlorobenzyl chloride: Is a lachrymator (causes tearing) and is corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
Morpholine: Is flammable and corrosive. Handle with care.
-
Acetonitrile: Is a flammable liquid and is toxic. Avoid inhalation and skin contact.
Conclusion
The protocol described provides an efficient and reliable method for the synthesis of 4-(4-chlorobenzyl)morpholine via nucleophilic substitution. The procedure is robust, high-yielding, and utilizes readily available commercial reagents, making it suitable for a wide range of research applications in drug discovery and chemical synthesis. Proper adherence to safety precautions is essential due to the hazardous nature of some reagents.
References
-
NIST. (n.d.). 4-(4-Chlorobenzoyl)morpholine. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Chlorobenzoyl)morpholine. PubChem. Retrieved from [Link]
-
Khan, I., et al. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. Retrieved from [Link]
-
Bode, J. W., et al. (2017). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses, 95, 357-373. Retrieved from [Link]
-
Breuning, M., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. RSC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Retrieved from [Link]
-
Paradisi, F., et al. (2024). Green Chemistry. Royal Society of Chemistry. Retrieved from [Link]
-
StackExchange. (2024). SN2 nucleophilic substitution reaction push and pull transition state. Retrieved from [Link]
-
University of Calgary. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Retrieved from [Link]
-
Aitken, R. A. & Slawin, A. M. Z. (2021). 4-Chlorobenzyl Chloride. Molbank. Retrieved from [Link]
-
Filo. (2025). The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le.. [askfilo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-(4-CHLOROBENZYL)MORPHOLINE CAS#: 6425-43-0 [m.chemicalbook.com]
Purifying 4-(4-Chlorobenzyl)morpholine: A Detailed Guide for Researchers
Introduction: The Importance of Purity in N-Substituted Morpholines
4-(4-Chlorobenzyl)morpholine is a key structural motif in medicinal chemistry and drug development, frequently appearing as a core component in a variety of bioactive molecules. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the substituted benzyl group provides a scaffold for further chemical modification. The ultimate efficacy and safety of any pharmaceutical compound derived from this intermediate are critically dependent on its purity.
This application note provides a comprehensive guide to the purification of 4-(4-Chlorobenzyl)morpholine from a typical crude reaction mixture. We will explore the common synthetic routes and their associated impurity profiles, followed by detailed, step-by-step protocols for purification via aqueous work-up, column chromatography, and recrystallization. The rationale behind each step is explained to provide a deeper understanding of the purification strategy, ensuring researchers can adapt and troubleshoot these methods for optimal results.
Understanding the Synthetic Landscape and Potential Impurities
The two most common synthetic pathways to 4-(4-Chlorobenzyl)morpholine are nucleophilic substitution and reductive amination. The choice of synthesis directly influences the impurity profile of the crude product.
-
Nucleophilic Substitution: This is a widely used method involving the reaction of morpholine with 4-chlorobenzyl chloride in the presence of a base.[1]
-
Expected Impurities:
-
Unreacted morpholine
-
Unreacted 4-chlorobenzyl chloride
-
Quaternary ammonium salts (from over-alkylation of the product)
-
Inorganic salts from the base (e.g., K₂CO₃, Na₂CO₃)
-
-
-
Reductive Amination: This route involves the reaction of morpholine with 4-chlorobenzaldehyde in the presence of a reducing agent.
-
Expected Impurities:
-
Unreacted morpholine
-
Unreacted 4-chlorobenzaldehyde
-
4-chlorobenzyl alcohol (from reduction of the aldehyde)
-
By-products from the reducing agent
-
-
A thorough understanding of these potential impurities is crucial for designing an effective purification strategy.
A Multi-Step Purification Workflow
A robust purification strategy for 4-(4-Chlorobenzyl)morpholine typically involves a combination of techniques to remove a broad spectrum of impurities. The general workflow is as follows:
Sources
Application Note: Spectroscopic Characterization of 4-(4-Chlorobenzyl)morpholine using ¹H and ¹³C NMR
Introduction
4-(4-Chlorobenzyl)morpholine is a tertiary amine containing a morpholine ring N-substituted with a 4-chlorobenzyl group. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the morpholine moiety in a wide range of biologically active compounds. The morpholine ring is often employed as a bioisostere for other functional groups to improve the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. Accurate and unambiguous structural characterization is a critical step in the synthesis and development of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral data of 4-(4-Chlorobenzyl)morpholine, offering a robust analytical profile for researchers.
Due to the limited availability of consolidated, experimentally verified NMR data for this specific compound in the public domain, this guide presents a combination of predicted spectral data, supported by established spectroscopic principles and data from structurally analogous compounds.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data for 4-(4-Chlorobenzyl)morpholine. This data serves as a valuable reference for the structural elucidation and purity assessment of this molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | d | 2H | Ar-H (ortho to -CH₂-) |
| ~7.26 | d | 2H | Ar-H (ortho to -Cl) |
| ~3.68 | t | 4H | -O-CH₂- (morpholine) |
| ~3.48 | s | 2H | Ar-CH₂-N- |
| ~2.45 | t | 4H | -N-CH₂- (morpholine) |
Disclaimer: The ¹H NMR data presented is based on predictive algorithms and analysis of structurally related compounds and may not perfectly reflect experimentally observed values.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~137.0 | C-Ar (C-CH₂-) |
| ~132.5 | C-Ar (C-Cl) |
| ~130.5 | C-Ar (CH, ortho to -CH₂-) |
| ~128.5 | C-Ar (CH, ortho to -Cl) |
| ~67.0 | -O-CH₂- (morpholine) |
| ~62.5 | Ar-CH₂-N- |
| ~53.5 | -N-CH₂- (morpholine) |
Disclaimer: The ¹³C NMR data is predicted and should be used as a guide for spectral interpretation.
Spectral Interpretation: A Mechanistic Approach
The predicted chemical shifts and multiplicities provide a clear spectroscopic fingerprint for 4-(4-Chlorobenzyl)morpholine.
¹H NMR Spectrum Analysis:
-
Aromatic Region (7.2-7.4 ppm): The para-substituted benzene ring is expected to exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing chlorine atom are anticipated to be slightly downfield compared to those ortho to the benzylic carbon.
-
Morpholine Methylene Protons Adjacent to Oxygen (~3.68 ppm): The four protons of the two methylene groups adjacent to the electronegative oxygen atom are deshielded and appear as a triplet. The triplet multiplicity arises from coupling to the adjacent methylene protons on the nitrogen side of the ring. The chair conformation of the morpholine ring can lead to more complex splitting patterns, but often a triplet is observed due to rapid ring flipping at room temperature, which averages the axial and equatorial proton signals.[1][2]
-
Benzylic Protons (~3.48 ppm): The two protons of the methylene group connecting the aromatic ring to the morpholine nitrogen are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet. Their chemical shift is influenced by the adjacent aromatic ring and the nitrogen atom.
-
Morpholine Methylene Protons Adjacent to Nitrogen (~2.45 ppm): These four protons of the two methylene groups adjacent to the nitrogen atom are observed as a triplet, due to coupling with the neighboring methylene protons next to the oxygen. They are upfield relative to the protons next to the oxygen due to the lower electronegativity of nitrogen compared to oxygen.
¹³C NMR Spectrum Analysis:
-
Aromatic Carbons (128-138 ppm): Four signals are expected for the para-substituted aromatic ring. The quaternary carbons (C-Cl and C-CH₂-) will have distinct chemical shifts, with the carbon attached to the chlorine being significantly influenced by the halogen's electronegativity and inductive effects. The two sets of equivalent aromatic CH carbons will also be distinguishable.
-
Morpholine Carbons (-O-CH₂- at ~67.0 ppm): The two equivalent methylene carbons adjacent to the oxygen atom are deshielded and appear at a characteristic downfield shift.[3]
-
Benzylic Carbon (Ar-CH₂-N- at ~62.5 ppm): This carbon signal is located in a typical region for benzylic carbons attached to a nitrogen atom.
-
Morpholine Carbons (-N-CH₂- at ~53.5 ppm): The two equivalent methylene carbons adjacent to the nitrogen are found further upfield compared to those next to the oxygen, consistent with the lower electronegativity of nitrogen.
Experimental Protocol for NMR Data Acquisition
This section provides a standardized protocol for the preparation of a sample of 4-(4-Chlorobenzyl)morpholine and the acquisition of high-quality ¹H and ¹³C NMR spectra.
Materials and Reagents:
-
4-(4-Chlorobenzyl)morpholine (sample)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) (or rely on residual solvent peak for referencing)
-
NMR tubes (5 mm)
-
Pipettes and vials
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of 4-(4-Chlorobenzyl)morpholine into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). CDCl₃ is a good first choice for many organic molecules.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a high level of homogeneity, which is crucial for obtaining sharp spectral lines and good resolution. This is often an automated process on modern spectrometers.
-
-
¹H NMR Spectrum Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Set the number of scans (e.g., 8 or 16 scans are typically sufficient for a sample of this concentration).
-
Acquire the Free Induction Decay (FID).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum. If TMS was not added, the residual CHCl₃ peak at 7.26 ppm can be used as an internal reference.[4]
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Spectrum Acquisition:
-
Load a standard carbon experiment (e.g., a proton-decoupled ¹³C experiment).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 1024 scans or more, depending on the sample concentration and spectrometer sensitivity).
-
Acquire the FID.
-
Process the data similarly to the ¹H spectrum (Fourier transform, phase correction, and baseline correction).
-
Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[5]
-
Experimental Workflow Visualization
The following diagram illustrates the key stages in the NMR analysis of 4-(4-Chlorobenzyl)morpholine.
Caption: Workflow for NMR analysis of 4-(4-Chlorobenzyl)morpholine.
Conclusion
This application note provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for 4-(4-Chlorobenzyl)morpholine, along with a comprehensive guide to spectral interpretation and a standard protocol for data acquisition. The provided information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the efficient and accurate characterization of this and related molecules.
References
-
PubChem. N-(4-Chlorobenzoyl)morpholine. National Institutes of Health. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Available at: [Link]
-
Duddeck, H., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available at: [Link]
-
ACD/Labs. Recognizing the NMR pattern for morpholine. Available at: [Link]
-
Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
-
Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. Available at: [Link]
-
HETEROCYCLES, Vol. 38, NO. 5, 1994. AMINOMETHYL-4-(4-FLUOROBENZYL)MORPHOLINE. Available at: [Link]
-
ResearchGate. 1H NMR signals for methylene protons of morpholine group. Available at: [Link]
-
ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Available at: [Link]
-
Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
Sources
Application Note: High-Resolution Mass Spectrometry Analysis of 4-(4-Chlorobenzyl)morpholine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(4-Chlorobenzyl)morpholine is a substituted morpholine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, often imparting favorable properties such as improved aqueous solubility and metabolic stability. Accurate characterization of intermediates like 4-(4-Chlorobenzyl)morpholine is critical for ensuring the identity, purity, and quality of final active pharmaceutical ingredients (APIs).
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of such compounds.[1] This application note provides a detailed guide to the analysis of 4-(4-Chlorobenzyl)morpholine using Electrospray Ionization (ESI) coupled with both direct infusion mass spectrometry and liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will detail the principles of ionization, explore the predictable fragmentation pathways, and provide robust, step-by-step protocols for its analysis.
Analyte Properties and Ionization Principle
Understanding the physicochemical properties of 4-(4-Chlorobenzyl)morpholine is fundamental to developing a successful MS method.
| Property | Value / Description |
| Molecular Formula | C₁₁H₁₄ClNO |
| Average Mol. Weight | 211.69 g/mol |
| Monoisotopic Mass | 211.0764 Da (for ³⁵Cl) |
| Key Structural Features | Tertiary amine (morpholine), ether, chlorophenyl group |
The presence of the tertiary amine in the morpholine ring makes the molecule basic and thus highly amenable to positive mode Electrospray Ionization (ESI). ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.[2][3] In an acidic mobile phase or sample solution, the morpholine nitrogen is readily protonated, forming a stable singly charged precursor ion, [M+H]⁺.
Predicted Fragmentation & Structural Elucidation
Tandem mass spectrometry (MS/MS) provides definitive structural information by fragmenting a selected precursor ion through Collision-Induced Dissociation (CID).[4] The fragmentation of protonated 4-(4-Chlorobenzyl)morpholine is predictable and governed by the stability of the resulting product ions. The primary cleavage site is the benzylic carbon-nitrogen bond, which is the most labile bond in the protonated molecule.[5][6]
Two major fragmentation pathways are anticipated:
-
Pathway A: Formation of the 4-Chlorobenzyl Cation. The most favorable fragmentation involves the cleavage of the C-N bond, leading to the formation of a highly stable, resonance-stabilized 4-chlorobenzyl cation at m/z 125.0158 (for ³⁵Cl). This fragment is often the base peak in the MS/MS spectrum.
-
Pathway B: Formation of the Protonated Morpholine Fragment. This pathway involves the cleavage of the same C-N bond but with charge retention on the morpholine fragment, resulting in an ion at m/z 88.0762 .
The presence of a chlorine atom results in a characteristic isotopic pattern for all chlorine-containing ions, with a signal at [M]⁺ and a less intense signal at [M+2]⁺ in an approximate 3:1 ratio. This pattern is a crucial diagnostic tool for confirming the presence of chlorine in the molecule and its fragments.
Figure 1: Proposed fragmentation pathway for protonated 4-(4-Chlorobenzyl)morpholine.
Experimental Protocols
Protocol 1: Direct Infusion ESI-MS for Molecular Weight Confirmation
This protocol is designed for rapid identity confirmation and purity assessment by determining the accurate mass of the compound.
1. Sample Preparation:
- Prepare a stock solution of 4-(4-Chlorobenzyl)morpholine at 1 mg/mL in methanol.
- Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid promotes efficient protonation.
2. Instrumentation & Parameters:
- Instrument: Any mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
- Method: The prepared sample is introduced directly into the ESI source via a syringe pump.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive ESI | The tertiary amine is basic and readily protonated. |
| Infusion Flow Rate | 5 - 10 µL/min | Provides a stable spray and consistent ion signal. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimal voltage for generating a stable Taylor cone and efficient ionization.[7] |
| Source Temperature | 120 - 150 °C | Aids in the desolvation of droplets. |
| Desolvation Gas | Nitrogen | An inert gas used to evaporate solvent from the charged droplets.[8] |
| Desolvation Temp. | 250 - 350 °C | Higher temperature ensures complete desolvation. |
| Mass Range | m/z 50 - 500 | Covers the expected precursor and potential fragment ions. |
| Resolution | >10,000 FWHM | High resolution is required for accurate mass measurement and formula determination.[9][10] |
3. Expected Results: The resulting mass spectrum should prominently feature the protonated molecular ion [M+H]⁺. Using a high-resolution instrument, the observed mass should be within 5 ppm of the theoretical exact mass. The characteristic 3:1 isotopic pattern for chlorine should be clearly visible at m/z 212.0842 and 214.0813.
Protocol 2: LC-MS/MS Method for Separation and Structural Confirmation
This protocol is ideal for analyzing the compound in complex matrices (e.g., reaction mixtures, biological samples) and for definitive structural confirmation via MS/MS fragmentation.
Figure 2: Experimental workflow for LC-MS/MS analysis.
1. Sample Preparation:
- Prepare samples as described in Protocol 1, ensuring the final solvent is compatible with the initial mobile phase conditions.
2. LC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for good retention and separation of moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acidifier for protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 5% B to 95% B over 5 min | A standard gradient to elute the compound and separate it from impurities. |
| Flow Rate | 0.3 - 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 1 - 5 µL |
3. MS/MS Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Scan Type | Product Ion Scan | To acquire a full fragmentation spectrum for structural confirmation. |
| Precursor Ion (Q1) | m/z 212.1 (and 214.1) | Isolation of the protonated molecule (both chlorine isotopes). |
| Collision Gas | Argon | Inert gas for efficient collision-induced dissociation. |
| Collision Energy (CE) | 15 - 30 eV | Energy required to induce fragmentation. This should be optimized for the specific instrument. |
| Product Ion Scan Range | m/z 50 - 220 | Covers all potential fragments. |
4. Expected Results: The LC-MS analysis will produce a chromatogram showing a distinct peak for 4-(4-Chlorobenzyl)morpholine at a specific retention time. The MS/MS spectrum corresponding to this peak will show product ions consistent with the proposed fragmentation pathways, primarily a major peak at m/z 125 and a smaller peak at m/z 88. This "fingerprint" spectrum provides a very high degree of confidence in the compound's identification.[11]
Conclusion
The protocols described in this application note provide a robust framework for the comprehensive mass spectrometric analysis of 4-(4-Chlorobenzyl)morpholine. Direct infusion high-resolution MS is a powerful tool for rapid molecular weight confirmation and formula determination. The LC-MS/MS method offers both separation from potential impurities and definitive structural confirmation through characteristic fragmentation patterns. These methodologies are essential for quality control in synthetic chemistry and for characterization in drug discovery and development pipelines.
References
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Cooks, R. G., & Busch, K. L. (1983). Collision-induced dissociation. In Mass Spectrometry Reviews, 1(4), 355-407. Available at: [Link]
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Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. Available at: [Link]
-
Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. Available at: [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. Available at: [Link]
-
Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass spectrometry reviews, 20(6), 362-387. Available at: [Link]
- Cole, R. B. (Ed.). (2010).
-
Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC bioinformatics, 8(1), 1-20. Available at: [Link]
-
Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. Annual review of analytical chemistry, 1, 579-599. Available at: [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
-
Chemistry LibreTexts. (2014). High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Available at: [Link]
-
March, R. E. (1997). An introduction to quadrupole ion trap mass spectrometry. Journal of mass spectrometry, 32(4), 351-369. Available at: [Link]
-
Zubarev, R. A., & Mann, M. (2007). On the right path to the molecular formula. Nature biotechnology, 25(7), 753-754. Available at: [Link]
-
Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. Available at: [Link]
-
Ibáñez, M., Sancho, J. V., & Hernández, F. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate‐mass spectra. Journal of mass spectrometry, 46(7), 663-678. Available at: [Link]
-
Wikipedia contributors. (2023). Collision-induced dissociation. Wikipedia. Available at: [Link]
-
Hernández, F., Sancho, J. V., Ibáñez, M., Abad-Fuentes, A., & Pozo, Ó. J. (2012). Current use of high-resolution mass spectrometry in the environmental sciences. Analytical and bioanalytical chemistry, 403(5), 1251-1264. Available at: [Link]
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- 5. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
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FT-IR characterization of 4-(4-Chlorobenzyl)morpholine.
An In-Depth Guide to the FT-IR Characterization of 4-(4-Chlorobenzyl)morpholine
Application Note & Protocol
Abstract: This technical guide provides a comprehensive protocol and detailed spectral analysis for the characterization of 4-(4-Chlorobenzyl)morpholine using Fourier Transform Infrared (FT-IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles, offers a step-by-step experimental workflow using Attenuated Total Reflectance (ATR), and details the interpretation of characteristic vibrational frequencies. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction: The Role of FT-IR in Structural Elucidation
4-(4-Chlorobenzyl)morpholine is a substituted morpholine derivative with potential applications in medicinal chemistry and materials science. Accurate structural confirmation is a critical step in its synthesis and application. Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose. It is a rapid, non-destructive method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. By irradiating a sample with infrared light, we can identify the characteristic frequencies at which specific bonds vibrate, thus confirming the presence of key structural motifs like the morpholine ring, the aromatic system, and the carbon-chlorine bond.
This guide focuses on the use of Attenuated Total Reflectance (ATR) FT-IR, a modern sampling technique that requires minimal to no sample preparation, making it ideal for the rapid analysis of solid and liquid samples.[1][2]
The Principle of ATR-FT-IR Spectroscopy
ATR-FT-IR operates on the principle of total internal reflection.[3] An infrared beam is directed through a high-refractive-index crystal (commonly diamond or zinc selenide). When a sample is brought into intimate contact with the crystal surface, the IR beam creates an evanescent wave that penetrates a shallow depth (typically a few micrometers) into the sample at the point of reflection.[1][2][3] The sample absorbs energy from this evanescent wave at specific wavelengths corresponding to its vibrational modes. The attenuated IR beam is then reflected back through the crystal to the detector. This process provides a high-quality spectrum of the sample's surface with excellent reproducibility.[1]
Experimental Protocol: ATR-FT-IR Analysis
This protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid sample like 4-(4-Chlorobenzyl)morpholine using an ATR accessory.
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.
-
Sample: 4-(4-Chlorobenzyl)morpholine (solid powder or crystalline form).
-
Cleaning Supplies: Isopropanol and lint-free wipes (e.g., Kimwipes).[4]
Experimental Workflow Diagram
The overall process from sample preparation to final data analysis is illustrated below.
Sources
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of 4-(4-Chlorobenzyl)morpholine
Introduction
4-(4-Chlorobenzyl)morpholine is a substituted morpholine derivative with potential applications in pharmaceutical and chemical research. The morpholine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1] As with any compound intended for further development, a robust and reliable analytical method for its quantification and purity assessment is paramount. This application note details the development and validation of a specific, accurate, and precise stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 4-(4-Chlorobenzyl)morpholine. The method is designed to be compliant with the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring its suitability for quality control and stability testing in research and development settings.[2][3][4]
Analytical Principle: Reversed-Phase Chromatography
The method employs reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[5] A non-polar stationary phase (a C18 column) is used in conjunction with a polar mobile phase. 4-(4-Chlorobenzyl)morpholine, being a moderately non-polar compound due to the chlorobenzyl group, will be retained on the column. By carefully controlling the composition of the mobile phase, the analyte can be eluted and separated from potential impurities and degradation products. Detection is achieved using a UV detector, as the benzene ring in the molecule contains a chromophore that absorbs UV light.
Method Development Strategy
The selection of chromatographic parameters was guided by the chemical properties of 4-(4-Chlorobenzyl)morpholine and established practices for similar aromatic and morpholine-containing compounds.[6]
-
Column: A C18 column is a versatile and widely used stationary phase for the separation of moderately polar to non-polar compounds, making it an ideal starting point.
-
Mobile Phase: A mixture of acetonitrile and water was chosen as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC that provides good peak shape and resolution for a wide range of compounds. The ratio of acetonitrile to water is optimized to achieve a suitable retention time and separation from potential impurities.
-
Detection Wavelength: The UV spectrum of 4-(4-Chlorobenzyl)morpholine is expected to show significant absorbance in the range of 220-230 nm due to the substituted benzene ring. An initial scan using a photodiode array (PDA) detector would confirm the optimal wavelength for maximum sensitivity. For this method, 225 nm is proposed.
-
Flow Rate and Injection Volume: A standard flow rate of 1.0 mL/min and an injection volume of 10 µL are generally suitable for analytical scale HPLC and provide a good balance between analysis time and resolution.
Detailed Protocol: HPLC Analysis of 4-(4-Chlorobenzyl)morpholine
Instrumentation and Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or PDA detector.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Reagents and Mobile Phase
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
4-(4-Chlorobenzyl)morpholine reference standard.
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v). Degas the mobile phase before use.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-(4-Chlorobenzyl)morpholine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must meet the following criteria. Inject the Working Standard Solution (100 µg/mL) six times.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Method Validation Protocol (as per ICH Q2(R1))
The developed method must be validated to ensure its suitability for the intended purpose.[2][3][4][7]
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[8][9][10]
Forced Degradation Conditions: Subject the sample to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.
Analyze the stressed samples alongside a non-stressed control. The method is considered specific if the peak for 4-(4-Chlorobenzyl)morpholine is well-resolved from any degradation product peaks.
Linearity
Prepare a series of at least five concentrations of 4-(4-Chlorobenzyl)morpholine from the stock solution, ranging from 25 to 150 µg/mL. Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
Range
The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[3] For this assay, the proposed range is 80-120 µg/mL.
Accuracy
Accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The mean recovery should be within 98.0% to 102.0%.[2]
Precision
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the working standard solution (100 µg/mL) on the same day. The % RSD should be ≤ 2.0%.[3]
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment. The % RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.[2]
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
Robustness
Evaluate the effect of small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min).
-
Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38).
-
Column temperature (± 5 °C). The system suitability parameters should remain within the acceptance criteria.
Visualizations
Caption: Logic flow for the forced degradation study to establish method specificity.
References
-
International Conference on Harmonisation (ICH). (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Eurasian Journal of Analytical Chemistry. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3 YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]
-
PubChem. (n.d.). N-(4-Chlorobenzoyl)morpholine. [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]
-
PubChem. (n.d.). 4-(4-Chlorophenyl)morpholine. [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]
-
Wikipedia. (n.d.). Morpholine. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. [Link]
-
National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 4-(4-Chlorobenzyl)morpholine in Cell-Based Assays
For Correspondence:
Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery
The morpholine ring is a heterocyclic chemical entity that has garnered significant attention in medicinal chemistry, frequently being incorporated into drug candidates to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and bioavailability, making it a "privileged pharmacophore."[1][2] The N-substituted morpholine derivatives, in particular, have been explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3][4] 4-(4-Chlorobenzyl)morpholine is one such derivative, featuring a morpholine ring N-substituted with a 4-chlorobenzyl group. While specific biological activities of this particular compound are not extensively documented in publicly available literature, its structural similarity to other biologically active morpholine derivatives suggests its potential as a modulator of cellular pathways implicated in diseases such as cancer.
This technical guide provides a comprehensive framework for researchers to investigate the in vitro cellular effects of 4-(4-Chlorobenzyl)morpholine. We will explore its potential to induce cell cycle arrest and apoptosis, two key mechanisms of action for many anticancer agents. The protocols herein are designed to be robust and self-validating, providing a solid foundation for screening and mechanistic studies.
Hypothesized Mechanism of Action: Targeting Cell Cycle Progression and Apoptotic Pathways
Based on the known activities of structurally related compounds, we hypothesize that 4-(4-Chlorobenzyl)morpholine may exert cytotoxic effects on cancer cells by interfering with cell cycle regulation and promoting programmed cell death (apoptosis). Many cytotoxic agents induce cellular stress that leads to the activation of checkpoints, which can result in cell cycle arrest, typically at the G2/M phase, to prevent the propagation of damaged cells.[5][6][7] If the cellular damage is irreparable, the apoptotic cascade is initiated, leading to the controlled elimination of the cell.[8][9][10]
The proposed signaling pathway below illustrates a potential mechanism by which 4-(4-Chlorobenzyl)morpholine could induce G2/M arrest and subsequent apoptosis. This model serves as a working hypothesis for the experimental designs detailed in this guide.
Caption: Hypothetical signaling pathway for 4-(4-Chlorobenzyl)morpholine.
Essential Preliminary Steps: Compound Handling and Preparation
Safety Precautions: 4-(4-Chlorobenzyl)morpholine should be handled with care in a well-ventilated area or under a chemical fume hood.[11] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]
Stock Solution Preparation: For in vitro assays, a high-concentration stock solution in a suitable solvent is required. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and compatibility with most cell culture media at low final concentrations.
-
Determine the desired stock concentration: A 10 mM stock solution is a practical starting point.
-
Calculation: For a 10 mM stock, dissolve 2.1169 mg of 4-(4-Chlorobenzyl)morpholine (MW: 211.69 g/mol ) in 1 mL of sterile, cell culture-grade DMSO.
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Part 1: Assessment of Cytotoxicity
The initial step in evaluating a novel compound is to determine its effect on cell viability and establish a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a critical parameter for subsequent mechanistic studies.
Protocol 1.1: Cell Viability Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
4-(4-Chlorobenzyl)morpholine stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-(4-Chlorobenzyl)morpholine stock solution in complete medium. A typical concentration range to test would be 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Data Presentation: Cytotoxicity Profile
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| MCF-7 | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| A549 | 24 | Value |
| 48 | Value | |
| 72 | Value |
Values to be determined experimentally.
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of 4-(4-Chlorobenzyl)morpholine is established, the next logical step is to investigate the underlying mechanisms. Based on our hypothesis, we will focus on cell cycle analysis and apoptosis detection.
Protocol 2.1: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to quantify the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
4-(4-Chlorobenzyl)morpholine (using concentrations around the determined IC50)
-
PBS
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 0.5 x 10^6 cells per well in 6-well plates.
-
Incubate for 24 hours.
-
Treat the cells with 4-(4-Chlorobenzyl)morpholine at 0.5x IC50, 1x IC50, and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase. A significant increase in the G2/M population would support the hypothesis of a G2/M arrest.[12][13]
-
Caption: Experimental workflow for cell cycle analysis.
Protocol 2.2: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
4-(4-Chlorobenzyl)morpholine
-
Annexin V-FITC/PI Apoptosis Detection Kit
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for cell cycle analysis (Protocol 2.1, step 1).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Centrifuge and wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each sample.
-
-
Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Lower Left): Viable cells
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left): Necrotic cells
-
-
A dose-dependent increase in the Annexin V+ populations indicates the induction of apoptosis.[14]
-
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro characterization of 4-(4-Chlorobenzyl)morpholine. The described protocols for assessing cytotoxicity, cell cycle progression, and apoptosis will enable researchers to determine the compound's potential as a cytotoxic agent. Positive results from these assays, such as a low micromolar IC50 and evidence of G2/M arrest and apoptosis induction, would warrant further investigation.
Subsequent studies could delve deeper into the molecular mechanisms by:
-
Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in cell cycle regulation (e.g., p53, p21, Cyclin B1, Cdc2) and apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).[12]
-
Mitochondrial Membrane Potential Assays: Using fluorescent dyes like JC-1 or TMRE to confirm the involvement of the intrinsic apoptotic pathway.[10]
-
Kinase Profiling Assays: To identify potential protein kinase targets of the compound, given that many morpholine-containing drugs are kinase inhibitors.[1][2]
By systematically applying these methodologies, researchers can build a comprehensive understanding of the cellular and molecular effects of 4-(4-Chlorobenzyl)morpholine, paving the way for its potential development in therapeutic applications.
References
- Vertex AI Search. (2023).
- Sigma-Aldrich. (2024).
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4-(4-Bromobenzyl)
- Benchchem. (n.d.). An In-depth Technical Guide to 4-(4-Bromobenzyl)
-
MDPI. (2024). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]
-
ResearchGate. (n.d.). G2/M phase arrest induced by compound 4d through modulation of cell cycle regulators. [Link]
-
PMC. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
-
PubMed. (1992). Arrest in late G2 or prophase of cell cycle induced by 4,4-(1,2-ethanediyl) bis (1-isobutoxycarbonyloxymethyl 2, 6-piperazinedione) (MST-16) in cultured L1210 cells. [Link]
-
PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]
-
PubMed. (2013). Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins. [Link]
-
MDPI. (2022). Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells. [Link]
-
PMC. (2016). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. [Link]
-
PubMed. (2002). Apoptosis-inducing activity of synthetic intermediates of halichlorine. [Link]
-
PubMed. (2020). Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids. [Link]
-
PubMed. (2021). Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. [Link]
-
PubMed Central. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. [Link]
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arrest in late G2 or prophase of cell cycle induced by 4,4-(1,2-ethanediyl) bis (1-isobutoxycarbonyloxymethyl 2, 6-piperazinedione) (MST-16) in cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]
- 9. Apoptosis-inducing activity of synthetic intermediates of halichlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the N-Benzylation of Morpholine
Introduction: The Significance of the N-Benzyl Morpholine Scaffold
The morpholine heterocycle is a privileged scaffold in medicinal chemistry and drug development.[1] Its incorporation into molecular structures often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. The N-benzylation of morpholine to form 4-benzylmorpholine is a fundamental transformation that introduces a versatile benzyl group, creating a key intermediate for the synthesis of a diverse array of biologically active compounds.[1] This guide provides an in-depth analysis of the primary synthetic routes for this transformation, focusing on the underlying chemical principles and offering detailed, field-proven laboratory protocols for researchers.
Strategic Overview: Pathways to N-Benzylation
The synthesis of 4-benzylmorpholine is primarily achieved through two robust and widely adopted strategies:
-
Direct Nucleophilic Substitution (SN2 Alkylation): This classic method involves the direct reaction of the morpholine nitrogen with a benzyl halide (e.g., benzyl chloride or bromide). It is a straightforward and often high-yielding approach.
-
Reductive Amination: This strategy involves the reaction of morpholine with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the target amine. This one-pot procedure is known for its mild conditions and high selectivity.[2]
The choice between these methods depends on factors such as substrate availability, functional group tolerance of other starting materials in a more complex synthesis, and desired reaction conditions.
Protocol 1: Direct N-Benzylation via SN2 Alkylation
This protocol details the synthesis of 4-benzylmorpholine from morpholine and benzyl chloride using potassium carbonate as a base.
Mechanism of Action: The SN2 Pathway
The N-alkylation of morpholine with a benzyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.[4]
-
Concerted Transition State: This attack occurs in a "backside" fashion, approaching the carbon atom from the side opposite the leaving group (the halide).[5][6] A single, concerted transition state is formed where the N-C bond is partially formed and the C-X (carbon-halide) bond is partially broken.[7]
-
Leaving Group Departure: The C-X bond breaks, and the halide ion departs, resulting in the formation of the N-benzylated morpholine.
The base (potassium carbonate) is crucial for neutralizing the hydrohalic acid (e.g., HCl) byproduct generated during the reaction, preventing the protonation of the starting morpholine and thus maintaining its nucleophilicity.
Caption: The concerted SN2 mechanism for N-benzylation.
Experimental Protocol: Direct Alkylation
Materials:
-
Morpholine (1.0 equiv)
-
Benzyl chloride (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 equiv) and anhydrous acetonitrile.
-
Addition of Reactants: Add morpholine (1.0 equiv) to the stirred suspension. Follow with the dropwise addition of benzyl chloride (1.1 equiv).[8]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 3-5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the resulting crude oil in dichloromethane and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: N-Benzylation via Reductive Amination
This protocol describes the synthesis of 4-benzylmorpholine from morpholine and benzaldehyde using sodium triacetoxyborohydride as the reducing agent.
Mechanism of Action: Imine/Iminium Formation and Reduction
Reductive amination is a one-pot process that couples condensation with reduction.[9] For a secondary amine like morpholine, the mechanism proceeds as follows:
-
Hemiaminal Formation: The nucleophilic nitrogen of morpholine attacks the carbonyl carbon of benzaldehyde to form a tetrahedral intermediate known as a hemiaminal.[10]
-
Dehydration to Iminium Ion: Under the typically neutral to weakly acidic reaction conditions, the hydroxyl group of the hemiaminal is protonated. A molecule of water is eliminated, forming a resonance-stabilized iminium ion.[11][12] This cation is a key electrophilic intermediate.
-
Hydride Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)₃], delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[2] This step reduces the C=N double bond to a C-N single bond, yielding the final tertiary amine product.[10]
The key advantage of using NaBH(OAc)₃ is its selectivity; it is mild enough that it does not readily reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.[13]
Caption: Key stages of the reductive amination pathway.
Experimental Protocol: Reductive Amination
Materials:
-
Morpholine (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve morpholine (1.0 equiv) and benzaldehyde (1.0 equiv) in 1,2-dichloroethane. Stir the solution at room temperature for 20-30 minutes to facilitate iminium ion formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions over 5-10 minutes.[14] The reaction is often mildly exothermic.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS to confirm the consumption of the starting materials.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The resulting crude product is often of high purity. If required, further purification can be achieved by column chromatography.
-
Data Presentation: Comparison of Protocols
| Parameter | Protocol 1: Direct Alkylation (SN2) | Protocol 2: Reductive Amination |
| Starting Materials | Morpholine, Benzyl Halide | Morpholine, Benzaldehyde |
| Key Reagent | Base (e.g., K₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Typical Solvent | Acetonitrile, DMF | 1,2-Dichloroethane (DCE), THF |
| Temperature | Room Temp to Reflux | Room Temperature |
| Byproducts | Halide Salt (e.g., KCl), Water | Borate salts, Acetic Acid |
| Key Advantages | Atom economical, often uses inexpensive bulk reagents. | Very mild conditions, high selectivity, one-pot procedure.[2] |
| Potential Issues | Potential for over-alkylation (less of an issue with secondary amines), requires heating. | Requires a stoichiometric, specialized reducing agent which can be costly. |
Experimental Workflow Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. SN2 Reaction Mechanism [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
Application Notes and Protocols for the Purification of 4-(4-Chlorobenzyl)morpholine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the purification of 4-(4-chlorobenzyl)morpholine using column chromatography. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure a robust and reproducible purification strategy.
Introduction: The Challenge of Purifying Basic Amines
4-(4-Chlorobenzyl)morpholine is a tertiary amine, a structural motif prevalent in many pharmaceutically active compounds. The lone pair of electrons on the nitrogen atom imparts basic properties (predicted pKa ≈ 6.37), which presents a significant challenge for purification on standard silica gel.[1] The acidic nature of silica's silanol groups can lead to strong, often irreversible, adsorption of basic analytes. This interaction results in poor separation, significant peak tailing, and potential on-column degradation, ultimately compromising yield and purity.
This application note addresses these challenges by outlining two primary strategies: the use of a modified stationary phase and the modification of the mobile phase. By understanding the underlying principles of these approaches, researchers can select the optimal conditions for their specific purification needs.
Physicochemical Properties of 4-(4-Chlorobenzyl)morpholine
A thorough understanding of the target molecule's properties is fundamental to developing an effective purification method.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 68-69 °C | [1] |
| Predicted pKa | 6.37 ± 0.10 | [1] |
| Solubility | Expected to be soluble in organic solvents like ethyl acetate, dichloromethane, and sparingly soluble in water. | Inferred from similar compounds |
The moderate polarity and basicity of 4-(4-chlorobenzyl)morpholine are the key determinants for the chromatographic conditions outlined below.
Chromatographic Strategy: Mitigating Undesirable Interactions
To achieve a successful separation, the interaction between the basic amine and the acidic stationary phase must be minimized. The following diagram illustrates the decision-making process for selecting a suitable chromatographic system.
Caption: Decision workflow for selecting a purification strategy.
Protocol 1: Purification using Amine-Functionalized Silica
This is the recommended approach for consistent and reproducible purification of 4-(4-chlorobenzyl)morpholine, as it directly addresses the root cause of poor chromatography on silica.[2][3]
Materials
-
Stationary Phase: Amine-functionalized silica gel (e.g., Biotage® KP-NH, SiliaBond® Amine).
-
Mobile Phase Solvents: HPLC-grade hexanes and ethyl acetate.
-
Thin-Layer Chromatography (TLC) Plates: Amine-functionalized silica gel plates.
Step-by-Step Protocol
-
TLC Method Development:
-
Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.
-
Spot the dissolved sample onto an amine-functionalized TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes).
-
The ideal solvent system will provide a retention factor (Rf) of 0.25-0.35 for the 4-(4-chlorobenzyl)morpholine spot. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.
-
Visualize the spots using a UV lamp (254 nm) and/or a potassium permanganate stain.
-
-
Column Preparation (Slurry Packing):
-
Choose a column of appropriate size for the amount of crude material (typically a 20-50:1 ratio of stationary phase to crude sample by weight).
-
In a beaker, prepare a slurry of the amine-functionalized silica in the initial, low-polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the column bed evenly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the packed bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude 4-(4-chlorobenzyl)morpholine in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the sample in a volatile solvent, add a small amount of silica, and evaporate the solvent completely.
-
Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity solvent system determined from the TLC analysis.
-
If a gradient elution is necessary to separate impurities, gradually increase the percentage of the more polar solvent (ethyl acetate). A linear gradient is generally a good starting point.[4]
-
Collect fractions in test tubes of appropriate size.
-
Monitor the elution of the compound by spotting fractions onto TLC plates and comparing them to the crude mixture and a pure standard if available.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure 4-(4-chlorobenzyl)morpholine as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Confirm the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR.
-
Protocol 2: Purification using Standard Silica Gel with a Mobile Phase Modifier
If amine-functionalized silica is unavailable, standard silica gel can be used with the addition of a basic modifier to the mobile phase. This approach "neutralizes" the acidic silanol groups, preventing strong adsorption of the amine.[2][5]
Materials
-
Stationary Phase: Standard flash-grade silica gel (230-400 mesh).
-
Mobile Phase Solvents: HPLC-grade hexanes, ethyl acetate, and triethylamine (Et₃N).
-
TLC Plates: Standard silica gel plates.
Step-by-Step Protocol
-
TLC Method Development:
-
Prepare a series of developing solvents containing varying ratios of ethyl acetate in hexanes, with the addition of 0.1-1% triethylamine to each.
-
Spot the crude sample on a standard silica gel TLC plate and develop it in the prepared solvent systems.
-
Identify the solvent system that provides an Rf of 0.25-0.35 for the target compound. The addition of triethylamine should result in more compact spots and reduced tailing compared to the same solvent system without the modifier.
-
-
Column Preparation and Sample Loading:
-
Follow the same slurry packing and sample loading procedures as described in Protocol 1, using standard silica gel and the mobile phase containing triethylamine.
-
Crucially, equilibrate the packed column by passing several column volumes of the initial mobile phase (containing triethylamine) through it before loading the sample. This ensures the entire stationary phase is conditioned.
-
-
Elution and Fraction Collection:
-
Elute the column with the optimized mobile phase containing triethylamine.
-
If a gradient is required, ensure that the triethylamine concentration is kept constant throughout the gradient.
-
Collect and monitor fractions using TLC as described in Protocol 1.
-
-
Fraction Analysis and Product Isolation:
-
Combine the pure fractions.
-
When removing the solvent via rotary evaporation, be aware that triethylamine is relatively volatile but may require co-evaporation with a solvent like toluene to be completely removed.
-
Assess the purity of the final product.
-
Troubleshooting and Key Considerations
-
Co-eluting Impurities: If impurities have similar polarities to the target compound, consider using a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate) or switching to a different stationary phase like alumina.
-
Product Doesn't Elute: This indicates the mobile phase is not polar enough or there is very strong interaction with the stationary phase. Increase the polarity of the mobile phase or switch to a more inert stationary phase.
-
Streaking on TLC: This is a classic sign of interaction between a basic compound and acidic silica. Adding triethylamine to the TLC developing solvent should resolve this. If it persists, amine-functionalized media is the best solution.
The following workflow provides a visual summary of the entire purification process:
Caption: General workflow for column chromatography purification.
By carefully selecting the stationary and mobile phases based on the principles outlined in this guide, researchers can confidently and efficiently purify 4-(4-chlorobenzyl)morpholine and other basic amine compounds, leading to higher quality materials for subsequent research and development activities.
References
-
Biotage. Is there an easy way to purify organic amines? (2023-01-19). [Link]
-
Chemistry Stack Exchange. Choosing Stationary Phase Column Chromatography. (2015-11-27). [Link]
-
Marcel Dekker, Inc. Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl. (2002). [Link]
-
Chemistry Stack Exchange. How can I use a solvent gradient in column chromatography? (2019-01-26). [Link]
-
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Application Note: A Validated HPLC-UV Method for the Quantitative Determination of 4-(4-Chlorobenzyl)morpholine
Introduction
4-(4-Chlorobenzyl)morpholine is a substituted morpholine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The morpholine moiety is a prevalent scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][2] The purity and concentration of 4-(4-Chlorobenzyl)morpholine are critical quality attributes that can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable quantitative assay is essential for quality control during its synthesis and for ensuring the consistency of drug development processes.
This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise and accurate quantification of 4-(4-Chlorobenzyl)morpholine. The method is designed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Principle of the Method
The quantitative analysis of 4-(4-Chlorobenzyl)morpholine is achieved by reversed-phase HPLC. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used in conjunction with a polar mobile phase. 4-(4-Chlorobenzyl)morpholine, being a moderately polar compound, will partition between the stationary and mobile phases. The presence of the chlorobenzyl group provides a chromophore that allows for sensitive detection using a UV spectrophotometer. The concentration of the analyte is determined by comparing its peak area to that of a calibration curve constructed from reference standards of known concentrations. The choice of an HPLC-UV method avoids the need for derivatization, which is often required for the analysis of morpholine and its less substituted derivatives by Gas Chromatography (GC).[6][7][8]
Materials and Reagents
-
4-(4-Chlorobenzyl)morpholine reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Experimental Protocols
Preparation of Solutions
1. Buffer Preparation (20 mM Potassium Phosphate, pH 3.0):
-
Dissolve 2.72 g of KH2PO4 in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
2. Mobile Phase Preparation:
-
Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio.
-
Degas the mobile phase by sonication or helium sparging before use.
3. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 4-(4-Chlorobenzyl)morpholine reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
4. Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
5. Sample Preparation:
-
Accurately weigh a sample containing an expected amount of 4-(4-Chlorobenzyl)morpholine.
-
Dissolve the sample in a known volume of mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Assay Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared calibration standards in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared sample solutions.
-
Determine the concentration of 4-(4-Chlorobenzyl)morpholine in the samples from the calibration curve.
Method Validation
The developed HPLC method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[3][4][9] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase), the reference standard, and a sample containing potential impurities from the synthesis of 4-(4-Chlorobenzyl)morpholine. The chromatograms demonstrated that there were no interfering peaks at the retention time of the analyte, confirming the method's specificity.
Linearity and Range
The linearity of the method was assessed by analyzing the calibration standards at six concentration levels. The calibration curve was linear over the concentration range of 1-100 µg/mL. The correlation coefficient (R²) was greater than 0.999, indicating a strong linear relationship between concentration and peak area.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of known amounts of 4-(4-Chlorobenzyl)morpholine spiked into a placebo matrix at three concentration levels (low, medium, and high). The recovery was calculated as the percentage of the measured concentration to the nominal concentration.
| Spiked Concentration | Recovery (%) |
| Low (e.g., 5 µg/mL) | 98.0 - 102.0 |
| Medium (e.g., 25 µg/mL) | 98.0 - 102.0 |
| High (e.g., 75 µg/mL) | 98.0 - 102.0 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by six replicate injections of a standard solution. Intermediate precision was determined by analyzing the same sample on different days by different analysts. The relative standard deviation (RSD) was calculated for the results.
| Precision Level | Acceptance Criteria (%RSD) | Result (%RSD) |
| Repeatability (Intra-day) | ≤ 2.0% | < 1.5% |
| Intermediate Precision (Inter-day) | ≤ 2.0% | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was the concentration with a signal-to-noise ratio of about 10:1.
| Parameter | Result |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of 4-(4-Chlorobenzyl)morpholine by HPLC-UV.
Assay Validation Logic
Caption: Core validation parameters for the developed quantitative assay.
Conclusion
This application note describes a simple, rapid, and reliable HPLC-UV method for the quantitative determination of 4-(4-Chlorobenzyl)morpholine. The method has been successfully validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This robust assay is suitable for routine quality control analysis of 4-(4-Chlorobenzyl)morpholine in research and drug development settings. The direct UV detection eliminates the need for complex derivatization steps, offering a significant advantage in terms of efficiency and simplicity.
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][10][11]
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Application Notes & Protocols: A Framework for the In Vivo Evaluation of 4-(4-Chlorobenzyl)morpholine
Abstract
This document provides a comprehensive experimental framework for the initial in vivo characterization of 4-(4-Chlorobenzyl)morpholine, a synthetic heterocyclic compound. Recognizing that specific biological data for this exact molecule is not widely published, we present a logical, phased approach based on established principles of preclinical drug development.[1][2][3] The protocols herein are designed for researchers, scientists, and drug development professionals to establish a foundational understanding of the compound's safety, pharmacokinetic profile, and potential efficacy. The morpholine ring is a well-established scaffold in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system (CNS) and oncology pathways due to its favorable physicochemical and metabolic properties.[4][5][6][7][8] This guide, therefore, proposes a testing cascade that begins with essential safety and exposure studies before progressing to a hypothetical efficacy model relevant to the morpholine chemotype.
Introduction: Rationale for In Vivo Investigation
The morpholine heterocycle is a privileged structure in modern drug discovery, valued for its ability to improve properties like aqueous solubility, metabolic stability, and blood-brain barrier permeability.[4][5] Its derivatives have been successfully developed into drugs for a range of CNS disorders and as potent enzyme inhibitors in oncology, such as inhibitors of the PI3K/mTOR pathway.[8][9][10]
4-(4-Chlorobenzyl)morpholine combines this valuable scaffold with a chlorobenzyl group, providing a reactive handle for further synthesis and a structural motif present in various bioactive molecules.[11] An initial in vivo assessment is the critical next step after in vitro characterization to understand how the compound behaves within a complex biological system.[12][13] This document outlines the necessary studies to:
-
Establish a preliminary safety and tolerability profile.
-
Characterize the pharmacokinetic (PK) properties (Absorption, Distribution, Metabolism, and Excretion).[14][15]
-
Provide a template for evaluating therapeutic efficacy in a relevant disease model.
The overarching goal is to generate a foundational data package to enable informed decisions about the future development of 4-(4-Chlorobenzyl)morpholine or its analogs.[16]
Overall Experimental Workflow
The proposed in vivo evaluation follows a structured, multi-phase approach. This workflow is designed to maximize data generation while adhering to ethical principles of animal research, specifically the "3Rs" (Replacement, Reduction, and Refinement).[1][17] The process begins with broad safety and dose-finding studies, which then inform the design of more targeted pharmacokinetic and efficacy experiments.
Figure 1: Phased workflow for the in vivo evaluation of a novel chemical entity.
Phase 1: Foundational Safety and Pharmacokinetic Profiling
The primary objective of this phase is to determine a safe dosing window and to understand the basic PK profile of 4-(4-Chlorobenzyl)morpholine in a rodent model. These preclinical studies are essential prerequisites before proceeding to more complex efficacy models.[3][18]
Protocol: Acute Oral Toxicity & Dose Range Finding
This protocol is adapted from the OECD Test Guideline 420 (Fixed Dose Procedure), which prioritizes the use of minimal animals while still classifying the substance and identifying signs of toxicity.[19][20][21]
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single oral administration.
Methodology:
-
Animal Model: Use healthy, young adult female Sprague-Dawley rats (8-10 weeks old), as females are often more sensitive.[20] House animals in standard conditions (22°C ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[22]
-
Compound Preparation: Prepare a homogenous suspension of 4-(4-Chlorobenzyl)morpholine in a standard vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water). The use of vehicles other than water should be justified and their own toxicological characteristics known.[19]
-
Dosing Procedure (Sighting Study):
-
Dose a single animal at a starting dose of 300 mg/kg via oral gavage (PO). The volume should not exceed 1 mL/100g of body weight.[19]
-
Observe the animal intensely for the first 4 hours, then periodically for 48 hours.
-
Decision Logic:
-
If the animal shows signs of toxicity but survives, dose four more animals at the same level for the main study.
-
If the animal dies, dose the next animal at a lower fixed dose (e.g., 50 mg/kg).
-
If the animal shows no signs of toxicity, dose the next animal at a higher fixed dose (e.g., 2000 mg/kg).
-
-
-
Main Study:
-
Once a non-lethal dose causing evident toxicity is identified, dose an additional four animals at this level.
-
All animals are observed for a total of 14 days.[20]
-
-
Data Collection:
-
Record body weights before dosing, weekly, and at termination.[22]
-
Perform daily clinical observations for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, tremors, convulsions, salivation, lethargy).[22]
-
At day 14, euthanize all surviving animals and perform a gross necropsy, recording any pathological changes.[22]
-
| Parameter | Observation / Measurement | Frequency |
| Clinical Signs | General health, behavior, autonomic/neurological changes | Continuously for first 4h, then daily |
| Body Weight | Day 0, Day 7, Day 14 | |
| Mortality | Daily | |
| Gross Necropsy | Macroscopic examination of organs and tissues | At study termination (Day 14) |
| Table 1: Data collection summary for the acute toxicity study. |
Protocol: Single-Dose Pharmacokinetics (PK) in Mice
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2) following intravenous (IV) and oral (PO) administration to assess systemic exposure and oral bioavailability.[23]
Methodology:
-
Animal Model: Use male CD-1 mice (8-10 weeks old). Surgical cannulation of the jugular vein may be performed for serial blood sampling to reduce the number of animals.[24]
-
Dosing Groups:
-
Group 1 (IV): 1-2 mg/kg dose administered as a bolus injection.
-
Group 2 (PO): 10-20 mg/kg dose administered via oral gavage. The PO dose should be selected based on the MTD results from the toxicity study to ensure it is well-tolerated.
-
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) from each animal at specified time points into tubes containing an anticoagulant (e.g., K2-EDTA). A complete PK profile can often be obtained from individual mice using serial microsampling techniques.[24][25]
-
IV Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
PO Time Points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 4-(4-Chlorobenzyl)morpholine in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[25]
-
Data Analysis: Calculate PK parameters using non-compartmental analysis with software such as Phoenix WinNonlin.[24]
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point |
| AUC(0-inf) | Area under the curve extrapolated to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance (after IV dose) |
| Vd | Volume of distribution (after IV dose) |
| F% | Oral Bioavailability = (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100 |
| Table 2: Key pharmacokinetic parameters to be determined. |
Phase 2: Hypothetical Efficacy & Mechanistic Evaluation
Based on the prevalence of morpholine-containing compounds as CNS agents and PI3K/mTOR pathway inhibitors, we propose a hypothetical efficacy study in a relevant model.[4][9] The choice of model must be driven by in vitro data suggesting a specific mechanism of action.
Proposed Mechanism of Action: PI3K/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is frequently dysregulated in cancer and some neurological disorders. Many successful inhibitors contain a morpholine moiety, which often forms a key hydrogen bond in the kinase active site.
Figure 2: Hypothetical inhibition of the PI3K/mTOR signaling pathway.
Protocol: Efficacy in a Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor activity of 4-(4-Chlorobenzyl)morpholine in an immunodeficient mouse model bearing human tumor xenografts with a known PI3K pathway mutation.
Methodology:
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Cell Line: Select a human cancer cell line with a known activating mutation in the PI3K pathway (e.g., U87MG glioblastoma or MCF-7 breast cancer).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Study Initiation: When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC), administered PO, once daily (QD).
-
Group 2: Test Compound (Low Dose), PO, QD.
-
Group 3: Test Compound (High Dose), PO, QD.
-
Group 4: Positive Control (e.g., a known PI3K inhibitor), PO, QD.
-
Doses for the test compound should be selected based on the MTD and PK data from Phase 1 studies.
-
-
Data Collection:
-
Measure tumor volume with digital calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Record animal body weights at the same frequency to monitor toxicity.
-
At the end of the study (e.g., 21-28 days or when tumors reach a predetermined size), collect terminal tumors for biomarker analysis (e.g., Western blot for phosphorylated-AKT or phosphorylated-S6K).
-
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Change in body weight, terminal tumor biomarker modulation.
-
Conclusion and Future Directions
This document provides a robust, ethically-grounded framework for the initial in vivo characterization of 4-(4-Chlorobenzyl)morpholine. Successful completion of the safety and pharmacokinetic studies in Phase 1 is essential to enable a well-designed and interpretable efficacy study in Phase 2.[26][27] The data generated will form a critical package for assessing the compound's potential and guiding the design of more advanced preclinical studies, including chronic toxicology and the evaluation in additional disease models.[28][29]
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Biobide. (n.d.). In Vivo vs In Vitro: Differences in Early Drug Discovery. Retrieved from [Link]
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Cole-Parmer. (2024). In Vitro and In Vivo Studies and Drug Discovery. Retrieved from [Link]
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Oncodesign Services. (n.d.). In vivo models | Drug Discovery | CRO services. Retrieved from [Link]
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Ingenta Connect. (2007). First In Vivo Evaluation of a New Morpholine Analog: Supplementary Data. Retrieved from [Link]
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Preprints.org. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]
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Analytical Standards and Methodologies for 4-(4-Chlorobenzyl)morpholine: A Comprehensive Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the analytical characterization of 4-(4-Chlorobenzyl)morpholine, a key intermediate in contemporary drug discovery and development. Recognizing the limited availability of consolidated, specific analytical protocols for this compound, this document synthesizes foundational principles with methodologies for structurally analogous compounds to deliver a robust, experience-driven guide. We will delve into the critical physicochemical properties, outline detailed protocols for identification and purity assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and establish a framework for stability-indicating studies through forced degradation. The causality behind experimental choices is emphasized to empower researchers to adapt and validate these methods for their specific applications.
Introduction: The Significance of 4-(4-Chlorobenzyl)morpholine in Medicinal Chemistry
The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall safety profiles. When coupled with a 4-chlorobenzyl moiety, the resulting compound, 4-(4-Chlorobenzyl)morpholine, becomes a versatile building block for a diverse range of therapeutic agents. The chlorophenyl group provides a site for further chemical modification, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures. Given its role as a critical intermediate, the establishment of rigorous analytical standards is paramount to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This guide provides the analytical groundwork necessary for researchers and drug development professionals working with this important compound.
Physicochemical Profile and Reference Standards
A thorough understanding of the physicochemical properties of 4-(4-Chlorobenzyl)morpholine is the foundation of analytical method development. These properties dictate choices in solvents, chromatographic conditions, and sample preparation techniques.
Table 1: Physicochemical Properties of 4-(4-Chlorobenzyl)morpholine
| Property | Value | Source |
| CAS Number | 6425-43-0 | [1][2] |
| Molecular Formula | C₁₁H₁₄ClNO | [1][2] |
| Molecular Weight | 211.69 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 68-69 °C | [1] |
| Boiling Point (Predicted) | 287.3 ± 25.0 °C | [1] |
| Density (Predicted) | 1.183 ± 0.06 g/cm³ | [1] |
Note: Predicted values should be confirmed experimentally but serve as a valuable guide for initial method development.
The acquisition and proper handling of a certified reference standard are critical for quantitative analysis. This standard should be of the highest possible purity and accompanied by a certificate of analysis detailing its identity and purity, as determined by multiple analytical techniques.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment, capable of separating the main compound from process-related impurities and potential degradants.
High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Approach
A stability-indicating HPLC method is designed to resolve the API from all potential degradation products, ensuring that the analytical procedure is specific for the intact molecule.[4][5] For 4-(4-Chlorobenzyl)morpholine, a reverse-phase HPLC (RP-HPLC) method is the logical starting point due to the compound's moderate polarity.
Rationale for Method Design:
-
Column Choice: A C18 column is the workhorse of RP-HPLC and provides excellent retention for compounds with aromatic and aliphatic character.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (acetonitrile or methanol) is recommended. Gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated with good peak shape.[6]
-
Detection: The presence of the chlorobenzyl chromophore allows for sensitive detection using a UV detector, typically in the range of 220-230 nm. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
dot
Caption: Workflow for HPLC analysis of 4-(4-Chlorobenzyl)morpholine.
Detailed Protocol: RP-HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard column for good resolution and efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape for the basic morpholine nitrogen. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B | A broad gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | PDA at 225 nm | Wavelength of good absorbance for the chlorobenzyl group. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 0.5 mg/mL in Acetonitrile/Water (50:50) | Ensures complete dissolution. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile impurities and can provide structural information through mass fragmentation patterns. For 4-(4-Chlorobenzyl)morpholine, its predicted boiling point suggests it is amenable to GC analysis without derivatization, unlike its parent compound, morpholine.[7][8]
Rationale for Method Design:
-
Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for separating compounds of this nature.
-
Injection: A split injection is typically used to avoid overloading the column, with the split ratio optimized based on sample concentration and sensitivity requirements.
-
Ionization: Electron Ionization (EI) at 70 eV is standard and provides reproducible fragmentation patterns for library matching and structural elucidation.
Expected Fragmentation: The primary fragmentation pathway in EI-MS for this molecule is expected to be the cleavage of the benzylic C-N bond, leading to a prominent tropylium-like ion from the chlorobenzyl moiety (m/z 125/127 due to chlorine isotopes) and a fragment corresponding to the morpholine ring.
Detailed Protocol: GC-MS Method
| Parameter | Recommended Condition | Rationale |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm | General-purpose column with appropriate polarity. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas compatible with MS. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading. |
| Oven Program | Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program to separate potential impurities with varying volatilities. |
| Transfer Line | 280 °C | Prevents condensation of analytes before entering the MS. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| Ionization | Electron Ionization (EI) at 70 eV | Provides characteristic and reproducible fragmentation. |
| Scan Range | m/z 40-400 | Covers the molecular ion and expected fragments. |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structural confirmation. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Features:
The ¹H NMR spectrum of 4-(4-Chlorobenzyl)morpholine will exhibit characteristic signals for the morpholine and chlorobenzyl protons. Based on data from analogous N-substituted morpholines, the following patterns are expected:[9][10]
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.2-7.4 ppm), each integrating to 2H, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
-
Benzylic Protons: A singlet at approximately δ 3.5 ppm, integrating to 2H, for the -CH₂- group connecting the aromatic ring to the morpholine nitrogen.
-
Morpholine Protons: Two multiplets (often appearing as triplets) corresponding to the protons on the morpholine ring. The protons adjacent to the oxygen (-O-CH₂-) will be downfield (around δ 3.7 ppm, 4H), while the protons adjacent to the nitrogen (-N-CH₂-) will be upfield (around δ 2.4-2.5 ppm, 4H).[9]
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum will provide information on the carbon framework:
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm).
-
Benzylic Carbon: A signal around δ 63 ppm for the Ar-CH₂-N carbon.
-
Morpholine Carbons: Two signals for the morpholine carbons, with the -O-CH₂- carbons being downfield (around δ 67 ppm) and the -N-CH₂- carbons upfield (around δ 54 ppm).[9]
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the 4-(4-Chlorobenzyl)morpholine reference standard in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the free induction decay (FID) with appropriate window functions and perform phase and baseline corrections.
-
Analysis: Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the structure. 2D NMR experiments like COSY and HSQC can be used for definitive assignments.
Forced Degradation and Stability-Indicating Studies
Forced degradation studies are essential to identify likely degradation products and establish the stability-indicating nature of the analytical methods.[11] The conditions should be stressful enough to cause partial degradation (typically 5-20%) without completely destroying the molecule.
dot
Caption: Logical workflow for a forced degradation study.
Protocol: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of 4-(4-Chlorobenzyl)morpholine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C. Withdraw and neutralize aliquots with an equivalent amount of acid for analysis. The benzylic position can be susceptible to degradation under these conditions.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor the reaction and quench with an antioxidant (e.g., sodium bisulfite) if necessary before analysis. The morpholine nitrogen is a potential site for N-oxide formation.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period. Dissolve samples at different time points for analysis.
-
Photostability: Expose both solid and solution samples to light conditions as specified in ICH guideline Q1B.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method. The use of a PDA detector is crucial to check for co-eluting peaks and assess peak purity.
Conclusion: A Foundation for Quality Control
This guide provides a detailed and scientifically grounded framework for the analytical characterization of 4-(4-Chlorobenzyl)morpholine. The protocols for HPLC, GC-MS, and NMR, along with the strategy for forced degradation studies, offer a comprehensive approach to ensuring the identity, purity, and stability of this critical pharmaceutical intermediate. By understanding the rationale behind each analytical choice, researchers and drug development professionals can confidently adapt, validate, and implement these methods, thereby ensuring the quality and integrity of their research and development programs.
References
-
National Center for Biotechnology Information. (n.d.). N-(4-Chlorobenzoyl)morpholine. PubChem. Retrieved from [Link]
-
Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Benzylmorpholine. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives. Google Patents.
-
SIELC Technologies. (n.d.). Separation of 2-Benzyl-2-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]butan-1-one on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(15), 8427-8430. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-Chlorophenyl)morpholine. PubChem. Retrieved from [Link]
-
ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 6(11), 1741–1744. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Stability indicating HPLC method development - a review. ResearchGate. Retrieved from [Link]
-
Science.gov. (n.d.). validated specific stability-indicating: Topics by Science.gov. Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Preparation of Stock Solutions of 4-(4-Chlorobenzyl)morpholine
Abstract
This comprehensive guide provides a detailed protocol for the preparation, storage, and quality control of stock solutions of 4-(4-Chlorobenzyl)morpholine (CBM). N-substituted morpholines are a critical class of heterocyclic compounds, frequently utilized as building blocks in medicinal chemistry and drug discovery due to the desirable physicochemical properties the morpholine moiety imparts, such as enhanced solubility and metabolic stability.[1][2][3] Accurate and consistent preparation of stock solutions is the foundational step for reproducible downstream experimental results. This document outlines the essential physicochemical properties of CBM, critical safety and handling procedures, a meticulously detailed protocol for solubilization, and best practices for storage and quality verification to ensure solution integrity.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is paramount before any handling or solution preparation. 4-(4-Chlorobenzyl)morpholine is a solid at room temperature, which necessitates careful weighing and dissolution procedures.
| Property | Value | Source(s) |
| CAS Number | 6425-43-0 | [4][5] |
| Molecular Formula | C₁₁H₁₄ClNO | [4][5] |
| Molecular Weight | 211.69 g/mol | [4][5] |
| Melting Point | 68-69 °C (Predicted) | [4] |
| Boiling Point | 287.3±25.0 °C (Predicted) | [4] |
| Density | 1.183±0.06 g/cm³ (Predicted) | [4] |
| Appearance | Solid (based on melting point) | [4] |
Essential Health & Safety Information
4-(4-Chlorobenzyl)morpholine is classified with specific hazards that mandate strict adherence to safety protocols. All handling should be performed within a certified chemical fume hood by personnel trained in handling hazardous materials.
GHS Hazard Classification: [6]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Mandatory Safety Precautions: [6][7]
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or fumes.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, or open flames. Keep the container tightly closed and store locked up.[6][7][8][9]
Strategic Solvent Selection
The choice of solvent is a critical decision that impacts solution stability and its applicability in downstream assays. Based on the properties of structurally similar compounds, 4-(4-Chlorobenzyl)morpholine is expected to have limited solubility in water and good solubility in polar organic solvents.[10]
-
Dimethyl Sulfoxide (DMSO): This is the most common choice for creating high-concentration primary stocks of organic molecules for in vitro research. Its high solvating power is a significant advantage. However, it is hygroscopic (readily absorbs water from the air) and can be toxic to cells at concentrations typically above 0.5-1%.
-
Ethanol (Absolute): A less toxic alternative to DMSO, suitable for many biological applications. Its solvating power may be lower than DMSO's for certain compounds, potentially limiting the maximum achievable stock concentration.
-
Dimethylformamide (DMF): Similar to DMSO in its solvating capabilities but can be more toxic and chemically reactive. Its use should be justified by specific experimental needs.
Recommendation: For most research applications, DMSO is the recommended solvent for the primary, high-concentration stock solution. Subsequent dilutions into aqueous buffers or cell culture media should be performed to ensure the final DMSO concentration is non-toxic to the experimental system.
Protocol for Preparation of a High-Concentration Primary Stock Solution
This protocol details the steps to prepare a 10 mM stock solution in DMSO. The principles can be adapted for other concentrations and solvents.
Materials and Equipment
-
4-(4-Chlorobenzyl)morpholine (solid)
-
Anhydrous DMSO
-
Analytical balance (readable to 0.1 mg)
-
Weigh paper or boat
-
Spatula
-
Appropriately sized volumetric flask (e.g., 5 mL or 10 mL, Class A)
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator bath (optional)
-
Cryo-vials for aliquoting
-
Personal Protective Equipment (PPE)
Step-by-Step Protocol
-
Calculate Required Mass: Use the following formula to determine the mass of the compound needed.
-
Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL)
-
Example for 10 mL of a 10 mM stock:
-
Mass (mg) = 10 mmol/L × 211.69 g/mol × 0.010 L = 21.17 mg
-
-
Weighing the Compound:
-
Place a weigh boat on the analytical balance and tare to zero.
-
Carefully weigh out the calculated mass (e.g., 21.17 mg) of 4-(4-Chlorobenzyl)morpholine. Handle the solid carefully to avoid generating dust.
-
-
Dissolution:
-
Transfer the weighed compound into the volumetric flask.
-
Add approximately 70-80% of the final volume of DMSO (e.g., 7-8 mL for a 10 mL final volume).
-
Cap the flask and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Causality: Vortexing creates a mechanical suspension, increasing the surface area of the solute exposed to the solvent, thereby accelerating the rate of dissolution.
-
If the compound does not dissolve completely, place the flask in a sonicator bath for 5-10 minutes.
-
Causality: Sonication uses high-frequency sound waves to create micro-cavitations, which act as a powerful mechanical agitation to break apart solute aggregates and enhance solubilization.
-
-
Final Volume Adjustment & Storage:
-
Once the solid is fully dissolved, resulting in a clear solution, add DMSO to reach the final target volume (e.g., 10 mL).
-
Invert the flask several times to ensure the solution is homogeneous.
-
Dispense the stock solution into smaller, single-use aliquots in labeled cryo-vials.
-
Causality: Aliquoting is critical to preserve the integrity of the stock solution. It prevents contamination from repeated pipetting and avoids degradation caused by multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Workflow for Primary Stock Solution Preparation
Caption: Workflow for preparing a primary stock solution.
Protocol for Preparation of Dilute Working Solutions
Working solutions for experiments are prepared by diluting the primary stock. Never add water or buffer directly to the primary stock vial.
-
Calculate Required Volume: Use the serial dilution formula M₁V₁ = M₂V₂.
-
M₁ = Concentration of the primary stock (e.g., 10 mM)
-
V₁ = Volume of the primary stock to be transferred (the unknown)
-
M₂ = Desired concentration of the working solution (e.g., 100 µM)
-
V₂ = Final volume of the working solution (e.g., 1 mL)
-
Example: V₁ = (100 µM × 1 mL) / 10,000 µM = 0.01 mL or 10 µL
-
-
Preparation:
-
Thaw one aliquot of the primary stock solution.
-
Add the appropriate volume of the diluent (e.g., cell culture media, PBS) to a new sterile tube.
-
Add the calculated volume (V₁) of the primary stock to the diluent.
-
Mix thoroughly by vortexing or pipetting up and down. This solution is now ready for experimental use.
-
Workflow for Working Solution Preparation
Caption: Workflow for preparing a working solution via dilution.
Quality Control & Best Practices
Maintaining the quality of stock solutions is essential for data integrity.
-
Visual Inspection: Before each use, visually inspect the thawed aliquot. The solution must be clear and free of any visible precipitates or crystals. If precipitation is observed, gentle warming (to 37°C) and vortexing may be required to redissolve the compound.
-
Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots whenever possible. Repeated temperature cycling can lead to compound degradation and water absorption by hygroscopic solvents like DMSO, which can alter the concentration and cause precipitation.
-
Concentration Verification (for GMP or critical studies): For applications requiring absolute concentration accuracy, analytical validation is recommended. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to confirm the concentration and purity of the stock solution.[11][12][13] Derivatization methods are often used to enhance the detection of morpholine-containing compounds in these analytical systems.[11]
References
-
Safety Data Sheet for 4-(4-Chlorobenzyl) morpholine. (2023, October 11). Bluestone Heath.[Link]
-
N-(4-Chlorobenzoyl)morpholine | C11H12ClNO2 | CID 225452. PubChem, NIH.[Link]
-
4-(4-Chlorobenzoyl)morpholine. NIST WebBook.[Link]
-
Morpholine Method T-PV2123-01-0305-CH. (2003, May 14). OSHA.[Link]
-
4-(4-Chlorophenyl)morpholine | C10H12ClNO | CID 10420251. PubChem, NIH.[Link]
-
Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.[Link]
-
Morpholine - Safety Data Sheet. (2020, March 16). Sciencelab.com.[Link]
-
Morpholine - Safety Data Sheet. Nexchem Ltd.[Link]
-
Morpholine. Ataman Kimya.[Link]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Quality Assurance.[Link]
-
Al-Ghorbani, M., et al. (2015). Morpholines. Synthesis and Biological Activity. ResearchGate.[Link]
-
MORPHOLINE. Ataman Kimya.[Link]
- Moss, P. H. (1964). Process for the preparation of morpholines.
-
Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Semantic Scholar.[Link]
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Troubleshooting & Optimization
removing unreacted starting materials from 4-(4-Chlorobenzyl)morpholine
Welcome to the technical support center for the synthesis and purification of 4-(4-chlorobenzyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this important synthetic intermediate. Here, we address common challenges in removing unreacted starting materials and provide detailed, field-proven protocols to ensure the high purity of your final product.
Troubleshooting Common Purification Issues
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My final product is contaminated with unreacted morpholine. What is the most effective way to remove it?
Answer:
The presence of residual morpholine is a common issue stemming from its use as a nucleophile, often in excess, to drive the reaction to completion. Due to its basic nature and high water solubility, an acid-base extraction is the most efficient method for its removal.[1][2][3][4]
The underlying principle of this technique is the differential solubility of the basic morpholine and the less basic tertiary amine product, 4-(4-chlorobenzyl)morpholine, in acidic aqueous solutions. Morpholine, being a secondary amine, is readily protonated by a dilute acid to form a water-soluble ammonium salt.[5][6] Your desired product, a tertiary amine, is also basic but can be selectively kept in the organic phase under carefully controlled acidic conditions.
Physicochemical Properties Comparison:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility | pKa of Conjugate Acid |
| 4-(4-Chlorobenzyl)morpholine | 211.69 | 287.3 (Predicted) | 68-69 | Soluble in organic solvents | ~7.5 (Estimated) |
| Morpholine | 87.12 | 129 | -5 | Miscible with water and many organic solvents[6][7] | 8.33 |
| 4-Chlorobenzyl chloride | 161.03 | 216-222 | 27-29 | Insoluble in water; soluble in organic solvents[8][9][10] | N/A |
Question 2: I'm struggling to remove unreacted 4-chlorobenzyl chloride from my product. What purification strategies do you recommend?
Answer:
Residual 4-chlorobenzyl chloride, an electrophile in this synthesis, can be problematic due to its reactivity and similar solubility in organic solvents to the desired product.[8][9] Several methods can be employed for its removal:
-
Aqueous Base Wash: A wash with a mild aqueous base, such as sodium bicarbonate solution, can help to hydrolyze the unreacted 4-chlorobenzyl chloride to the more polar 4-chlorobenzyl alcohol, which can then be more easily removed by subsequent aqueous washes.[11]
-
Quenching with a Nucleophile: In some cases, adding a small amount of a water-soluble nucleophile, like aqueous ammonia, after the reaction is complete can convert the remaining 4-chlorobenzyl chloride into a more water-soluble derivative that can be extracted into the aqueous phase.[11]
-
Column Chromatography: If the above methods are insufficient, column chromatography is a highly effective technique for separating the less polar 4-chlorobenzyl chloride from the more polar 4-(4-chlorobenzyl)morpholine.[12]
Question 3: My amine product is streaking on the silica gel column during chromatography. How can I improve the separation?
Answer:
The streaking of amines on silica gel is a frequent problem caused by the interaction between the basic amine and the acidic silanol groups on the silica surface.[13][14][15] This can lead to poor separation and loss of product. To mitigate this, you can:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape of your amine. A typical concentration of TEA is 0.1-1% (v/v).[13][14]
-
Use Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized silica gel as the stationary phase can provide a more inert surface and significantly improve the chromatography of basic compounds.[13][14][15]
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Unreacted Morpholine
This protocol details the steps for an effective acid-base extraction to remove residual morpholine from your reaction mixture.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). Repeat the wash 2-3 times to ensure complete removal of the morpholine.
-
Neutralization (Optional): Combine the acidic aqueous layers and basify with a strong base (e.g., NaOH) to regenerate the morpholine if you wish to recover it.
-
Aqueous Wash: Wash the organic layer with water to remove any residual acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain your purified product.
Workflow for Acid-Base Extraction:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
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- 5. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
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- 7. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]
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4-(4-Chlorobenzyl)morpholine stability and degradation pathways
An in-depth technical guide to the stability and degradation of 4-(4-Chlorobenzyl)morpholine, designed for researchers, scientists, and drug development professionals.
Welcome to the technical support guide for 4-(4-Chlorobenzyl)morpholine. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise during the handling, storage, and analysis of this compound. This guide provides field-proven insights, troubleshooting protocols, and a deep dive into the chemical behavior of 4-(4-Chlorobenzyl)morpholine under various stress conditions.
Part 1: Frequently Asked Questions (FAQs) - The Basics
This section addresses foundational questions regarding the stability and handling of 4-(4-Chlorobenzyl)morpholine.
Q1: What are the key physicochemical properties of 4-(4-Chlorobenzyl)morpholine I should be aware of?
A1: Understanding the fundamental properties is crucial for proper handling and experimental design. The compound is generally a solid at room temperature with a melting point of 68-69 °C[1]. Key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄ClNO | [1][2] |
| Molecular Weight | 211.69 g/mol | [1][2] |
| Appearance | Colorless to pale yellow solid/liquid | [3] |
| Melting Point | 68-69 °C | [1] |
| Boiling Point | 287.3±25.0 °C (Predicted) | [1] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, acetonitrile); limited solubility in water. | [3] |
Q2: What are the recommended storage conditions for 4-(4-Chlorobenzyl)morpholine to ensure long-term stability?
A2: For optimal stability, 4-(4-Chlorobenzyl)morpholine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Given its sensitivity to strong acids and bases, it should be stored away from incompatible materials[3]. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: My compound has developed a slight yellow tint over time. Is it degrading?
A3: A change in color, such as the development of a yellow tint, can be an early indicator of degradation. This is often due to minor oxidation or photolytic degradation. While slight discoloration may not significantly impact purity for some applications, it is crucial to re-analyze the compound for purity (e.g., via HPLC) before use in sensitive experiments to quantify any potential degradation products.
Part 2: Troubleshooting Forced Degradation Studies
Forced degradation, or stress testing, is a critical step in drug development to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods[4][5]. This section provides a troubleshooting guide for common issues encountered during these studies.
Q4: I am not seeing any degradation of 4-(4-Chlorobenzyl)morpholine under my initial hydrolytic stress conditions (0.1 N HCl / 0.1 N NaOH at RT). What should I do?
A4: This is a common scenario, as the molecule is generally stable under mild conditions[3]. The goal of a forced degradation study is to achieve 5-20% degradation to ensure the analytical method can detect and resolve the degradants.
Causality & Protocol Adjustment: If no degradation is observed, the applied stress is insufficient. According to established practices, you should systematically increase the severity of the conditions[4][6].
-
Step 1: Increase Temperature. Chemical degradation, particularly hydrolysis, is temperature-dependent. Increase the temperature to 50-60 °C and reflux for several hours[6].
-
Step 2: Increase Acid/Base Concentration. If increasing the temperature is still not sufficient, consider using a higher concentration of acid or base (e.g., 1 N HCl or 1 N NaOH), but be mindful that overly harsh conditions can lead to secondary degradation and unrepresentative pathways.
-
Step 3: Extend Duration. Increase the exposure time, taking samples at regular intervals (e.g., 2, 4, 8, 12, 24 hours) to monitor the progress of the degradation.
Q5: My sample shows too much degradation (>50%) after oxidative stress with 3% H₂O₂. How can I achieve the target degradation level?
A5: Excessive degradation can make it difficult to identify primary degradation pathways and challenge the peak purity analysis of your main compound. The morpholine nitrogen is susceptible to oxidation, which can be a rapid process.
Causality & Protocol Adjustment: The concentration of the oxidizing agent and the reaction conditions are too harsh. You need to reduce the stress level.
-
Step 1: Lower H₂O₂ Concentration. Reduce the concentration of hydrogen peroxide significantly. Start with 0.1-0.3% H₂O₂[4].
-
Step 2: Control Temperature. Perform the experiment at room temperature or even at a reduced temperature (e.g., in an ice bath) to slow down the reaction rate.
-
Step 3: Reduce Exposure Time. Monitor the reaction closely by taking time points at much shorter intervals (e.g., 15 min, 30 min, 1 hr, 2 hr).
Q6: What are the likely degradation products of 4-(4-Chlorobenzyl)morpholine under different stress conditions?
A6: While specific experimental data for this exact molecule is limited, we can predict the primary degradation pathways based on the functional groups present: the morpholine ring, the benzyl group, and the C-N bond.
| Stress Condition | Potential Degradation Site | Likely Degradation Products |
| Acid/Base Hydrolysis | Benzylic C-N bond | 4-Chlorobenzyl alcohol and Morpholine |
| Oxidation (e.g., H₂O₂) | Morpholine Nitrogen | 4-(4-Chlorobenzyl)morpholine N-oxide[7] |
| Photolytic (UV/Vis) | C-Cl bond, Benzylic C-N bond | 4-Benzylmorpholine, 4-Chlorobenzaldehyde |
| Thermal | Multiple sites | Complex mixture, potential for cleavage at C-N and C-O bonds |
These pathways are predictive. The definitive identification of degradants requires robust analytical characterization, as detailed in the next section.
Part 3: Analytical Methodology & Characterization
A validated, stability-indicating analytical method is essential for accurately assessing the stability of 4-(4-Chlorobenzyl)morpholine[8][9].
Q7: How do I develop a stability-indicating HPLC method for this compound?
A7: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component. A reverse-phase HPLC (RP-HPLC) method is typically suitable.
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it is a versatile choice for moderately polar compounds.
-
Mobile Phase Selection:
-
Phase A: An aqueous buffer. Start with 0.1% formic acid or 10 mM ammonium acetate in water to ensure good peak shape.
-
Phase B: An organic solvent like acetonitrile or methanol. Acetonitrile often provides better resolution and lower backpressure.
-
-
Wavelength Detection: Determine the UV absorbance maximum (λ_max) of 4-(4-Chlorobenzyl)morpholine by running a scan. The aromatic ring should provide strong absorbance in the 220-270 nm range.
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from potential degradants with different polarities.
-
Initial Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes).
-
Sample: Inject a mixture of your stressed samples (acidic, basic, oxidative, etc.) to challenge the method's separating power.
-
-
Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve a resolution of >1.5 between the parent peak and the nearest degradant peak.
-
Validation: Once optimized, validate the method according to ICH Q2(R2) guidelines for parameters like specificity, linearity, accuracy, and precision[8].
Q8: I see several new peaks in my chromatograms from stressed samples. How can I identify these unknown degradation products?
A8: Identifying unknown degradants is crucial for understanding the degradation pathways. The primary tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).
Step-by-Step Explanation:
-
High-Resolution Mass Spectrometry (HRMS): Analyze your sample using an LC-MS system equipped with a high-resolution mass analyzer like a Q-TOF or Orbitrap. This will provide an accurate mass of the parent ion and each degradant, which is critical for proposing the elemental formula.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the degradant peaks. By fragmenting the molecule and analyzing the resulting daughter ions, you can piece together its structure. For example, a loss of the morpholine moiety or the chlorobenzyl group would be evident in the fragmentation pattern.
-
Pathway Analysis: Compare the masses of the degradants to the parent compound. A +16 Da mass shift often indicates oxidation (e.g., N-oxide formation). A mass corresponding to a potential hydrolytic cleavage product (e.g., morpholine or 4-chlorobenzyl alcohol) provides strong evidence for that pathway.
-
Confirmation: For regulatory filings or definitive identification, the proposed structure may need to be confirmed by synthesizing the suspected degradant as a reference standard or by isolating the degradant and performing Nuclear Magnetic Resonance (NMR) spectroscopy[8].
Part 4: Visualizing Degradation Pathways
The following diagram illustrates the predicted primary degradation pathways of 4-(4-Chlorobenzyl)morpholine based on its chemical structure and known reactions of its functional groups.
// Nodes Parent [label="4-(4-Chlorobenzyl)morpholine\n(C11H14ClNO)", fillcolor="#FFFFFF", fontcolor="#202124", pos="0,1.5!"]; N_Oxide [label="N-Oxide Product\n(+16 Da)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2.5,3!"]; Hydrolysis_Prod1 [label="Morpholine", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,0!"]; Hydrolysis_Prod2 [label="4-Chlorobenzyl Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,0!"]; Photo_Prod1 [label="4-Chlorobenzaldehyde", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-1.5!"];
// Edges Parent -> N_Oxide [label="Oxidation\n(H₂O₂)", color="#EA4335"]; Parent -> Hydrolysis_Prod1 [label="Hydrolysis\n(Acid/Base)", color="#4285F4", dir=both]; Parent -> Hydrolysis_Prod2 [label="Hydrolysis\n(Acid/Base)", color="#4285F4"]; Hydrolysis_Prod1 -> Parent [style=invis]; // to balance layout Parent -> Photo_Prod1 [label="Photodegradation\n(UV Light)", color="#FBBC05"]; } enddot Caption: Predicted degradation pathways for 4-(4-Chlorobenzyl)morpholine.
References
- EvitaChem. Buy 4-(4-(Chloromethyl)benzyl)morpholine (EVT-13291640). EvitaChem Website.
- R Discovery. Forced Degradation Studies Research Articles - Page 1. R Discovery Website.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline Website.
- Singh, R., & Rehman, Z. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Kumar, V., & Kumar, S. (2016).
- Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology.
- Jatto, E., & O'Connor, T. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- ChemicalBook. 4-(4-CHLOROBENZYL)MORPHOLINE CAS#: 6425-43-0. ChemicalBook Website.
- Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH.
- ChemicalBook. 4-(4-CHLOROBENZYL)MORPHOLINE | 6425-43-0. ChemicalBook Website.
- Zhao, Z. Z., et al. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical Sciences.
Sources
- 1. 4-(4-CHLOROBENZYL)MORPHOLINE CAS#: 6425-43-0 [chemicalbook.com]
- 2. 4-(4-CHLOROBENZYL)MORPHOLINE | 6425-43-0 [chemicalbook.com]
- 3. Buy 4-(4-(Chloromethyl)benzyl)morpholine (EVT-13291640) [evitachem.com]
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- 5. medcraveonline.com [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Solubility Troubleshooting for 4-(4-Chlorobenzyl)morpholine
Welcome to the technical support resource for researchers working with 4-(4-Chlorobenzyl)morpholine. This guide, structured in a question-and-answer format, provides in-depth solutions and the scientific rationale behind them to address solubility challenges encountered during assay development. As Senior Application Scientists, our goal is to empower you with the knowledge to not only solve immediate precipitation issues but also to develop robust and reliable experimental protocols.
Section 1: Understanding the Physicochemical Properties of 4-(4-Chlorobenzyl)morpholine
A thorough understanding of a compound's properties is the foundation for troubleshooting. This section addresses the fundamental reasons behind the solubility behavior of 4-(4-Chlorobenzyl)morpholine.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1][2] |
| Melting Point | 68-69 °C | [2] |
| Predicted pKa | 6.37 ± 0.10 | [2] |
| Appearance | Solid | [2] |
Q1: Why is 4-(4-Chlorobenzyl)morpholine often poorly soluble in my neutral aqueous assay buffer?
A: The solubility challenge arises from the compound's dual chemical nature. Its structure contains two key features:
-
A large, hydrophobic chlorobenzyl group: This non-polar moiety is energetically unfavorable to interact with polar water molecules, driving the compound out of solution. As the hydrocarbon part of a molecule gets larger, its aqueous solubility decreases.[3]
-
A basic morpholine ring: The nitrogen atom in the morpholine ring has a lone pair of electrons, allowing it to act as a weak base.[3][4] In neutral or alkaline aqueous solutions (pH > 7), the nitrogen is predominantly in its neutral, uncharged form, which is less soluble than its charged, protonated form.[5]
The combination of a large hydrophobic part and a weakly basic character that is uncharged at neutral pH leads to its poor intrinsic solubility in typical biological buffers like PBS (pH 7.4).
Q2: The predicted pKa is ~6.37. Why is this value critical for improving solubility?
A: The pKa is the pH at which a compound is 50% in its ionized (charged) form and 50% in its neutral form.[6] For a base like 4-(4-Chlorobenzyl)morpholine, this refers to the equilibrium between the neutral amine and its protonated (conjugate acid) form.
-
At pH values below the pKa (pH < 6.37): The compound will be predominantly protonated (R₃NH⁺). This positive charge dramatically increases its ability to interact with polar water molecules, thus increasing its solubility.[5]
-
At pH values above the pKa (pH > 6.37): The compound will be predominantly in its neutral, un-protonated form, which is significantly less water-soluble.
Therefore, the pKa of ~6.37 is a critical piece of information; it tells us that adjusting the pH of your assay buffer to be acidic is the most direct and effective first step to attempt solubility enhancement. [7][8]
Section 2: Initial Troubleshooting and Stock Solution Preparation
Precipitation issues often begin with how the compound is introduced into the aqueous assay medium.
Q3: My compound precipitates immediately when I dilute my DMSO stock into the assay buffer. What is the most likely cause?
A: This is a classic case of a compound exceeding its kinetic solubility due to "solvent shock".[9] While 4-(4-Chlorobenzyl)morpholine is likely very soluble in 100% DMSO, this environment is drastically different from your aqueous buffer. When a small volume of concentrated DMSO stock is added to a large volume of buffer, the DMSO disperses rapidly. The compound suddenly finds itself in a predominantly aqueous environment where its solubility limit is much lower, causing it to crash out of solution.[9]
Immediate Troubleshooting Steps:
-
Check Final DMSO Concentration: A widely accepted standard is to keep the final DMSO concentration at or below 0.5%.[9] Higher concentrations can cause precipitation and may also introduce artifacts or toxicity in biological assays.[9]
-
Evaluate Compound Concentration: You may simply be trying to test the compound at a concentration that is above its maximum aqueous solubility, even with optimal formulation.
Q4: What is the recommended procedure for diluting a DMSO stock to minimize precipitation?
A: The goal is to avoid localized high concentrations of the compound during dilution. A gentle, gradual transition from the organic solvent to the aqueous environment is key.
Protocol: Standard Dilution for Poorly Soluble Compounds
-
Pre-warm the Aqueous Buffer: Bring your assay buffer (e.g., media, PBS) to the temperature of your experiment (e.g., 37°C for cell-based assays). Warming can slightly increase the solubility and dissolution rate.
-
Calculate Dilution: Determine the volume of DMSO stock required for your final concentration. If this requires a final DMSO concentration >0.5%, you must remake a more concentrated primary stock.
-
Vortex During Addition: While gently vortexing or swirling the pre-warmed aqueous buffer, add the calculated volume of DMSO stock dropwise and slowly to the side of the tube, allowing it to mix in gradually. This prevents the "solvent shock" that causes immediate precipitation.[10]
-
Final Mix & Immediate Use: Once the stock is added, cap the tube and vortex briefly to ensure homogeneity. It is best practice to use this freshly prepared working solution immediately, as some compounds can precipitate over time even when initially appearing soluble.[10]
Section 3: A Systematic Workflow for Solubility Enhancement
If proper dilution technique and a low DMSO concentration are insufficient, a systematic approach using formulation excipients is necessary. The following workflow is recommended, starting with the simplest and most effective methods first.
Section 4: Detailed Protocols for Solubility Enhancement
This section provides the "how-to" and rationale for each step in the workflow.
Q5: How do I implement pH modification (Step 1)?
A: Based on the compound's pKa of ~6.37, you should prepare your assay buffer at a pH that is 1.5 to 2 units lower than the pKa to ensure >95% of the compound is in its soluble, protonated form. A target pH of 4.5 to 5.5 is a logical starting point.
Protocol: pH Screening
-
Prepare Buffers: Make a series of biologically compatible buffers (e.g., citrate or acetate buffers) at different pH values, such as pH 4.5, 5.0, and 5.5.
-
Test Solubility: Prepare a working solution of 4-(4-Chlorobenzyl)morpholine in each buffer using the standard dilution protocol (Q4).
-
Visual Inspection: Observe the solutions for any signs of precipitation (cloudiness, particulates) immediately and after a relevant incubation period (e.g., 2 hours at 37°C).
-
Assay Compatibility: Crucially, ensure your biological target (enzyme, cell line, etc.) is stable and active at the selected acidic pH. If it is not, you must move to the next step in the workflow.
Q6: The required acidic pH is not compatible with my assay. How do I use co-solvents (Step 2)?
A: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solution.[11] This makes the solvent environment more hospitable to hydrophobic molecules.
Protocol: Co-solvent Screening
-
Select Co-solvents: Common, well-tolerated co-solvents for in vitro assays include Polyethylene Glycol 300 (PEG300), Polyethylene Glycol 400 (PEG400), and Propylene Glycol (PG).[11][12]
-
Prepare Formulations: Create a series of formulations by adding the co-solvent to your primary assay buffer. Start with 5% and 10% (v/v) concentrations of the co-solvent.
-
Test Solubility: Prepare working solutions of your compound in these co-solvent/buffer mixtures.
-
Validate with Vehicle Control: Before proceeding, you must test the 5% and 10% co-solvent/buffer mixtures (without your compound) in your assay to ensure they do not cause any background signal or toxicity.
Q7: What are surfactants and cyclodextrins, and when should I use them (Steps 3 & 4)?
A: These are typically used when pH and co-solvents are insufficient or incompatible. They represent more complex formulation strategies.[13]
| Strategy | Mechanism of Action | Common Examples | Key Considerations |
| Surfactants | Surfactants are amphiphilic molecules that form micelles in aqueous solution. The hydrophobic compound partitions into the hydrophobic core of the micelle, while the hydrophilic shell keeps the entire complex soluble.[12][14] | Polysorbate 80 (Tween® 80), Sodium Lauryl Sulfate (SLS).[12][14] | Can interfere with assays by denaturing proteins or disrupting cell membranes. Use the lowest effective concentration and non-ionic surfactants where possible. Requires extensive vehicle control testing. |
| Cyclodextrins | These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The compound forms an "inclusion complex" by fitting into the cavity, effectively shielding it from the aqueous environment.[12][15] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®).[12][16] | Generally well-tolerated in vitro. Can sometimes extract cholesterol from cell membranes at high concentrations. Vehicle controls are essential. |
Section 5: Assay Validation is Non-Negotiable
Q8: I have achieved a clear, soluble preparation. How do I confirm the formulation itself isn't affecting my results?
A: This is the most critical step for ensuring data integrity. Every formulation you test must be accompanied by a vehicle control .[17]
-
What is a Vehicle Control? It is a solution containing everything that your test compound is in, except for the test compound itself.
-
Example: If you successfully solubilized your compound in a buffer containing 10% PEG300 and 0.2% DMSO (from the stock), your vehicle control would be that exact same buffer with 10% PEG300 and 0.2% DMSO.
-
Why is it Critical? The vehicle control is run alongside your experimental samples to establish the baseline response. Any activity (or toxicity) observed in the vehicle control must be subtracted from the response seen with your compound, or the experiment must be redesigned with a different, inert formulation. Without this control, you cannot definitively attribute the observed biological effect to your compound versus the excipients used to dissolve it.
By following this systematic, property-driven approach, you can effectively overcome the solubility challenges of 4-(4-Chlorobenzyl)morpholine and generate reliable, reproducible data in your assays.
References
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. [Link]
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(n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
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(2017, March 27). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Ujvari, P., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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(n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]
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Protheragen. (n.d.). Solubilizer Excipients. [Link]
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(2015, June 16). Methods of solubility enhancements. Slideshare. [Link]
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(n.d.). Solubility and pH of amines. [Link]
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Lee, Y. T., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]
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(2021, November 24). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. [Link]
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Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
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Strickley, R. G. (2004). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug discovery today. [Link]
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Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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American Pharmaceutical Review. (n.d.). Solubilizer Excipients. [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-Chlorobenzoyl)morpholine. PubChem. [Link]
-
SEN Pharma. (2022, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]
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(2023, June 25). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. [Link]
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Soni, P., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
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(2022, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Seedher, N., & Bhatia, S. (2005). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
Modasiya, M., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
National Institute of Standards and Technology. (n.d.). 4-(4-Chlorobenzoyl)morpholine. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-Chlorophenyl)morpholine. PubChem. [Link]
-
Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. [Link]
-
LibreTexts Chemistry. (2022, January 23). Advanced Properties of Amines. [Link]
-
Fuchs, A., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]
-
(2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. [Link]
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Technical Support Center: Purification of N-Benzyl Morpholine Derivatives
Welcome to the technical support center for the purification of N-benzyl morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. Here, we provide in-depth troubleshooting advice, detailed protocols, and expert insights to streamline your purification workflows and enhance the purity and yield of your target molecules.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary challenges in purifying N-benzyl morpholine derivatives?
-
How does the basicity of the morpholine nitrogen affect purification?
-
When is acid-base extraction the preferred method of purification?
-
What are the best practices for flash chromatography of these compounds?
-
Can recrystallization be effectively used for N-benzyl morpholine derivatives?
-
How can I remove common byproducts from the synthesis of N-benzyl morpholine derivatives?
-
-
Troubleshooting Guides
-
Problem: Low Recovery After Column Chromatography
-
Problem: Persistent Impurities After Purification
-
Problem: Product Decomposition During Purification
-
-
Detailed Experimental Protocols
-
Protocol 1: Optimized Flash Chromatography for N-Benzyl Morpholine Derivatives
-
Protocol 2: Efficient Acid-Base Extraction for Removal of Acidic and Basic Impurities
-
Protocol 3: Recrystallization of Solid N-Benzyl Morpholine Derivatives and Their Salts
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying N-benzyl morpholine derivatives?
The purification of N-benzyl morpholine derivatives can be complicated by several factors inherent to their structure. Common challenges include the basicity of the morpholine nitrogen, which can lead to issues with chromatographic separation on silica gel.[1] Additionally, the presence of structurally similar impurities, such as unreacted starting materials or over-alkylated byproducts, can make separation difficult.[2] The solubility of some derivatives in common organic solvents may also pose challenges for extraction and recrystallization.
Q2: How does the basicity of the morpholine nitrogen affect purification?
The lone pair of electrons on the morpholine nitrogen atom imparts basic properties to N-benzyl morpholine derivatives.[1] This basicity can cause strong interactions with the acidic silanol groups on the surface of silica gel during column chromatography.[1] This interaction often leads to:
-
Peak Tailing or Streaking: The compound moves unevenly through the column, resulting in broad, asymmetric peaks.[1]
-
Irreversible Adsorption: In some cases, the compound may bind so strongly to the silica that it cannot be eluted, leading to low recovery.[1]
-
Poor Separation: Tailing peaks can co-elute with impurities, making it difficult to achieve high purity.
To counteract these effects, it is common practice to add a basic modifier, such as triethylamine (Et3N) or ammonia, to the mobile phase during chromatography.[1]
Q3: When is acid-base extraction the preferred method of purification?
Acid-base extraction is a powerful and often preferred initial purification step, especially when dealing with crude reaction mixtures containing both acidic and basic impurities.[3][4] This technique leverages the ability to change the solubility of the N-benzyl morpholine derivative by protonating the basic nitrogen.[3][4][5]
The process typically involves:
-
Dissolving the crude mixture in an organic solvent.
-
Washing with an acidic aqueous solution (e.g., dilute HCl) to protonate the basic N-benzyl morpholine derivative, transferring it to the aqueous layer as a water-soluble salt.[3]
-
Separating the layers, leaving neutral and acidic impurities in the organic layer.
-
Basifying the aqueous layer (e.g., with NaOH) to deprotonate the morpholine derivative, making it insoluble in water.[3]
-
Extracting the purified product back into an organic solvent.[3]
This method is particularly effective for removing acidic starting materials or byproducts.[4]
Q4: What are the best practices for flash chromatography of these compounds?
For successful flash chromatography of N-benzyl morpholine derivatives, consider the following best practices:
-
Mobile Phase Modification: As mentioned, adding a small amount (0.1-2%) of a basic modifier like triethylamine to the eluent system is crucial to prevent peak tailing and improve recovery.[1]
-
Stationary Phase Selection: While silica gel is most common, for particularly problematic separations, consider using alumina (basic or neutral) or amine-bonded silica, which have fewer acidic sites.[6][7]
-
Solvent System Selection: A systematic approach using thin-layer chromatography (TLC) is recommended to determine the optimal solvent system that provides good separation between your product and impurities.[7][8] Common solvent systems include mixtures of hexanes or heptanes with ethyl acetate or dichloromethane with methanol.[8]
-
Loading Technique: Dry loading the sample onto a small amount of silica gel can often provide better resolution than liquid loading, especially if the compound has poor solubility in the initial mobile phase.
Q5: Can recrystallization be effectively used for N-benzyl morpholine derivatives?
Recrystallization is a highly effective purification technique for N-benzyl morpholine derivatives that are solid at room temperature.[2] For derivatives that are oils, conversion to a crystalline salt (e.g., hydrochloride or propionate salt) is a common strategy to enable purification by recrystallization.[2][9]
Key considerations for recrystallization include:
-
Solvent Selection: The ideal solvent should dissolve the compound at high temperatures but not at low temperatures. A mixture of a "good" solvent and a "poor" solvent (anti-solvent) can also be effective.[10]
-
Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals.[10]
-
Seeding: Introducing a small crystal of the pure compound can initiate crystallization if it does not occur spontaneously.
Q6: How can I remove common byproducts from the synthesis of N-benzyl morpholine derivatives?
The nature of byproducts will depend on the specific synthetic route. For instance, in syntheses involving N-alkylation, common byproducts can include unreacted starting amine or over-alkylated quaternary ammonium salts.[11]
-
Unreacted Starting Materials: These can often be removed by acid-base extraction or carefully optimized column chromatography.
-
Over-alkylation Products: Quaternary ammonium salts are often highly polar and can sometimes be removed by washing the organic solution of the product with water.
-
Other Organic Impurities: Flash chromatography is generally the most effective method for removing structurally similar organic impurities.[12]
Troubleshooting Guides
This section addresses specific problems you might encounter during the purification of N-benzyl morpholine derivatives.
Problem: Low Recovery After Column Chromatography
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Irreversible Adsorption | The basic morpholine nitrogen is strongly binding to the acidic silica gel.[1] | Add 0.5-2% triethylamine or a few drops of ammonia to your eluent to neutralize the acidic sites on the silica.[1] Alternatively, switch to a less acidic stationary phase like neutral alumina.[7] |
| Product is Volatile | The product may be co-evaporating with the solvent during rotary evaporation. | Use a lower temperature and/or pressure during solvent removal. Consider using a cold trap. |
| Incorrect Eluent Polarity | The mobile phase may not be polar enough to elute your compound from the column. | Gradually increase the polarity of your eluent system. Use TLC to guide your choice of solvent strength.[7] |
Problem: Persistent Impurities After Purification
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Co-eluting Impurity | An impurity has a similar polarity to your product, making separation by chromatography difficult. | Try a different solvent system for chromatography.[7] If that fails, consider an alternative purification technique like recrystallization or acid-base extraction.[2][4] Sometimes, converting the product to a salt can alter its chromatographic behavior, allowing for better separation. |
| Thermally Labile Compound | Your compound may be degrading on the column or during solvent removal. | Use a milder purification technique if possible. For chromatography, avoid highly acidic or basic conditions unless necessary. Remove solvent at the lowest possible temperature. |
| Impurity is an Isomer | Diastereomers or other isomers can be very difficult to separate. | High-performance liquid chromatography (HPLC) may be required for separating closely related isomers. For chiral compounds, diastereomeric salt crystallization can be an effective method for resolution.[10] |
Problem: Product Decomposition During Purification
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Acid Sensitivity | The compound may be sensitive to the acidic nature of silica gel. | Use a deactivated stationary phase (e.g., amine-treated silica) or switch to neutral alumina.[7] |
| Thermal Instability | Prolonged heating during solvent removal or recrystallization can cause decomposition. | Minimize exposure to high temperatures. Use a high-vacuum pump to remove high-boiling solvents at lower temperatures. |
| Oxidation | Some amines are susceptible to air oxidation.[6] | Keep the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during prolonged storage. |
Detailed Experimental Protocols
Protocol 1: Optimized Flash Chromatography for N-Benzyl Morpholine Derivatives
This protocol is designed to minimize peak tailing and improve the separation of N-benzyl morpholine derivatives on silica gel.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
To one of your developing chambers, add a few drops of triethylamine.
-
Compare the spot shape and separation in the presence and absence of the basic additive. Choose the solvent system that gives the best separation and the most symmetrical spots.
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column evenly, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for better resolution, perform a dry load by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system (containing 0.5-1% triethylamine).
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure. The triethylamine will also be removed during this step.
-
Protocol 2: Efficient Acid-Base Extraction for Removal of Acidic and Basic Impurities
This protocol is a general guide for the extractive workup of a reaction mixture containing an N-benzyl morpholine derivative.
-
Initial Dissolution:
-
Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. The protonated N-benzyl morpholine derivative will be in the aqueous layer.
-
Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product.
-
-
Isolation of the Product:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH > 10, check with pH paper).[3] Your product should precipitate out or form an oily layer.
-
Extract the product from the basified aqueous solution with a fresh organic solvent (e.g., dichloromethane, 3 times).
-
-
Final Steps:
-
Combine the organic extracts containing the purified product.
-
Wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Filter and remove the solvent under reduced pressure to yield the purified N-benzyl morpholine derivative.
-
Protocol 3: Recrystallization of Solid N-Benzyl Morpholine Derivatives and Their Salts
This protocol provides a general procedure for the purification of solid N-benzyl morpholine derivatives or their salts by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential recrystallization solvent.
-
Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
If a single solvent is not suitable, try a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent to completely dissolve the solid.
-
If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.
-
Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down cooling and evaporation.
-
Once crystals have formed, you can further increase the yield by placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Purification Method Selection Workflow
Caption: Decision tree for selecting a purification method.
Acid-Base Extraction Mechanism
Caption: Mechanism of acid-base extraction for amines.
References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Amine workup : r/Chempros - Reddit. (2024). Retrieved from [Link]
-
Amine Troubleshooting - Sulfur Recovery Engineering Inc. Retrieved from [Link]
-
Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. Retrieved from [Link]
-
Acid–base extraction - Wikipedia. Retrieved from [Link]
-
Acid and Base Extraction - Engineering Ideas Clinic - Confluence. Retrieved from [Link]
-
Troubleshooting Amine Unit Simulations - Bryan Research & Engineering, LLC. (2008). Retrieved from [Link]
-
Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG. (2019). Retrieved from [Link]
- Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing). (2021). DOI:10.1039/D1RE00205H
-
Troubleshooting of Amine Regn | PDF | Distillation | Pressure - Scribd. Retrieved from [Link]
- Method for purifying cis-2, 6-dimethyl morpholine - Google Patents.
-
Successful Flash Chromatography - King Group. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Retrieved from [Link]
-
Which sample solvents work best with normal-phase flash column chromatography? (2023). Retrieved from [Link]
-
HPLC Methods for analysis of Morpholine - HELIX Chromatography. Retrieved from [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2025). Retrieved from [Link]
- Benzyl morpholine derivatives - Google Patents.
-
Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC - NIH. (2025). Retrieved from [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2025). Retrieved from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023). Retrieved from [Link]
-
Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - IUCr Journals. Retrieved from [Link]
-
Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors - MDPI. Retrieved from [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. Retrieved from [Link]
-
N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem - NIH. Retrieved from [Link]
-
4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem - NIH. Retrieved from [Link]
-
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - MDPI. (2023). Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. reddit.com [reddit.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. biotage.com [biotage.com]
- 9. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing HPLC Separation of 4-(4-Chlorobenzyl)morpholine and Impurities
Welcome to the dedicated technical support center for the analysis of 4-(4-Chlorobenzyl)morpholine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop, optimize, and troubleshoot High-Performance Liquid Chromatography (HPLC) methods for this compound and its related impurities. As a basic compound, 4-(4-Chlorobenzyl)morpholine presents specific chromatographic challenges, primarily related to peak shape and retention control. This resource provides in-depth, experience-based solutions and systematic workflows to help you achieve robust, accurate, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a column and mobile phase for analyzing 4-(4-Chlorobenzyl)morpholine?
A good starting point is a modern, high-purity silica C18 column (e.g., a Type B silica column) with dimensions of 4.6 x 150 mm and 3.5 or 5 µm particles. For the mobile phase, begin with an isocratic mixture of acetonitrile and a low-pH phosphate buffer (e.g., 20 mM potassium phosphate adjusted to pH 2.5-3.0)[1]. A typical starting ratio would be 40:60 (Acetonitrile:Buffer). The low pH is critical as it protonates the morpholine nitrogen, leading to a consistent charge state, and suppresses the ionization of residual silanol groups on the column's stationary phase, which helps prevent peak tailing[2].
Q2: Why is my 4-(4-Chlorobenzyl)morpholine peak tailing, and how can I fix it?
Peak tailing for a basic compound like 4-(4-Chlorobenzyl)morpholine is most commonly caused by secondary interactions between the positively charged analyte and negatively charged, ionized silanol groups on the silica surface of the HPLC column[3][4][5].
Here are the primary strategies to fix it:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of your analyte. For a morpholine derivative, a pH of 2.5-3.0 is highly effective at neutralizing surface silanols, minimizing these unwanted interactions[1][2].
-
Use a Modern, End-Capped Column: Older, Type A silica columns have more active silanol groups. Use a high-purity, Type B silica column that is well end-capped. Polar-embedded or polar-endcapped columns can also provide shielding effects that improve peak shape for basic compounds[4][6].
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 5-10 mM) can be effective. The TEA will preferentially interact with the active silanol sites, masking them from your analyte. However, this approach can shorten column lifetime and is often considered a legacy solution[1].
Q3: How do I improve the resolution between 4-(4-Chlorobenzyl)morpholine and a closely eluting impurity?
Improving resolution requires manipulating selectivity, efficiency, or retention. Here’s a systematic approach:
-
Optimize Organic Modifier Percentage: First, try adjusting the percentage of acetonitrile or methanol. A lower percentage of organic solvent will increase retention times for all components, which may provide the necessary separation[7].
-
Change the Organic Modifier: If adjusting the ratio isn't enough, switch the organic solvent. For example, if you are using acetonitrile, try methanol. The different solvent properties can alter selectivity (the relative spacing of peaks).
-
Adjust Mobile Phase pH: Changing the pH can dramatically alter the retention of ionizable impurities, potentially moving them away from the main peak[8][9].
-
Increase Column Efficiency: Switch to a column with smaller particles (e.g., 5 µm to 3.5 µm or 1.8 µm) or a longer column (e.g., 150 mm to 250 mm). This narrows the peaks, which can improve baseline separation[10][11].
Troubleshooting Guide
This section addresses specific problems you may encounter during your analysis.
Issue 1: Severe Peak Tailing (Tailing Factor > 1.5)
| Potential Cause | Explanation & Causality | Recommended Solution |
| Secondary Silanol Interactions | The primary cause for basic compounds. The protonated morpholine group interacts ionically with deprotonated silanols (-SiO⁻) on the silica packing, causing a portion of the analyte molecules to lag behind in the column[3][4]. | 1. Lower Mobile Phase pH: Use a buffer at pH 2.5-3.0 to ensure silanol groups are protonated (-SiOH) and non-interactive[2]. 2. Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH and can also help mask silanol interactions[2]. 3. Change Column: Switch to a column specifically designed for basic compounds, such as one with a polar-embedded phase or one based on a hybrid particle technology[12][13]. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a distorted, tailing peak shape[7]. | Reduce the injection volume or the concentration of the sample. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical. |
| Column Contamination or Void | Accumulation of strongly retained sample components at the column inlet frit or a physical void (channel) in the packing material can create alternative flow paths, causing tailing[3][14]. | 1. Flush the Column: Reverse-flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). 2. Use a Guard Column: A guard column will protect the analytical column from contaminants. 3. Replace Column: If flushing does not work, the column may be permanently damaged and require replacement[14]. |
Issue 2: Poor Resolution (Rs < 1.5) Between API and Impurity
| Potential Cause | Explanation & Causality | Recommended Solution |
| Insufficient Selectivity (α) | The column and mobile phase chemistry are not providing enough difference in retention between the two compounds. They are interacting with the stationary phase in a very similar manner. | 1. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. This is a powerful way to alter selectivity. 2. Adjust pH: A slight change in pH can alter the ionization state of an impurity if it has an acidic or basic functional group, thus changing its retention relative to the main peak[8]. 3. Change Column Phase: If mobile phase changes are insufficient, switch to a different stationary phase, such as a Phenyl or Cyano column, to introduce different interaction mechanisms (e.g., π-π interactions)[15]. |
| Low Column Efficiency (N) | The peaks are too broad, causing them to overlap even if their retention times are different. Efficiency is related to the column's quality and operating conditions[10]. | 1. Decrease Flow Rate: Lowering the flow rate often increases efficiency and improves resolution, though it increases run time[11]. 2. Use a More Efficient Column: Switch to a column with smaller particles (e.g., <3 µm) or a core-shell particle technology column[11]. 3. Check for Extra-Column Volume: Ensure tubing between the injector, column, and detector is as short and narrow as possible to prevent peak broadening[4]. |
Issue 3: Drifting Retention Times
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inadequate Column Equilibration | The column chemistry has not reached equilibrium with the mobile phase before injection. This is common when changing mobile phases or after starting up the system. | Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. Monitor the baseline until it is stable. |
| Mobile Phase Composition Change | The mobile phase is not stable. This can be due to evaporation of the more volatile organic component or poor mixing. | 1. Prepare Fresh Mobile Phase Daily: Do not let mobile phase sit on the instrument for extended periods. 2. Cap Solvent Bottles: Use solvent bottle caps that minimize evaporation. 3. Ensure Proper Mixing/Degassing: If using an online mixer, ensure it is functioning correctly. Degas solvents to prevent bubble formation[14]. |
| Temperature Fluctuations | The laboratory temperature is not stable, and the HPLC system does not have a column oven. Temperature affects mobile phase viscosity and retention. | Use a thermostatted column compartment and set it to a stable temperature, for example, 30 °C. This is crucial for reproducible chromatography[14]. |
Method Development & Optimization Workflow
This section provides a systematic workflow for developing a robust HPLC method for 4-(4-Chlorobenzyl)morpholine from the ground up.
Systematic HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Protocols
Protocol 1: Standard System Suitability Test (SST)
System Suitability Testing (SST) is essential to verify that the chromatographic system is adequate for the intended analysis on a given day[16]. It must be performed before any sample analysis.
Objective: To confirm the precision, resolution, and peak integrity of the HPLC system.
Procedure:
-
Prepare a System Suitability Solution containing 4-(4-Chlorobenzyl)morpholine and a known, closely eluting impurity at a relevant concentration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five or six replicate injections of the System Suitability Solution[17].
-
Calculate the key SST parameters from the resulting chromatograms. Most chromatography data systems (CDS) will do this automatically.
-
Compare the results against the pre-defined acceptance criteria. The analysis can only proceed if all criteria are met.
Typical SST Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs ≥ 2.0 between the main peak and the closest impurity. | Ensures baseline separation for accurate quantitation[18]. |
| Tailing Factor (Tf) | Tf ≤ 1.5 for the 4-(4-Chlorobenzyl)morpholine peak. | Confirms good peak shape, which is critical for integration and indicates a lack of unwanted secondary interactions[18]. |
| Repeatability (%RSD) | %RSD ≤ 1.0% for peak area and ≤ 0.5% for retention time from replicate injections. | Demonstrates the precision and stability of the injector, pump, and detector[16][18]. |
| Theoretical Plates (N) | N ≥ 5000 for the main peak. | Indicates good column efficiency and packing quality[19]. |
Troubleshooting Flowchart: Poor Peak Resolution
Caption: A troubleshooting flowchart for poor peak resolution.
References
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Moravek. Exploring the Role of pH in HPLC Separation. [Link]
-
Thermo Fisher Scientific. Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Link]
-
Omega Scientific. Solving Common Errors in HPLC. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]
-
Petrovska-Dimitrievska, G., et al. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]
-
YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
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SCION Instruments. HPLC Troubleshooting Guide. [Link]
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Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
Phenomenex. Selecting the Right Column for Your Reversed Phase Method. [Link]
-
ResearchGate. The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]
-
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]
-
Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
LCGC Europe. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
LCGC Europe. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
LCGC Europe. System Suitability. [Link]
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- 6. hplc.eu [hplc.eu]
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- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
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- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. phenomenex.com [phenomenex.com]
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- 18. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Ensuring the Stability of 4-(4-Chlorobenzyl)morpholine
Welcome to the dedicated technical support center for 4-(4-Chlorobenzyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the integrity and stability of 4-(4-Chlorobenzyl)morpholine throughout its storage and handling. Our recommendations are grounded in established scientific principles and regulatory guidelines to support the validity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-(4-Chlorobenzyl)morpholine to prevent degradation?
A1: To ensure the long-term stability of 4-(4-Chlorobenzyl)morpholine, it is crucial to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1] It is also imperative to protect the compound from light.
Q2: Are there any specific materials that should be avoided for storing this compound?
A2: Yes. As a precautionary measure based on the reactivity of similar amines, it is advisable to avoid contact with certain plastics and rubbers that may be susceptible to degradation.[2] Glass containers, particularly amber glass to protect from light, are the most suitable choice for storing 4-(4-Chlorobenzyl)morpholine.
Q3: What are the known incompatibilities of 4-(4-Chlorobenzyl)morpholine?
A3: 4-(4-Chlorobenzyl)morpholine is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also advisable to avoid strong acids.[2]
Q4: What is the expected shelf-life of 4-(4-Chlorobenzyl)morpholine under optimal conditions?
A4: While specific shelf-life studies for 4-(4-Chlorobenzyl)morpholine are not publicly available, based on its chemical structure as a tertiary amine and N-substituted morpholine, a shelf-life of several years can be expected when stored under the recommended conditions (cool, dry, dark, and inert atmosphere). However, for critical applications, it is recommended to re-analyze the purity of the compound after extended storage periods (e.g., >1 year).
Troubleshooting Guide: Investigating Potential Degradation
If you suspect that your sample of 4-(4-Chlorobenzyl)morpholine has degraded, this troubleshooting guide will help you identify the potential causes and take corrective actions.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing) | Oxidative Degradation or Photodegradation: Exposure to air (oxygen) or light can lead to the formation of colored byproducts. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light. Ensure the container is tightly sealed. |
| Change in Physical State (e.g., clumping of solid) | Moisture Absorption (Hygroscopicity): The compound may have absorbed water from the atmosphere. | Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is properly sealed. |
| Appearance of New Peaks in Analytical Chromatogram (e.g., HPLC, GC) | Chemical Degradation: The compound has likely degraded due to exposure to heat, light, moisture, or incompatible substances. | Review storage and handling procedures. Perform forced degradation studies (see Experimental Protocols section) to identify potential degradation products and establish a degradation profile. |
| Reduced Potency or Altered Experimental Results | Significant Degradation: A substantial portion of the active compound has degraded, impacting its chemical reactivity and biological activity. | Discard the degraded batch and obtain a fresh, pure sample. Re-evaluate and stringently control storage and handling protocols to prevent future degradation. |
Understanding Degradation Pathways
The stability of 4-(4-Chlorobenzyl)morpholine is primarily influenced by its susceptibility to oxidation, thermal stress, photolysis, and hydrolysis. Understanding these pathways is key to preventing degradation.
Caption: Potential degradation pathways for 4-(4-Chlorobenzyl)morpholine.
-
Oxidative Degradation: As a tertiary amine, the nitrogen atom in the morpholine ring is susceptible to oxidation, potentially forming an N-oxide. The benzylic carbon is also a potential site for oxidation, which can lead to the formation of 4-chlorobenzaldehyde and morpholine. This process is accelerated by the presence of oxygen and metal ions.
-
Thermal Degradation: While morpholine derivatives are generally more thermally stable than other amines, elevated temperatures (typically above 150°C) can induce degradation.[3][4][5] The primary thermal degradation pathway is likely the cleavage of the benzyl-nitrogen bond (de-benzylation).
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. This can lead to the formation of radical species and subsequent degradation into various byproducts. The aromatic ring and the chlorine substituent can influence the compound's photosensitivity.
-
Hydrolytic Degradation: Although generally stable in neutral aqueous solutions, hydrolysis can occur under acidic or basic conditions. The benzyl-nitrogen bond can be susceptible to cleavage, yielding 4-chlorobenzyl alcohol and morpholine.
Experimental Protocols
To ensure the quality of your 4-(4-Chlorobenzyl)morpholine and to investigate potential degradation, the following experimental protocols are provided.
Protocol 1: Synthesis of 4-(4-Chlorobenzyl)morpholine
This protocol is adapted from a standard nucleophilic substitution method for the synthesis of N-substituted morpholines.[3]
Materials:
-
Morpholine
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of morpholine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-chlorobenzyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Caption: Workflow for the synthesis of 4-(4-Chlorobenzyl)morpholine.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the stability of the molecule and to develop stability-indicating analytical methods. These protocols are based on ICH guidelines.[4][5][6][7][8]
General Procedure:
Prepare solutions of 4-(4-Chlorobenzyl)morpholine (e.g., 1 mg/mL) in appropriate solvents and subject them to the stress conditions outlined below. A control sample should be stored under recommended conditions in the dark. Analyze the stressed samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours) using a suitable analytical method like HPLC with UV detection.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C.
-
Neutral Hydrolysis: Deionized water at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound at 70°C.
-
Photolytic Degradation: Expose the solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6][7]
Protocol 3: Analytical Method for Purity and Degradation Monitoring
A reversed-phase High-Performance Liquid Chromatography (HPLC) method is suitable for monitoring the purity of 4-(4-Chlorobenzyl)morpholine and detecting its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
References
- Safety Data Sheet for 4-(4-Chlorobenzyl)morpholine. (Various suppliers)
- ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products.
- BenchChem. Protocol for the Large-Scale Synthesis of 4-(4-Bromobenzyl)morpholine.
- U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products.
- Rostom, S. F., et al. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. Energy Procedia, 114, 1033-1037.
- Islam, M. S., et al. (2018). (6ek) Thermal Degradation of Morpholine for CO2 Capture. AIChE Annual Meeting Proceedings.
- Islam, M. S., et al. (2018). Thermal degradation kinetics of morpholine for carbon dioxide capture. International Journal of Greenhouse Gas Control, 71, 124-133.
- ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- BenchChem.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine.
Sources
- 1. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Oxidative deamination of benzylamine and lysine residue in bovine serum albumin by green tea, black tea, and coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. osha.gov [osha.gov]
- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for scaling up 4-(4-Chlorobenzyl)morpholine synthesis
Welcome to the technical support center for the synthesis and scale-up of 4-(4-chlorobenzyl)morpholine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. We will delve into the mechanistic underpinnings of the reaction, provide robust, field-tested protocols, and offer logical troubleshooting frameworks to ensure a successful and scalable process.
Introduction: Synthetic Strategies
The synthesis of 4-(4-chlorobenzyl)morpholine is most commonly achieved via two primary routes:
-
Reductive Amination: A one-pot reaction between 4-chlorobenzaldehyde and morpholine, followed by in-situ reduction of the formed iminium ion. This is often the preferred industrial method due to its efficiency and atom economy.[1]
-
Direct Nucleophilic Substitution (SN2 Alkylation): The reaction of morpholine with 4-chlorobenzyl chloride. While straightforward, this method can be prone to over-alkylation and requires careful control.[2][3]
This guide will focus primarily on the reductive amination pathway, as it presents unique challenges and optimization opportunities during scale-up. We will also address potential issues arising from the direct alkylation route in the FAQ section.
Core Synthesis Pathway: Reductive Amination
The reductive amination process involves the formation of a carbinolamine intermediate, which then dehydrates to an iminium ion. A selective reducing agent then reduces the iminium ion to the final tertiary amine product.[4]
Caption: Decision workflow for troubleshooting low reaction yields.
Causality & Explanation:
-
Incomplete Imine Formation: The formation of the imine/iminium ion is an equilibrium-driven process that releases water. [5]On a larger scale, the relative headspace and surface area change, potentially altering water evaporation rates. If water is not effectively removed or sequestered, the equilibrium will not favor the imine, and the reaction will stall. [5]* Premature Aldehyde Reduction: This is a classic selectivity issue. [5]If the reducing agent reduces the starting aldehyde faster than the iminium ion, you will generate 4-chlorobenzyl alcohol as a major byproduct. This is often exacerbated by poor mixing or localized high concentrations of the reducing agent. Sodium triacetoxyborohydride (STAB) is specifically chosen for this reaction because it is a mild reducing agent that reduces iminium ions much faster than it reduces aldehydes. [6][7]* Thermal Management: Reductive aminations are exothermic. Poor heat dissipation on a large scale can lead to temperature spikes, which can accelerate side reactions and potentially degrade reagents.
Recommended Actions:
-
Confirm Reagent Quality: Sodium triacetoxyborohydride (STAB) is hygroscopic and will decompose in the presence of water. [8]Ensure you are using a fresh, dry batch from a reputable supplier.
-
Control Reagent Addition: Add the STAB portion-wise or as a controlled slurry feed over time. This maintains a low instantaneous concentration, preventing temperature spikes and minimizing direct aldehyde reduction.
-
Optimize Solvent and Water Removal: Use an anhydrous grade of a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). [6]Avoid protic solvents like methanol, which can rapidly decompose STAB. [7]For scale-up, consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the imine formation equilibrium. [5]
Q2: I am observing a significant new impurity in my crude product after scale-up. How do I identify and eliminate it?
The impurity profile can change with scale. Besides the common impurities (unreacted starting materials, reduced aldehyde), a key impurity to watch for in SN2-type reactions is the quaternary ammonium salt.
Common Impurities in 4-(4-Chlorobenzyl)morpholine Synthesis
| Impurity Name | Potential Origin | Identification (TLC/LC-MS) | Mitigation Strategy |
| 4-Chlorobenzaldehyde | Unreacted starting material | Matches starting material standard | Increase reaction time; ensure stoichiometric balance. |
| Morpholine | Unreacted starting material | Highly polar, may streak on TLC | Use slight excess of aldehyde; improve aqueous workup. |
| 4-Chlorobenzyl Alcohol | Reduction of 4-chlorobenzaldehyde | Polarity between aldehyde and product | Use a more selective reducing agent (STAB); control addition of reducing agent. [5][9] |
| N,N-bis(4-chlorobenzyl)morpholinium chloride | Over-alkylation of the product (more common in direct alkylation route) | Highly polar, may not elute from column; distinct MS signal | Use reductive amination instead of direct alkylation; use a slight excess of morpholine in direct alkylation. [9] |
Troubleshooting Protocol: Impurity Identification
-
Isolate the Impurity: If possible, isolate a small amount of the impurity by preparative chromatography.
-
Characterize: Obtain a mass spectrum (LC-MS) to determine the molecular weight. This is often the most diagnostic piece of information.
-
Hypothesize Structure: Based on the molecular weight and the reactants involved, propose likely structures. For example, a mass corresponding to the product + another 4-chlorobenzyl group would strongly suggest over-alkylation.
-
Confirm: If possible, confirm the structure by NMR.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for this synthesis: NaBH(OAc)₃, NaBH₃CN, or NaBH₄?
The choice of reducing agent is critical for success, especially regarding selectivity and safety.
Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons | Best For... |
| Sodium Triacetoxyborohydride (STAB), NaBH(OAc)₃ | High selectivity for imines over carbonyls;[7] mild and effective in one-pot procedures;[6][10] commercially available. | Moisture sensitive;[8] incompatible with protic solvents like methanol;[7] higher cost. | The recommended choice for this synthesis, especially for clean, high-yield, one-pot reactions. |
| Sodium Cyanoborohydride, NaBH₃CN | Good selectivity; stable in protic solvents (like methanol). [8] | Highly toxic (can release HCN gas, especially under acidic conditions); slower reaction rates. | Reactions where protic solvents are necessary and when strict safety protocols for cyanide handling are in place. |
| Sodium Borohydride, NaBH₄ | Inexpensive; readily available. [11] | Poor selectivity ;[9] will readily reduce the starting aldehyde;[5] typically requires a two-step process (pre-formation of imine, then reduction). [12][13] | Budget-constrained syntheses where a two-step process is acceptable and lower yields can be tolerated. |
Conclusion: For a high-yielding, scalable, and safe process, Sodium Triacetoxyborohydride (STAB) is the superior reagent. [4][10]Its selectivity minimizes the formation of the 4-chlorobenzyl alcohol side product, simplifying purification. [6]
Q2: What is the role of acetic acid in the reaction?
Acetic acid acts as a catalyst for the formation of the imine. [6]It protonates the hydroxyl group of the carbinolamine intermediate, making it a better leaving group (water) and accelerating the dehydration step to form the crucial iminium ion, which is then rapidly reduced by STAB. [10]Typically, a catalytic amount is sufficient, though some procedures use it as a co-solvent.
Q3: My reaction seems to stall and won't go to completion. What should I do?
-
Check for Water: As mentioned, water can inhibit the reaction. Ensure all reagents and solvents are anhydrous.
-
Re-charge the Reducing Agent: The reducing agent may have been consumed by ambient moisture or side reactions. Add another portion (e.g., 0.2-0.3 equivalents) of fresh STAB and monitor the reaction for another few hours.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can help push the imine formation equilibrium forward. However, be cautious not to exceed temperatures that could cause reagent decomposition.
Q4: What is a reliable workup and purification procedure for this compound?
Experimental Protocol: Reaction Workup and Purification
-
Quench Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reducing agent and acid. Caution: This may produce gas (H₂); ensure adequate ventilation.
-
Extraction: Transfer the mixture to a separatory funnel. If you used a water-immiscible solvent like DCE, add more solvent to ensure a good separation. If you used a water-miscible solvent like THF, you will need to add a different extraction solvent (e.g., ethyl acetate) and brine to force phase separation.
-
Wash: Extract the aqueous layer with your organic solvent (e.g., ethyl acetate or dichloromethane) two more times. Combine the organic layers.
-
Brine Wash: Wash the combined organic layers with a saturated NaCl solution (brine) to remove the bulk of the water. [3]5. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. [3]6. Purification: The crude product can often be purified by crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate). If significant impurities remain, column chromatography on silica gel is an effective alternative. [3]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. organic-chemistry.org. [Link]
-
Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. journals.tubitak.gov.tr. [Link]
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. acsgcipr.org. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. organic-chemistry.org. [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]
-
Front. Chem. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. organic-chemistry.org. [Link]
-
Palchykov, V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Bartoli, G., et al. (2019). Recent progress in reductive amination reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. [Link]
-
ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy 4-(4-(Chloromethyl)benzyl)morpholine (EVT-13291640) [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Navigating Emulsion Challenges in Morpholine Derivative Workups
Welcome to the technical support center dedicated to addressing a common yet often frustrating challenge in synthetic chemistry: the formation of stable emulsions during the workup of reactions involving morpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and practical, step-by-step protocols to efficiently resolve these phase separation issues. Our approach is grounded in the fundamental principles of physical organic chemistry to not only offer solutions but also to explain the causality behind them, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are emulsions so common when working with morpholine derivatives?
A1: Emulsion formation is a frequent issue during the aqueous workup of reactions containing morpholine derivatives due to their amphiphilic nature, especially when they become protonated. Morpholine itself is a base.[1] Many of its derivatives retain this basicity. During an acidic wash, a common step to remove basic impurities, the morpholine nitrogen is protonated. This creates a morpholinium salt which has a charged, hydrophilic (water-loving) head and a potentially large, hydrophobic (water-fearing) organic tail. Molecules with these characteristics are known as surfactants and can stabilize the microscopic droplets of an organic solvent dispersed in an aqueous phase (or vice versa), leading to the formation of a stable emulsion.[2][3]
Q2: I've formed a stubborn emulsion. What is the first and simplest thing I should try?
A2: The most straightforward initial step is patience, followed by gentle mechanical agitation. Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, the reduction in turbulence is enough for the dispersed droplets to coalesce.[4] Gently swirling the funnel or tapping the side can sometimes accelerate this process. If this fails, the next simple and often effective step is the addition of a saturated aqueous solution of sodium chloride (brine).[2][5]
Q3: How does adding brine help break an emulsion?
A3: Adding brine, a technique known as "salting out," increases the ionic strength of the aqueous layer.[2] This has two main effects. First, it decreases the solubility of organic compounds, including your morpholine derivative, in the aqueous phase, pushing them into the organic layer. Second, the high concentration of ions in the aqueous phase disrupts the solvation of the charged, hydrophilic portion of the surfactant-like morpholinium salts, destabilizing the emulsion and promoting the coalescence of the dispersed droplets.[2][5]
Q4: Can I use pH adjustment to my advantage to break an emulsion?
A4: Absolutely. Since the surfactant-like properties of morpholine derivatives are often linked to their protonation state, adjusting the pH of the aqueous phase can be a powerful tool.[1][6] If your desired product is in the organic phase and an emulsion formed during an acidic wash, you can try making the aqueous layer basic (e.g., with NaOH or NaHCO3). This will deprotonate the morpholinium salt, rendering it less water-soluble and less effective as a surfactant, which should help break the emulsion. Conversely, if your product is the amine and you are trying to extract it into the aqueous phase, ensuring the pH is sufficiently acidic (at least 2 pKa units below the pKa of the morpholine derivative's conjugate acid) will maximize its water solubility and may help in the separation.[2]
Troubleshooting Guide: A Hierarchical Approach to Breaking Emulsions
When faced with a persistent emulsion, it is best to employ a systematic approach, starting with the least invasive techniques. The following guide provides a tiered strategy.
Tier 1: Physical and Low-Intervention Methods
These methods should be your first line of defense as they are less likely to affect your product's chemical integrity.
| Method | Principle of Action | When to Use |
| Patience & Gentle Agitation | Allows time for droplets to coalesce naturally. | As the very first step for any emulsion. |
| "Salting Out" with Brine | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components and destabilizing the emulsion.[2] | A universal and highly effective second step for most emulsions. |
| Addition of Organic Solvent | Can alter the properties of the organic layer, helping to solubilize surfactant-like molecules and break the emulsion.[7] | When the emulsion is particularly persistent after trying brine. |
| Temperature Modification | Gentle heating can decrease the viscosity of the phases, while cooling or partially freezing the aqueous layer can physically disrupt the emulsion.[4][8] | For stubborn emulsions, but use with caution if your product is thermally sensitive. |
| Centrifugation | Applies a strong force that accelerates the separation of the denser and less dense phases.[7] | Highly effective for small-scale, very persistent emulsions. |
Tier 2: Chemical Interventions
These methods involve changing the chemical environment of your system.
| Method | Principle of Action | When to Use | | :--- | :--- | | pH Adjustment | Alters the protonation state of the morpholine derivative, thereby changing its surfactant properties.[1][6] | When the emulsion is suspected to be stabilized by a protonated or deprotonated species. | | Filtration through Celite® | Finely divided solid particles that can stabilize emulsions are removed by filtration. The filter aid also provides a large surface area that can help to coalesce the dispersed droplets.[4] | When you suspect finely divided solids are contributing to the emulsion. | | Addition of a Demulsifier | Chemical agents designed to disrupt the interfacial film between the two liquid phases. | For industrially relevant or extremely challenging emulsions. The choice of demulsifier is highly specific to the system. |
Experimental Protocols
Protocol 1: The "Salting Out" Method
-
Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel containing the emulsion. A volume of approximately 10-20% of the total volume of the emulsion is a good starting point.
-
Gently swirl the separatory funnel. Avoid vigorous shaking, which could reform the emulsion.
-
Allow the funnel to stand and observe for phase separation. This may take several minutes.
-
If separation begins, you may add more brine in small portions and continue to gently swirl.
-
Once the layers have separated, carefully drain the aqueous layer.
Protocol 2: pH Adjustment for Emulsions with Basic Compounds
-
Carefully add a dilute solution of a base (e.g., 1M NaOH or saturated NaHCO3) dropwise to the separatory funnel.
-
After each addition, gently swirl the funnel and observe for any changes.
-
Monitor the pH of the aqueous layer using pH paper. Continue adding the base until the aqueous layer is distinctly basic (pH > 8).
-
Allow the mixture to stand. The change in the protonation state of the morpholine derivative should destabilize the emulsion.
-
Once the layers have separated, proceed with your extraction.
Protocol 3: Filtration through a Pad of Celite®
-
Prepare a filtration setup with a Büchner funnel and a filter flask.
-
Place a piece of filter paper in the Büchner funnel that covers all the holes.
-
Wet the filter paper with the organic solvent you are using in your extraction.
-
Create a pad of Celite® (diatomaceous earth) approximately 1-2 cm thick on top of the filter paper. Ensure the pad is level.
-
Gently pour the entire emulsified mixture onto the Celite® pad.
-
Apply gentle vacuum to draw the liquid through the filter.
-
The filtrate collected in the flask should consist of two distinct layers. Transfer this back to a clean separatory funnel to complete the separation.
Visualizing the Workflow
A logical approach to tackling emulsions is crucial. The following diagram illustrates a decision-making workflow for addressing emulsion formation during the workup of morpholine derivatives.
Caption: A decision-making workflow for troubleshooting emulsions.
The following diagram illustrates the proposed mechanism of emulsion stabilization by a protonated morpholine derivative at the oil-water interface.
Caption: Protonated morpholine derivative at the oil-water interface.
References
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Amines. Retrieved from [Link]
-
Kakehashi, R., et al. (2012). Protonation Behavior and Solution Properties of Amine Oxide Surfactants Containing a Pyridyl Group. Journal of Oleo Science, 61(12), 687-696. Retrieved from [Link]
-
Stubenrauch, C., et al. (2020). Effects of protonation on foaming properties of dodecyldimethylamine oxide solutions: A pH-study. Journal of Colloid and Interface Science, 562, 215-225. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. Retrieved from [Link]
-
Biolin Scientific. (2024, June 11). How emulsions form and break? Retrieved from [Link]
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2024, November 26). Morpholine. Retrieved from [Link]
-
Fujiwara, K., & Böttcher, C. (2018). Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 555, 304-310. Retrieved from [Link]
-
Binks, B. P., & Rodrigues, J. A. (2007). Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles. Langmuir, 23(17), 8719-8727. Retrieved from [Link]
-
IFST. Fats and oils: emulsification. Retrieved from [Link]
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- 5. m.youtube.com [m.youtube.com]
- 6. Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Workup [chem.rochester.edu]
- 8. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-(4-Chlorobenzyl)morpholine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-(4-Chlorobenzyl)morpholine. This resource is designed to provide in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) to assist you in successfully navigating this common yet sensitive chemical transformation. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction outcomes.
The Crucial Role of Moisture in the Synthesis of 4-(4-Chlorobenzyl)morpholine
The synthesis of 4-(4-Chlorobenzyl)morpholine is typically achieved through a one-pot reductive amination reaction. This process involves the reaction of morpholine with 4-chlorobenzaldehyde to form an iminium ion intermediate, which is then reduced in situ by a hydride source, most commonly sodium triacetoxyborohydride (STAB), to yield the desired tertiary amine.[1]
The presence of moisture is a critical parameter to control throughout this synthesis. Water can significantly hinder the reaction through two primary pathways:
-
Hydrolysis of the Iminium Ion Intermediate: The formation of the iminium ion from the aldehyde and amine is a reversible equilibrium reaction that produces water as a byproduct.[1] An excess of water in the reaction medium can shift this equilibrium back towards the starting materials, thereby reducing the concentration of the intermediate available for reduction and ultimately lowering the yield of the final product.
-
Decomposition of the Reducing Agent: Sodium triacetoxyborohydride (STAB) is a water-sensitive reagent.[2][3] It readily hydrolyzes in the presence of moisture, which not only reduces its efficacy in the desired reduction of the iminium ion but can also lead to the formation of unwanted byproducts and complicate the reaction work-up.[2]
Therefore, maintaining anhydrous conditions is paramount for achieving a high yield and purity of 4-(4-Chlorobenzyl)morpholine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-(4-Chlorobenzyl)morpholine, with a focus on the impact of moisture.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Presence of moisture in reagents or solvent. | - Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use. - Use anhydrous solvents. Consider using freshly opened bottles or drying the solvent over a suitable drying agent (e.g., molecular sieves). - Morpholine is hygroscopic; use a freshly opened bottle or distill it prior to use. |
| Ineffective reducing agent. | - STAB is sensitive to moisture and can degrade upon storage. Use a fresh bottle of STAB or a recently purchased one. - Ensure STAB is added under an inert atmosphere to minimize exposure to atmospheric moisture. | |
| Incomplete imine formation. | - Allow sufficient time for the imine to form before adding the reducing agent. This can be monitored by techniques like TLC or NMR. - For less reactive substrates, a catalytic amount of a weak acid like acetic acid can be added to promote imine formation.[4][5] | |
| Presence of Unreacted 4-Chlorobenzaldehyde | Insufficient reducing agent. | - This can be due to the degradation of STAB by moisture. Add a slight excess of STAB (e.g., 1.2-1.5 equivalents). |
| Competitive reduction of the aldehyde. | - While STAB is selective for the iminium ion, reduction of the aldehyde can occur, especially if the imine formation is slow.[5] Ensure the amine is added before the reducing agent. | |
| Formation of 4-Chlorobenzyl Alcohol | Reduction of the starting aldehyde. | - This is a common side product if the reducing agent is not selective enough or if the imine formation is slow. Using STAB generally minimizes this, but it can still occur.[5] |
| Difficult Product Isolation/Purification | Formation of byproducts due to moisture. | - Hydrolysis of STAB can lead to borate salts that may complicate the work-up. A proper aqueous work-up is crucial. |
| Product is an oil instead of a solid. | - The product may be impure. Purification by column chromatography or crystallization from a suitable solvent system can yield the solid product.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is sodium triacetoxyborohydride (STAB) the preferred reducing agent for this reaction?
A1: STAB is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[5][7] It is less reactive than other borohydrides like sodium borohydride, which allows it to selectively reduce the iminium ion intermediate in the presence of the starting aldehyde.[1] This selectivity minimizes the formation of the corresponding alcohol as a byproduct. Furthermore, it is effective under the slightly acidic conditions that can be used to catalyze imine formation.[8]
Q2: What is the role of acetic acid in this reaction?
A2: Acetic acid can act as a catalyst to promote the formation of the iminium ion intermediate.[4][8] This is particularly useful when dealing with less reactive aldehydes or amines. However, for many standard reductive aminations with aldehydes, it is not strictly necessary.[4] It's important to note that the addition of a weak acid can sometimes increase the rate of side reactions, so its use should be optimized for the specific reaction conditions.[9]
Q3: How can I ensure my reaction is completely anhydrous?
A3: To ensure anhydrous conditions, all glassware should be thoroughly dried in an oven (e.g., at 120 °C for several hours) and allowed to cool in a desiccator or under a stream of inert gas (like nitrogen or argon). Solvents should be of anhydrous grade and can be further dried using molecular sieves. Reagents that are known to be hygroscopic, such as morpholine, should be handled with care, preferably in a glove box or under an inert atmosphere.
Q4: What are the expected ¹H and ¹³C NMR chemical shifts for 4-(4-Chlorobenzyl)morpholine?
-
¹H NMR (in CDCl₃):
-
Aromatic protons: ~7.2-7.4 ppm (multiplet, 4H)
-
Benzylic protons (-CH₂-Ar): ~3.5 ppm (singlet, 2H)
-
Morpholine protons (-O-CH₂-): ~3.7 ppm (triplet, 4H)
-
Morpholine protons (-N-CH₂-): ~2.4-2.5 ppm (triplet, 4H)
-
-
¹³C NMR (in CDCl₃):
-
Aromatic carbons: ~128-137 ppm
-
Benzylic carbon (-CH₂-Ar): ~63 ppm
-
Morpholine carbons (-O-CH₂-): ~67 ppm
-
Morpholine carbons (-N-CH₂-): ~53 ppm
-
Q5: How can I purify the final product?
A5: The crude product can be purified through an aqueous work-up to remove inorganic salts, followed by extraction with an organic solvent.[13] Further purification can be achieved by column chromatography on silica gel or by crystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain the product as a solid.[6][14]
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Chlorobenzyl)morpholine via Reductive Amination
This protocol is adapted from established procedures for similar reductive aminations.[4][5]
Materials:
-
4-Chlorobenzaldehyde
-
Morpholine (anhydrous)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-chlorobenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Stir the solution at room temperature and add morpholine (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-24 hours).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM or DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Visualizations
Reaction Pathway and Impact of Moisture
Caption: Reaction pathway for the synthesis of 4-(4-Chlorobenzyl)morpholine and the detrimental impact of moisture.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions in the synthesis of 4-(4-Chlorobenzyl)morpholine.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30163–30171. [Link]
-
Vertellus. (n.d.). An effective and selective reducing agent. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A two-step continuous flow synthesis of amides from alcohols and secondary amines. RSC Advances, 6(93), 90815-90819. [Link]
-
Sciencemadness Wiki. (2022). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Duddeck, H., & Al-Masoudi, N. A. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]
-
National Center for Biotechnology Information. (2020). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Angewandte Chemie International Edition, 59(4), 1618-1623. [Link]
-
MDPI. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 26(21), 6598. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Springer. (2010). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of General Chemistry, 80(12), 2698-2703. [Link]
-
Sciencemadness Discussion Board. (2012). wet aminative reduction. Retrieved from [Link]
-
Heterocycles. (1994). A NOVEL SYNTHESIS OF OPTICALLY ACTIVE 2-AMINOMETHYL-4-(4-FLUOROBENZYL)MORPHOLINE. Heterocycles, 38(5), 1033. [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1243521. [Link]
-
Organic Chemistry Data. (n.d.). Sodium Triacetoxyborohydride (STAB). Retrieved from [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]
-
PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Organic & Biomolecular Chemistry, 18(30), 5855-5859. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
-
Reddit. (2024). Reductive amination difficulties - poor conversion. Retrieved from [Link]
-
ResearchGate. (2015). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 409. [Link]
-
ResearchGate. (2014). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2048-2064. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the In Vitro Validation of 4-(4-Chlorobenzyl)morpholine
Introduction and Rationale
In contemporary drug discovery, the morpholine scaffold is a privileged structure, frequently incorporated to enhance the pharmacokinetic properties of therapeutic candidates.[1][2] Its derivatives have demonstrated a wide array of biological activities, including potential applications in oncology and the treatment of central nervous system (CNS) disorders.[3] The compound 4-(4-Chlorobenzyl)morpholine is a structurally intriguing molecule, combining the favorable morpholine moiety with a chlorobenzyl group—a feature present in ligands targeting various neuroreceptors and enzymes.
This guide presents a comprehensive, data-driven framework for the initial in vitro biological characterization of 4-(4-Chlorobenzyl)morpholine. As a Senior Application Scientist, my objective is not merely to provide protocols, but to articulate the strategic rationale behind a multi-tiered validation approach. We will explore the compound's potential activity against two high-probability target classes—Monoamine Oxidase B (MAO-B) and Sigma (σ) Receptors —based on structural homologies to established pharmacological agents. This comparative guide will provide researchers with the necessary methodologies to objectively assess the compound's performance against well-characterized alternatives, supported by robust experimental design.
Target Selection: A Rationale Based on Structural Precedent
The initial step in characterizing a novel compound is to form a testable hypothesis regarding its biological targets. The structure of 4-(4-Chlorobenzyl)morpholine provides compelling clues.
-
Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters.[4][5] Inhibitors of MAO-B, such as Safinamide and Selegiline , are established therapies for Parkinson's disease.[4][6][7] Safinamide, in particular, features a substituted benzylamine moiety, suggesting that the benzyl group of our test compound could facilitate interaction with the MAO-B active site.
-
Sigma (σ) Receptors: These unique intracellular chaperone proteins, primarily located at the endoplasmic reticulum, are implicated in a vast range of cellular functions and are targets for neuropsychiatric and anticancer drugs.[8][9] Notably, the widely studied Sigma-2 (σ2) receptor agonist, Siramesine , contains a morpholine-like piperidine ring connected to a substituted aromatic system, presenting a structural parallel to 4-(4-Chlorobenzyl)morpholine.[10][11][12]
Therefore, a logical starting point is to screen for binding and functional activity at MAO-B and both Sigma-1 (σ1) and Sigma-2 (σ2) receptors.
Experimental Validation Workflow
A tiered approach is essential to efficiently validate the compound's activity, starting with broad assessments and progressing to more specific, mechanistic studies. The workflow is designed to first establish a viable concentration range, then identify primary binding interactions, and finally, confirm functional modulation of the identified targets.
Detailed Experimental Protocols & Comparative Data
This section provides step-by-step methodologies for key experiments. For trustworthiness, each protocol is a self-validating system, including essential positive, negative, and vehicle controls.
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
Causality: Before assessing target-specific effects, it is crucial to determine the concentrations at which 4-(4-Chlorobenzyl)morpholine exhibits general toxicity.[13] This ensures that any observed activity in subsequent assays is not merely a result of cell death. The MTT assay measures metabolic activity, which is a reliable indicator of cell viability.[14]
Methodology:
-
Cell Seeding: Seed a relevant cell line (e.g., SH-SY5Y for neuroactivity, MCF-7 for anticancer potential) in a 96-well plate at a density of 5,000-10,000 cells/well.[14] Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 4-(4-Chlorobenzyl)morpholine (e.g., from 0.1 µM to 200 µM) in complete culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours.[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
Data Presentation:
| Compound | Cell Line | Cytotoxicity IC50 (µM) | Max Non-Toxic Conc. (µM) |
| 4-(4-Chlorobenzyl)morpholine | SH-SY5Y | > 100 | 50 |
| 4-(4-Chlorobenzyl)morpholine | MCF-7 | 45.2 | 10 |
| Doxorubicin (Control) | MCF-7 | 0.8 | N/A |
Note: Data is hypothetical and for illustrative purposes.
Protocol 2: MAO-B Inhibitor Screening (Fluorometric Assay)
Causality: This assay directly measures the enzymatic activity of MAO-B.[15] The assay is based on the detection of H2O2, a byproduct of the oxidative deamination of the MAO substrate, providing a quantitative measure of inhibition.[16][17][18]
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human MAO-B enzyme, MAO-B substrate (e.g., Tyramine or Benzylamine), a fluorescent probe (e.g., GenieRed Probe, OxiRed™ Probe), and a developer solution as per a commercial kit's instructions (e.g., Assay Genie #BN01013, Sigma-Aldrich #MAK296).[5][15][16]
-
Compound Preparation: In a 96-well black plate, add 10 µL of test compounds at 10x the final desired concentration.[15]
-
Test Wells: 4-(4-Chlorobenzyl)morpholine (e.g., 0.01 µM to 100 µM).
-
Positive Control: Safinamide or Selegiline (known MAO-B inhibitors).[16]
-
Enzyme Control (No Inhibitor): Assay buffer.
-
Blank Control: No enzyme.
-
-
Enzyme Addition: Add 50 µL of the MAO-B enzyme solution to each well (except blank). Incubate for 10 minutes at 37°C.[16]
-
Substrate Reaction: Add 40 µL of the MAO-B Substrate Solution (containing substrate, probe, and developer) to all wells.
-
Data Acquisition: Measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30-40 minutes.[16]
-
Analysis: Calculate the rate of reaction (change in fluorescence over time). Determine the percent inhibition for each concentration relative to the enzyme control and calculate the IC50 value.
Data Presentation:
| Compound | Target | Inhibition IC50 (nM) | Selectivity (vs. MAO-A) |
| 4-(4-Chlorobenzyl)morpholine | MAO-B | 85.4 | To be determined |
| Safinamide (Control) | MAO-B | 5.1[6] | >1000-fold[19] |
| Selegiline (Control) | MAO-B | ~9.0 | >50-fold |
Note: Data for the test compound is hypothetical.
Protocol 3: Sigma-1 (σ1) Receptor Binding Assay (Radioligand)
Causality: Radioligand binding assays are the gold standard for determining a compound's affinity for a specific receptor.[20][21] This competitive inhibition assay measures the ability of 4-(4-Chlorobenzyl)morpholine to displace a known high-affinity radioligand, [3H]-(+)-pentazocine, from the σ1 receptor.[20][21][22]
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ1 receptors, such as guinea pig liver or brain.[20][22][23] Determine the protein concentration using a Bradford assay.
-
Assay Setup: In a 96-well plate, combine:
-
Controls:
-
Incubation: Incubate the plate (e.g., 120 minutes at 37°C).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Data Acquisition: Place filters in scintillation vials with scintillation cocktail and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Analysis: Calculate specific binding (Total Binding - NSB). Determine the percent inhibition caused by the test compound and use non-linear regression to calculate the Ki (inhibitory constant).
Data Presentation:
| Compound | Receptor | Binding Affinity Ki (nM) |
| 4-(4-Chlorobenzyl)morpholine | Sigma-1 (σ1) | 120.5 |
| (+)-Pentazocine (Control) | Sigma-1 (σ1) | ~5-10 |
| Siramesine (Control) | Sigma-1 (σ1) | ~150-200 |
Note: Data is hypothetical and for illustrative purposes.
Mechanistic Exploration: A Hypothetical Downstream Pathway
Should the primary screening reveal potent activity at a specific target, the next logical step is to investigate its impact on downstream signaling. For instance, if 4-(4-Chlorobenzyl)morpholine is identified as a high-affinity σ1 receptor agonist, one could investigate its role in modulating cellular stress responses, a known function of σ1 receptor activation.[9][24][25]
The σ1 receptor, a chaperone at the mitochondria-associated ER membrane (MAM), plays a key role in regulating the unfolded protein response (UPR) and oxidative stress.[26] Upon agonist binding, it can dissociate from the BiP chaperone and modulate sensors of ER stress like IRE1α and PERK, and influence the Nrf2 antioxidant pathway.[26][27]
Conclusion and Future Directions
This guide outlines a rigorous and logical pathway for the initial in vitro characterization of 4-(4-Chlorobenzyl)morpholine. By employing a tiered workflow that includes cytotoxicity, primary binding, and functional enzymatic assays, researchers can efficiently determine the compound's primary biological targets and its potency. The inclusion of well-established comparative compounds like Safinamide and Siramesine provides essential context for evaluating its performance.
A positive result, or "hit," from this screening cascade—for example, high-affinity binding to the σ1 receptor coupled with low general cytotoxicity—would serve as a robust foundation for more advanced studies. Future work could include selectivity profiling (e.g., MAO-B vs. MAO-A, σ1 vs. σ2), functional cellular assays to confirm agonism or antagonism, and eventually, progression to in vivo models to assess therapeutic potential in disease states like neurodegeneration or cancer. This structured, comparative approach ensures that the biological activity of novel chemical entities is validated with the highest degree of scientific integrity.
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The Pivotal Role of the 4-(4-Chlorobenzyl) Moiety: A Comparative Guide to Structure-Activity Relationships in Morpholine Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(4-Chlorobenzyl)morpholine analogs, a chemical scaffold of significant interest in medicinal chemistry. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to elucidate the key structural determinants for biological activity and guide the rational design of more potent and selective therapeutic agents.
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[1][2][3] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in the design of novel bioactive molecules.[4] When appended with a 4-chlorobenzyl group at the 4-position, the resulting core structure presents a fascinating case study in how subtle modifications can profoundly impact biological outcomes, particularly in the realm of antimicrobial and antifungal agents.[3][5][6]
Deciphering the Structure-Activity Landscape
The biological activity of 4-(4-Chlorobenzyl)morpholine analogs is intricately linked to the nature and position of substituents on both the morpholine and the benzyl moieties. While the 4-chlorobenzyl group itself is a critical pharmacophoric element, further modifications can fine-tune potency, selectivity, and pharmacokinetic profiles.
The Significance of the Chlorobenzyl Group
The presence of a halogenated aromatic ring, such as the 4-chlorobenzyl group, is often associated with enhanced biological activity.[5] This can be attributed to several factors:
-
Increased Lipophilicity: The chlorine atom increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.
-
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the biological target, thereby increasing binding affinity.
-
Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to a longer half-life in vivo.
While the 4-chloro substitution is a common starting point, the position and nature of the halogen can significantly influence activity. For instance, studies on related series have shown that moving the chlorine to the 2-position or replacing it with other halogens like bromine can alter the activity spectrum.[1][7][8]
Impact of Substitutions on the Morpholine Ring
Modifications to the morpholine ring itself can also dramatically alter the biological profile of the analogs. Key areas of modification include:
-
Substitution at the 2- and 6-positions: Introducing substituents at these positions can create stereocenters, leading to enantiomers with different biological activities and target selectivities.
-
Substitution at the 3- and 5-positions: Modifications at these positions can influence the overall conformation of the morpholine ring and its interaction with the target.
Comparative Analysis of Analog Performance
To illustrate the principles of SAR in this class of compounds, the following table summarizes hypothetical experimental data for a series of 4-(4-Chlorobenzyl)morpholine analogs, drawing on trends observed in the broader class of antimicrobial morpholine derivatives.
| Compound ID | R1 (Morpholine Ring) | R2 (Benzyl Ring) | MIC vs. S. aureus (µg/mL) | MIC vs. C. albicans (µg/mL) | Cytotoxicity (CC50, µM) |
| REF-01 | H | 4-Cl | 16 | 32 | >100 |
| ALT-01 | 2-CH3 | 4-Cl | 8 | 16 | >100 |
| ALT-02 | 3-CH3 | 4-Cl | 32 | 64 | >100 |
| ALT-03 | H | 2-Cl | 12 | 24 | >100 |
| ALT-04 | H | 4-Br | 12 | 28 | >100 |
| ALT-05 | H | 4-F | 24 | 48 | >100 |
| ALT-06 | H | H | 64 | 128 | >100 |
This data is illustrative and compiled based on general principles of morpholine SAR found in the literature. Actual values would need to be determined experimentally.
From this comparative data, several key insights emerge:
-
Effect of Halogenation: The unsubstituted analog (ALT-06 ) shows significantly weaker activity, highlighting the importance of the halogen on the benzyl ring.
-
Impact of Halogen Identity and Position: While all halogenated analogs show good activity, the 4-chloro (REF-01 ) and 4-bromo (ALT-04 ) analogs appear slightly more potent than the 4-fluoro analog (ALT-05 ). The 2-chloro analog (ALT-03 ) also demonstrates comparable activity.
-
Influence of Morpholine Substitution: A methyl group at the 2-position of the morpholine ring (ALT-01 ) appears to enhance activity, possibly by introducing a favorable steric interaction or altering the molecule's conformation. In contrast, a methyl group at the 3-position (ALT-02 ) seems to be detrimental to activity.
Experimental Methodologies
The generation of reliable SAR data hinges on robust and reproducible experimental protocols. The following sections detail the synthesis and biological evaluation methods typically employed for this class of compounds.
General Synthesis Protocol for 4-(4-Chlorobenzyl)morpholine Analogs
The synthesis of 4-(4-Chlorobenzyl)morpholine analogs is typically achieved through a straightforward nucleophilic substitution reaction.
Workflow for Synthesis
Caption: General synthetic workflow for 4-(4-Chlorobenzyl)morpholine analogs.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of morpholine (or a substituted morpholine analog, 1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K2CO3, Et3N, 1.5 eq).
-
Addition of Benzyl Halide: 4-Chlorobenzyl chloride (or another appropriately substituted benzyl halide, 1.1 eq) is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature or heated to a specified temperature (e.g., 60-80 °C) for a period of 2-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 4-(4-Chlorobenzyl)morpholine analog.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) is a key parameter for assessing the antimicrobial potency of a compound. The broth microdilution method is a standardized and widely used technique for this purpose.[9]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compound Stock Solutions: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism in medium) and negative (medium only) controls are included.
-
Incubation: The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The 4-(4-Chlorobenzyl)morpholine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the antimicrobial and antifungal space. The structure-activity relationships discussed in this guide underscore the importance of systematic structural modifications to optimize biological activity. The presence of the 4-chlorobenzyl group is a key determinant of potency, while substitutions on the morpholine ring offer opportunities for fine-tuning.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on both the benzyl and morpholine rings to build a more comprehensive SAR profile.
-
Investigating the stereochemical aspects of substituted morpholine analogs to identify more potent and selective enantiomers.
-
Elucidating the mechanism of action of these compounds to understand their molecular targets.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.
By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community can continue to unlock the therapeutic potential of 4-(4-Chlorobenzyl)morpholine analogs and contribute to the development of new and effective medicines.
References
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A Guide to the Rigorous Use of Positive and Negative Controls in 4-(4-Chlorobenzyl)morpholine Experiments
For researchers, scientists, and drug development professionals investigating the biological activity of novel chemical entities, the integrity of experimental design is paramount. This guide provides an in-depth technical comparison and best practices for the use of positive and negative controls in experiments involving 4-(4-Chlorobenzyl)morpholine. Given the structural motifs of this molecule, specifically the morpholine and chlorobenzyl groups, a primary hypothesis for its biological activity is the inhibition of monoamine oxidases (MAOs).[1][2][3][4] Therefore, this guide will focus on the appropriate controls for in vitro MAO inhibition assays, a common experimental approach for such compounds.[5][6][7][8]
The Imperative of Controls: Ensuring Experimental Validity
In any pharmacological or biochemical experiment, controls are not merely a formality but the very foundation of a self-validating system. They provide the necessary benchmarks to ascertain that the observed effects are genuinely due to the test compound, in this case, 4-(4-Chlorobenzyl)morpholine, and not a result of experimental artifacts. The choice of controls should be guided by the specific research question and the nature of the assay.[9][10][11][12]
Negative Controls: Establishing the Baseline
Negative controls are designed to show the absence of an expected effect, thereby defining the baseline or background signal of the assay. An ideal negative control should be structurally as similar as possible to the test compound but devoid of the specific activity being measured.
-
Vehicle Control: The most fundamental negative control is the vehicle in which the test compound is dissolved (e.g., DMSO). This control accounts for any effects the solvent itself might have on the experimental system.
-
Inactive Analog Control: A structurally related but biologically inactive analog of 4-(4-Chlorobenzyl)morpholine would be an excellent negative control. While a specific inactive analog may not be commercially available, a compound from the same chemical series that has been previously shown to be inactive in the target assay can be used. For instance, a derivative lacking the key pharmacophoric elements responsible for MAO inhibition would be suitable.
Positive Controls: Confirming Assay Performance
Positive controls are well-characterized compounds known to produce the expected effect. Their inclusion verifies that the assay is working correctly and is capable of detecting the activity of interest. For MAO inhibition assays, specific inhibitors for each isoform (MAO-A and MAO-B) are crucial.
-
MAO-A Specific Inhibitor: Clorgyline is a classic and potent irreversible inhibitor of MAO-A and serves as an excellent positive control for this isoform.[6][8] Its inclusion demonstrates the assay's sensitivity to MAO-A inhibition.
-
MAO-B Specific Inhibitor: Pargyline or Selegiline (L-deprenyl) are well-established irreversible inhibitors of MAO-B and are appropriate positive controls for this isoform.[6][8] These compounds confirm the assay can detect MAO-B specific inhibition.
-
Non-selective MAO Inhibitor: A non-selective inhibitor like Tranylcypromine or Phenelzine can also be used as a positive control to confirm that the assay can detect inhibition of both MAO isoforms.[13][14][15]
Experimental Workflow for In Vitro MAO Inhibition Assay
The following diagram illustrates a typical workflow for assessing the MAO inhibitory potential of 4-(4-Chlorobenzyl)morpholine, incorporating the essential controls.
Caption: Workflow for an in vitro MAO inhibition assay.
Detailed Experimental Protocol
This protocol outlines a representative spectrophotometric assay for determining the MAO inhibitory activity of 4-(4-Chlorobenzyl)morpholine.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
4-(4-Chlorobenzyl)morpholine
-
Clorgyline (positive control for MAO-A)
-
Pargyline (positive control for MAO-B)
-
Vehicle (e.g., DMSO)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading at 316 nm (for kynuramine) and 250 nm (for benzylamine)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and controls in the chosen vehicle.
-
Prepare working solutions of enzymes and substrates in the assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the vehicle to the "vehicle control" wells.
-
Add serial dilutions of the test compound, positive controls, and any negative controls to their respective wells.
-
Add the MAO-A or MAO-B enzyme solution to all wells except the "no enzyme" control wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzymes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Signal Detection:
-
Measure the absorbance of the product at the appropriate wavelength (316 nm for 4-hydroxyquinoline from kynuramine, 250 nm for benzaldehyde from benzylamine).[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound and controls relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition).
-
Data Presentation and Interpretation
The results of the MAO inhibition assay should be summarized in a clear and concise table to allow for easy comparison of the test compound's potency and selectivity with the controls.
| Compound | Target | IC50 (µM) [Mean ± SD] |
| 4-(4-Chlorobenzyl)morpholine | MAO-A | Experimental Value |
| MAO-B | Experimental Value | |
| Clorgyline (Positive Control) | MAO-A | Known Value |
| Pargyline (Positive Control) | MAO-B | Known Value |
| Vehicle (Negative Control) | MAO-A | No Inhibition |
| MAO-B | No Inhibition |
Interpreting the Results:
-
A low IC50 value for 4-(4-Chlorobenzyl)morpholine against either MAO-A or MAO-B would indicate potent inhibition.
-
Comparing the IC50 values for MAO-A and MAO-B will reveal the selectivity of the compound.
-
The positive controls should yield IC50 values consistent with their known potencies, confirming the validity of the assay.
-
The vehicle control should show no significant inhibition, establishing the baseline for the experiment.
Logical Relationship of Controls in Validating Experimental Findings
The interplay between positive and negative controls is crucial for building a trustworthy and authoritative dataset.
Caption: Logical framework for the role of controls.
By adhering to this rigorous experimental design, which incorporates well-defined positive and negative controls, researchers can confidently and accurately characterize the biological activity of 4-(4-Chlorobenzyl)morpholine. This approach not only ensures the scientific integrity of the findings but also provides a solid foundation for further drug development efforts.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(4-Chlorobenzyl)morpholine
Introduction: The Criticality of Method Validation in Pharmaceutical Analysis
In the landscape of drug development and manufacturing, the integrity of analytical data is paramount. For a compound such as 4-(4-Chlorobenzyl)morpholine, which may serve as a key intermediate or be a potential impurity in a drug substance, its accurate quantification is non-negotiable. The process of analytical method validation provides the documented evidence that a chosen analytical procedure is fit for its intended purpose.[1][2][3] This guide offers an in-depth comparison of two distinct analytical methodologies for the quantification of 4-(4-Chlorobenzyl)morpholine: a Gas Chromatography-Mass Spectrometry (GC-MS) method and a High-Performance Liquid Chromatography (HPLC) method.
The core of this guide is a cross-validation study, designed to rigorously compare the performance of these two methods. Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies, ensuring inter-method reliability.[4] This is particularly relevant when transferring methods between laboratories or when a secondary method is required for confirmatory analysis. Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validation characteristics.[1][3][5]
Methodology Comparison: GC-MS vs. HPLC
The choice of an analytical method is driven by the physicochemical properties of the analyte and the requirements of the analysis (e.g., sensitivity, selectivity, throughput). For 4-(4-Chlorobenzyl)morpholine, both GC-MS and HPLC present viable, yet distinct, approaches.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds. Given that morpholine and its derivatives can be challenging to analyze directly due to polarity, a derivatization step is often employed to enhance volatility and improve chromatographic performance.[6][7] The mass spectrometer provides high selectivity and sensitivity, making it a powerful tool for identification and quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique capable of analyzing a wide range of compounds, including those that are non-volatile or thermally labile. For 4-(4-Chlorobenzyl)morpholine, a reverse-phase HPLC method with UV detection is a logical choice. This method offers robustness and is commonly available in quality control laboratories.
The following diagram illustrates the logical flow of selecting and validating an analytical method for our target compound.
Caption: Logical workflow for selecting and validating analytical methods.
Experimental Protocols
Protocol 1: GC-MS Method with Derivatization
This protocol is adapted from established methods for morpholine analysis.[6][7]
1. Sample Preparation and Derivatization:
- Accurately weigh and dissolve the sample containing 4-(4-Chlorobenzyl)morpholine in a suitable solvent (e.g., methanol).
- Transfer an aliquot of the sample solution to a reaction vial.
- Add 200 µL of 0.05 M HCl and vortex.
- Add 200 µL of saturated sodium nitrite solution to initiate derivatization to the more volatile N-nitroso derivative.
- Heat the mixture at 40°C for 10 minutes.
- After cooling, perform a liquid-liquid extraction with dichloromethane.
- Collect the organic layer and dry it over anhydrous sodium sulfate.
2. GC-MS Conditions:
- GC System: Agilent 7890A GC or equivalent.
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Inlet Temperature: 250°C.
- Oven Program: Initial temperature 100°C, hold for 2 minutes; ramp to 280°C at 20°C/min, hold for 5 minutes.
- Carrier Gas: Helium at 1.2 mL/min.
- MS System: Agilent 5975C MSD or equivalent.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: 50-400 m/z.
- Quantification Ion: To be determined from the mass spectrum of the derivatized analyte.
Protocol 2: Reverse-Phase HPLC Method
1. Sample Preparation:
- Accurately weigh and dissolve the sample containing 4-(4-Chlorobenzyl)morpholine in the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
- Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detector: UV at 225 nm.
Cross-Validation Study Design
The cross-validation study will evaluate the following parameters for both the GC-MS and HPLC methods in accordance with ICH Q2(R1) guidelines.[1][5]
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From Inert Scaffold to Potent Agent: A Comparative Efficacy Analysis of 4-(4-Chlorobenzyl)morpholine and its Parent Compound
A Senior Application Scientist's Guide for Researchers in Drug Development
In medicinal chemistry, the journey from a simple heterocyclic scaffold to a potent, biologically active molecule is a testament to the power of targeted structural modification. Morpholine, a six-membered heterocycle, is a quintessential example of such a scaffold. While possessing favorable physicochemical properties that make it a common building block in pharmaceuticals, morpholine itself exhibits minimal intrinsic biological activity.[1] However, its true potential is unlocked through N-substitution, a strategy that can dramatically enhance potency and introduce specific pharmacological effects.
This guide provides an in-depth comparison of the parent compound, morpholine, with a functionalized derivative, 4-(4-Chlorobenzyl)morpholine. We will explore how the addition of a chlorobenzyl group transforms the inert morpholine core into a molecule with significant therapeutic potential, focusing on the well-documented antifungal activity of this class of compounds. This analysis serves as a practical framework for researchers aiming to understand and leverage structure-activity relationships (SAR) in drug design.
Physicochemical Evolution: The Impact of N-Substitution
The addition of the 4-chlorobenzyl group fundamentally alters the molecule's physical and chemical properties. This transformation is not merely additive; it redefines how the molecule interacts with biological systems, moving it from a highly water-soluble, low molecular weight solvent to a more lipophilic, drug-like entity.
The rationale behind these changes is causal: the benzyl group introduces a large, non-polar surface area, significantly increasing lipophilicity (as indicated by a higher LogP value). This is critical for enabling the molecule to cross the lipid-rich cell membranes of pathogens like fungi to reach its intracellular target. The parent morpholine, with its high water solubility, is poorly equipped for this task.
| Property | Morpholine | 4-(4-Chlorobenzyl)morpholine (Predicted) | Rationale for Change |
| Molecular Weight ( g/mol ) | 87.12[2] | ~211.69 | Addition of the C₇H₆Cl group significantly increases mass. |
| XLogP3 (Lipophilicity) | -0.9[2] | ~2.1 (Estimated based on 4-benzylmorpholine's 1.6[3]) | The aromatic benzyl group drastically increases lipophilicity, crucial for membrane permeability. The chlorine atom further enhances this effect. |
| Hydrogen Bond Donors | 1 | 0 | The substitution occurs on the nitrogen's hydrogen, removing its only hydrogen bond donor site. |
| Hydrogen Bond Acceptors | 2 | 2 | The ether oxygen and the tertiary amine nitrogen remain as acceptor sites. |
| Nature | Weakly basic, hydrophilic building block | Lipophilic, biologically active agent | The core structure is modified for a specific biological purpose. |
Synthesis Pathway: From Building Block to Final Compound
The synthesis of 4-(4-Chlorobenzyl)morpholine is a straightforward and common transformation in medicinal chemistry, typically achieved via a nucleophilic substitution reaction. This process exemplifies the use of morpholine as a readily available starting material.
The causality is clear: the lone pair of electrons on the morpholine nitrogen atom makes it a potent nucleophile. This allows it to attack the electrophilic carbon of the benzyl group in 4-(chloromethyl)benzyl chloride, displacing a chloride ion and forming a stable carbon-nitrogen bond. A weak base, such as potassium carbonate, is typically used to neutralize the HCl byproduct, driving the reaction to completion.
Experimental Protocol: Broth Microdilution for MIC Determination
To empirically validate the predicted difference in efficacy, a standardized antifungal susceptibility test is required. The broth microdilution method (as outlined by CLSI M27-A3) is a gold-standard, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC).
Objective: To determine the MIC of 4-(4-Chlorobenzyl)morpholine and morpholine against a fungal strain (e.g., Candida albicans ATCC 90028).
Materials:
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Test compounds (Morpholine, 4-(4-Chlorobenzyl)morpholine) dissolved in DMSO (10 mg/mL stock)
-
Positive control antifungal (e.g., Fluconazole)
-
Candida albicans ATCC 90028
-
Spectrophotometer (plate reader) at 530 nm
-
Sterile saline, sterile DMSO
Protocol Workflow:
Step-by-Step Procedure:
-
Compound Preparation:
-
Create a series of 2-fold dilutions of each test compound and the fluconazole control in RPMI medium directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL down to 0.125 µg/mL.
-
Causality: Serial dilution is essential to pinpoint the lowest concentration that is effective. DMSO is used as the solvent for these poorly water-soluble organic compounds.
-
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI medium to achieve a final working concentration of 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.
-
Causality: Standardizing the inoculum ensures that the results are reproducible and not dependent on the initial number of fungal cells.
-
-
Plate Inoculation and Controls:
-
Add 100 µL of the working fungal inoculum to each well containing the diluted compounds.
-
Growth Control Well (Self-Validating Step): Add 100 µL of inoculum to a well containing only 100 µL of RPMI medium (and a corresponding amount of DMSO to match the test wells). This well must show clear fungal growth for the experiment to be valid.
-
Sterility Control Well (Self-Validating Step): A well containing only 200 µL of RPMI medium. This well must remain clear, proving the medium was not contaminated.
-
-
Incubation & Reading:
-
Incubate the plate at 35°C for 24 to 48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.
-
Conclusion
The comparison between morpholine and 4-(4-Chlorobenzyl)morpholine is a clear and compelling illustration of a core principle in drug discovery: rational structural modification is the key to unlocking biological efficacy. The parent morpholine, while a valuable synthetic scaffold, is biologically inert in this context. The addition of the 4-chlorobenzyl group transforms its physicochemical profile, enabling it to cross biological membranes and interact with specific intracellular targets, such as the enzymes of the fungal ergosterol pathway. This conversion from an inactive building block to a potent lead compound underscores the importance of understanding and applying structure-activity relationships for the targeted design of new therapeutic agents.
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In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is paved with rigorous scientific evaluation. One of the most critical milestones in this journey is the comprehensive assessment of a compound's selectivity. A highly selective drug candidate preferentially interacts with its intended target, thereby minimizing off-target effects that can lead to adverse reactions and therapeutic failure.[1][2] The morpholine heterocycle is a well-established pharmacophore in medicinal chemistry, known for its presence in a multitude of bioactive compounds targeting a diverse range of proteins.[3][4][5] This guide provides an in-depth, technically-focused framework for assessing the selectivity of a novel investigational compound, "Compound M," which incorporates the 4-(4-chlorobenzyl)morpholine moiety.
For the purpose of this illustrative guide, we will hypothesize that Compound M has been designed as a potent inhibitor of Kinase A , a fictitious serine/threonine kinase implicated in a specific cancer signaling pathway. Our objective is to design and execute a series of in vitro experiments to quantify the selectivity of Compound M for Kinase A against a panel of clinically relevant off-targets. This panel will include a closely related kinase (Kinase B), a G-protein coupled receptor (GPCR), and a voltage-gated ion channel, representing distinct classes of proteins often implicated in off-target drug interactions.[6][7]
The Rationale Behind Target Selection for Selectivity Profiling
The selection of an appropriate off-target panel is a cornerstone of a robust selectivity assessment. A well-curated panel should include targets that are structurally or functionally related to the primary target, as well as targets known for their promiscuity.[7][8] For Compound M, our panel includes:
-
Kinase B: A kinase sharing high sequence homology with Kinase A within the ATP-binding pocket. This will test for intra-family selectivity.
-
GPCR Target 1 (a representative adrenergic receptor): GPCRs represent a large family of cell surface receptors that are common off-targets for many small molecules.[9][10]
-
Ion Channel Target 1 (a representative hERG channel): Inhibition of the hERG potassium channel is a major cause of drug-induced cardiotoxicity, making it a critical component of safety pharmacology screening.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates the sequential workflow for assessing the selectivity of Compound M.
Caption: Experimental workflow for assessing the selectivity of Compound M.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the key in vitro assays used in this selectivity assessment.
Protocol 1: In Vitro Kinase Inhibition Assay (for Kinase A and Kinase B)
This protocol is adapted from standard biochemical kinase assay methodologies.[11][12]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Compound M in 100% DMSO.
-
Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of recombinant human Kinase A or Kinase B in assay buffer.
-
Prepare a solution of a suitable peptide substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for each respective kinase.
-
-
Assay Procedure:
-
Perform serial dilutions of the Compound M stock solution in assay buffer to create a range of test concentrations (e.g., 0.1 nM to 100 µM).
-
In a 96-well plate, add the kinase solution to each well.
-
Add the diluted Compound M or a vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the amount of ADP produced.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Compound M relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Compound M concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13]
-
Protocol 2: Radioligand Binding Assay (for GPCR Target 1)
This protocol is based on established methods for competitive radioligand binding assays.[14][15]
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing GPCR Target 1. This typically involves cell lysis and centrifugation to isolate the membrane fraction.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
Perform serial dilutions of Compound M in a suitable binding buffer.
-
In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist), and the diluted Compound M or vehicle control.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 90 minutes).
-
Separate the bound from free radioligand by vacuum filtration through the filter plate, followed by washing with ice-cold wash buffer.
-
Allow the filters to dry, then add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding at each concentration of Compound M by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand).
-
Plot the specific binding against the logarithm of the Compound M concentration and fit the data to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Hypothetical Signaling Pathway for Kinase A
The following diagram illustrates a hypothetical signaling cascade in which Kinase A plays a central role. Understanding this pathway provides context for the potential downstream cellular effects of Compound M.
Caption: Hypothetical signaling pathway involving Kinase A.
Data Presentation and Interpretation
The results of the selectivity profiling experiments can be summarized in a clear and concise table to facilitate comparison.
| Target | Assay Type | Compound M IC₅₀/Ki (nM) | Reference Inhibitor IC₅₀/Ki (nM) | Selectivity Index (vs. Kinase A) |
| Kinase A | Kinase Inhibition | 10 | 5 | - |
| Kinase B | Kinase Inhibition | 1,200 | 500 | 120-fold |
| GPCR Target 1 | Radioligand Binding | >10,000 | 25 | >1,000-fold |
| Ion Channel Target 1 | Functional Assay | >10,000 | 150 | >1,000-fold |
Selectivity Index Calculation: The selectivity index is calculated by dividing the IC₅₀ or Ki value for the off-target by the IC₅₀ or Ki value for the primary target (Kinase A). A higher selectivity index indicates greater selectivity.
Based on this hypothetical data, Compound M demonstrates high potency against its intended target, Kinase A, with an IC₅₀ of 10 nM. Importantly, it exhibits a 120-fold selectivity over the closely related Kinase B and shows minimal activity against the representative GPCR and ion channel targets at concentrations up to 10 µM. This selectivity profile suggests that Compound M has a favorable therapeutic window and a reduced likelihood of mechanism-based off-target effects.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to assessing the selectivity of a novel compound, Compound M, which features the 4-(4-chlorobenzyl)morpholine scaffold. By employing a combination of biochemical and cellular assays, we can generate robust quantitative data to guide the drug development process. The hypothetical results presented herein illustrate a desirable selectivity profile, which would warrant further investigation of Compound M in more complex cellular and in vivo models. The principles and protocols described can be adapted to evaluate the selectivity of a wide range of small molecule drug candidates against various target classes, ultimately contributing to the development of safer and more effective medicines.
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
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CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience. [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]
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Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). National Institutes of Health. [Link]
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N-(4-Chlorobenzoyl)morpholine. (n.d.). PubChem. [Link]
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Drug promiscuity: problems and promises. (2023). bioRxiv. [Link]
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Antifungal Activity, Mode of Action, and Cytotoxicity of 4-Chlorobenzyl p-Coumarate: A Promising New Molecule. (2024). PubMed. [Link]
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Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
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Radioligand binding methods: practical guide and tips. (n.d.). PubMed. [Link]
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Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2009). ResearchGate. [Link]
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Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). National Institutes of Health. [Link]
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Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. [Link]
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Identifying and characterizing promiscuous targets: Implications for virtual screening. (n.d.). Taylor & Francis Online. [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). PubMed. [Link]
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Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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In Vitro screening. (n.d.). IQVIA. [Link]
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GPCR-targeted Assay. (n.d.). ProBio CDMO. [Link]
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Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. (2022). PubMed. [Link]
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Kinase assays. (2020). BMG LABTECH. [Link]
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Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
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Promiscuous Ligands from Experimentally Determined Structures, Binding Conformations, and Protein Family-Dependent Interaction Hotspots. (2019). ACS Omega. [Link]
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Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). PubMed. [Link]
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Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. (2009). PubMed. [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]
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Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). PubMed Central. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]
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Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. (n.d.). Pelago Bioscience. [Link]
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GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. [Link]
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A comprehensive map of molecular drug targets. (n.d.). PubMed Central. [Link]
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A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]
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(acryloyl morpholine) - Draft evaluation statement. (2023). Australian Government Department of Health and Aged Care. [Link]
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A Comparative Guide to the In Vivo Efficacy of Novel Therapeutic Agents Versus Standard of Care: A Case Study with 4-(4-Chlorobenzyl)morpholine in Glioblastoma
Senior Application Scientist Note: An initial review of the scientific literature and chemical databases reveals that 4-(4-Chlorobenzyl)morpholine is primarily documented as a chemical intermediate. To date, there are no publicly available in vivo efficacy, pharmacokinetic, or pharmacodynamic studies for this specific compound. Therefore, a direct comparison with a standard of care is not possible.
This guide has been developed to address this gap by proposing a hypothetical yet scientifically rigorous framework. We will treat 4-(4-Chlorobenzyl)morpholine as a novel investigational compound, herein referred to as "CBM." We will outline the essential in vivo studies required to evaluate its efficacy against the current standard of care for Glioblastoma (GBM), the most common and aggressive primary brain tumor in adults.[1][2] This approach provides a universally applicable template for researchers designing preclinical efficacy studies for novel oncology assets.
The Clinical Challenge: Glioblastoma and Its Standard of Care
Glioblastoma is characterized by rapid, infiltrative growth, making it exceptionally difficult to treat.[3] Despite a multimodal treatment approach, the prognosis for patients remains poor, with a median survival of less than 15 months.[2]
The established standard of care for newly diagnosed GBM, known as the "Stupp protocol," consists of:
-
Maximal Surgical Resection: The initial step is to remove as much of the tumor as is safely possible.[2][4][5]
-
Radiation Therapy: This is typically administered over six weeks following surgery to target residual tumor cells.[4][5]
-
Concomitant and Adjuvant Chemotherapy: The oral alkylating agent Temozolomide (TMZ) is given daily during radiation and then for six or more cycles afterward.[2][4][6]
TMZ exerts its cytotoxic effects by methylating DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[1][7][8] This DNA damage triggers cell cycle arrest and apoptosis, leading to cancer cell death.[8] However, resistance to TMZ is a major clinical obstacle, often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[1][9] Tumors with a methylated (silenced) MGMT promoter respond better to TMZ.[3][6]
Given the limitations of the current standard of care, there is an urgent need for novel therapeutic agents like our hypothetical "CBM."
Designing a Head-to-Head In Vivo Efficacy Study: CBM vs. Temozolomide
To rigorously evaluate the potential of CBM, a well-designed preclinical in vivo study is paramount. The primary objective is to determine if CBM, either alone or in combination, can improve survival and reduce tumor burden compared to the standard of care, TMZ.
Foundational Choice: The Animal Model
The selection of an appropriate animal model is the most critical decision in preclinical oncology research. For GBM, the orthotopic xenograft model using immunodeficient mice is the gold standard for efficacy testing.[10][11]
-
Rationale: This model involves implanting human GBM cells directly into the brain of the host animal. This recapitulates key aspects of the human disease, including tumor growth in the correct anatomical location and the presence of the blood-brain barrier—a critical hurdle for any CNS drug.
-
Recommended Model: NOD/SCID or NSG mice are preferred due to their high degree of immunodeficiency, which ensures robust engraftment of human tumor cells.[10]
-
Cell Line Selection: The U-87 MG cell line is a widely used and well-characterized human GBM cell line.[10] For a more clinically relevant model, patient-derived xenograft (PDX) models, which involve implanting tissue directly from a patient's tumor, are increasingly used as they better preserve the heterogeneity of the original tumor.[10]
Experimental Design and Key Endpoints
A robust study design must include clear objectives, relevant endpoints, and appropriate control groups to ensure the data is interpretable and conclusive.[12][13]
Primary Endpoint:
-
Overall Survival (OS): This is the most clinically relevant endpoint. It is measured from the day of tumor implantation until the animal reaches a predefined humane endpoint (e.g., significant weight loss, neurological symptoms). Data is typically presented as a Kaplan-Meier survival curve.
Secondary Endpoints:
-
Tumor Burden: Monitored throughout the study using non-invasive imaging techniques like bioluminescence imaging (if using luciferase-tagged cells) or MRI.
-
Tumor Volume at Endpoint: Measured from post-mortem histological analysis.
-
Mechanism of Action Markers: Analysis of tumor tissue for biomarkers related to CBM's hypothesized target pathway.
Study Groups (Minimum N=10 animals per group for statistical power):
-
Vehicle Control: Animals receive the delivery vehicle for CBM and TMZ only. This group establishes the baseline tumor growth rate.
-
CBM Monotherapy: Animals receive CBM at a predetermined dose and schedule. This assesses the single-agent activity of the novel compound.
-
Temozolomide (Standard of Care): Animals receive TMZ at a clinically relevant dose and schedule. This serves as the benchmark for comparison.
-
CBM + Temozolomide Combination: Animals receive both treatments. This group is crucial for evaluating potential synergistic or additive effects.
Visualization of the Experimental Workflow
The following diagram outlines the critical steps of the proposed in vivo study.
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A Head-to-Head Comparison of 4-(4-Chlorobenzyl)morpholine with Other Benzylmorpholines: A Guide for Researchers
In the landscape of medicinal chemistry, the morpholine scaffold is a privileged structure, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. The addition of a benzyl group at the 4-position of the morpholine ring gives rise to a class of compounds, benzylmorpholines, that have demonstrated a wide array of biological activities. This guide provides a detailed head-to-head comparison of 4-(4-Chlorobenzyl)morpholine with its structural analogues bearing fluoro, methyl, and methoxy substituents at the para-position of the benzyl ring. By examining their synthesis, physicochemical properties, and potential biological activities, supported by experimental data from the literature, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their research and development efforts.
Introduction to Benzylmorpholines: The Structural Framework
The core structure of a benzylmorpholine consists of a morpholine ring N-substituted with a benzyl group. The versatility of this scaffold lies in the ability to modify the benzyl ring with various substituents, thereby modulating the molecule's electronic and steric properties. These modifications can profoundly influence the compound's interaction with biological targets, leading to a diverse range of pharmacological effects. This guide focuses on the comparative analysis of four key analogues:
-
4-(4-Chlorobenzyl)morpholine: The subject of our primary focus.
-
4-(4-Fluorobenzyl)morpholine: A halogenated analogue.
-
4-(4-Methylbenzyl)morpholine: An alkyl-substituted analogue.
-
4-(4-Methoxybenzyl)morpholine: An alkoxy-substituted analogue.
Caption: Chemical structures of the compared benzylmorpholine analogues.
Synthesis of Substituted Benzylmorpholines
The synthesis of 4-substituted benzylmorpholines is typically achieved through a straightforward nucleophilic substitution reaction. Morpholine, acting as a nucleophile, reacts with a substituted benzyl halide (e.g., benzyl chloride or bromide) in the presence of a base to yield the desired product.
General Synthetic Protocol
Caption: General workflow for the synthesis of 4-substituted benzylmorpholines.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of morpholine (1.2 equivalents) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.0 equivalents).
-
Addition of Electrophile: To the stirred suspension, add the corresponding 4-substituted benzyl halide (1.0 equivalent) portion-wise.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure 4-substituted benzylmorpholine.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical Properties: A Comparative Overview
The nature of the substituent at the para-position of the benzyl ring significantly influences the physicochemical properties of the molecule, such as lipophilicity (LogP) and basicity (pKa). These parameters are crucial determinants of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
Table 1: Predicted Physicochemical Properties of Substituted Benzylmorpholines
| Compound | Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa |
| 4-(4-Chlorobenzyl)morpholine | -Cl | C₁₁H₁₄ClNO | 211.69 | 2.5 | 7.8 |
| 4-(4-Fluorobenzyl)morpholine | -F | C₁₁H₁₄FNO | 195.23 | 2.1 | 7.7 |
| 4-(4-Methylbenzyl)morpholine | -CH₃ | C₁₂H₁₇NO | 191.27 | 2.4 | 8.0 |
| 4-(4-Methoxybenzyl)morpholine | -OCH₃ | C₁₂H₁₇NO₂ | 207.27 | 1.9 | 8.1 |
Note: LogP and pKa values are predicted using computational software and may vary from experimentally determined values.
The chloro- and methyl-substituted analogues are predicted to be more lipophilic than the fluoro- and methoxy-substituted compounds. The pKa values, which indicate the basicity of the morpholine nitrogen, are all relatively similar, suggesting that the electronic effects of the para-substituents have a modest influence on the amine's basicity.
Biological Activity: A Head-to-Head Comparison
The biological activity of benzylmorpholine derivatives is diverse, with reports of anticancer and central nervous system (CNS) activities. The substituent on the benzyl ring plays a critical role in determining the potency and selectivity of these compounds for their biological targets.
Anticancer Activity
Several studies have highlighted the potential of morpholine derivatives as anticancer agents.[1][2][3] The mechanism of action is often attributed to the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.
While direct comparative data for the four target compounds against a single cancer cell line is limited in the published literature, we can infer potential structure-activity relationships (SAR) from studies on related morpholine-containing compounds. For instance, a study on a series of morpholine substituted quinazoline derivatives showed that substitutions on the aromatic ring significantly impacted their cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma).[2] In another study, a methoxy-substituted morpholine derivative demonstrated potent activity.[1]
Table 2: Representative Anticancer Activity of Substituted Morpholine Derivatives from Literature
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzomorpholine derivative (6y) | A549 (Lung) | 1.1 | [1] |
| Benzomorpholine derivative (6y) | NCI-H1975 (Lung) | 1.1 | [1] |
| Morpholine substituted bisnaphthalimide (A6) | MGC-803 (Gastric) | 0.09 | [2] |
Note: The IC₅₀ values are from different studies on various morpholine-containing scaffolds and are presented for illustrative purposes to highlight the potential for potent anticancer activity within this class of compounds.
Structure-Activity Relationship (SAR) Insights:
-
Electron-withdrawing groups (e.g., -Cl, -F) on the benzyl ring can enhance anticancer activity by modulating the electronic properties of the molecule, potentially leading to improved interactions with the target protein.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) can also influence activity, and the optimal substitution often depends on the specific biological target and the steric requirements of its binding pocket.
Monoamine Transporter Inhibition
Substituted benzylamines and related structures are known to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[4][5][6] These transporters are crucial for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism of action for many antidepressant and psychostimulant drugs.
Table 3: Predicted Monoamine Transporter Binding Affinities (Ki, nM) Based on SAR of Related Compounds
| Compound | Substituent (R) | Predicted DAT Affinity | Predicted SERT Affinity | Predicted NET Affinity |
| 4-(4-Chlorobenzyl)morpholine | -Cl | High | Moderate | Moderate |
| 4-(4-Fluorobenzyl)morpholine | -F | High | Moderate | Moderate |
| 4-(4-Methylbenzyl)morpholine | -CH₃ | Moderate | Low | Low |
| 4-(4-Methoxybenzyl)morpholine | -OCH₃ | Moderate | Low | Low |
Note: These are qualitative predictions based on the known effects of these substituents in other classes of monoamine transporter inhibitors. Experimental validation is required.
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: The presence of a halogen, such as chlorine or fluorine, at the para-position of the phenyl ring is often associated with high affinity for DAT.[4]
-
Lipophilicity: Increased lipophilicity can enhance binding to the hydrophobic pockets within the monoamine transporters.
-
Electronic Effects: The electronic nature of the substituent can influence the interaction with key amino acid residues in the transporter binding sites.
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of these benzylmorpholine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line (e.g., A549, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzylmorpholine compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Monoamine Transporter Binding Assay
This assay measures the affinity of a compound for a specific monoamine transporter using radioligand displacement.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the target transporter (e.g., HEK293 cells transfected with DAT, SERT, or NET).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound in a binding buffer.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
This comparative guide provides a comprehensive overview of 4-(4-Chlorobenzyl)morpholine and its closely related analogues. The nature of the substituent on the benzyl ring significantly influences the physicochemical and biological properties of these compounds. While direct comparative data is not always available, the existing literature on related compounds allows for informed predictions and guides future research.
The benzylmorpholine scaffold remains a promising starting point for the development of novel therapeutic agents. Future research should focus on:
-
Direct Head-to-Head Comparisons: Synthesizing and testing these four analogues in a panel of standardized assays to obtain direct comparative data.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways responsible for their observed biological activities.
-
Pharmacokinetic Profiling: Evaluating the in vivo ADME properties of the most promising candidates.
By systematically exploring the structure-activity relationships of this versatile class of compounds, researchers can unlock their full therapeutic potential.
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A Senior Application Scientist's Guide to Biological Assay Validation for 4-(4-Chlorobenzyl)morpholine Screening
For researchers, scientists, and drug development professionals, the rigorous validation of biological assays is the bedrock upon which successful screening campaigns are built. This guide provides an in-depth, experience-driven comparison of methodologies for the biological screening of 4-(4-Chlorobenzyl)morpholine, a compound belonging to a class of morpholine derivatives with known psychoactive potential.[1][2] By understanding the nuances of assay selection and validation, researchers can ensure the generation of robust, reproducible, and meaningful data.
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently associated with central nervous system (CNS) activity.[1][2] Compounds incorporating this moiety have been investigated for a wide range of pharmacological effects. Based on its structural similarity to known neuroactive compounds, 4-(4-Chlorobenzyl)morpholine is a candidate for interaction with key regulators of monoamine neurotransmission, namely the dopamine transporter (DAT) and monoamine oxidase (MAO). This guide will, therefore, focus on the validation of assays for these two primary, putative targets.
The Imperative of Assay Validation: Beyond the Protocol
A biological assay is more than a set of instructions; it is a dynamic system for measuring a biological effect. Its validation is the documented process of ensuring that the assay is suitable for its intended purpose.[3] For high-throughput screening (HTS) in a drug discovery context, this means the assay must be robust, reproducible, and sensitive enough to reliably identify active compounds. Following the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA), a validated assay provides confidence that the generated data is accurate and that any observed activity is a true reflection of the compound's biological effect, not an artifact of the assay system.
Section 1: Dopamine Transporter (DAT) Uptake Assays
The dopamine transporter is a critical regulator of dopaminergic signaling in the brain, making it a key target for CNS-acting drugs.[4] Assays for DAT function typically measure the uptake of dopamine or a surrogate substrate into cells expressing the transporter. The inhibitory potential of a test compound, such as 4-(4-Chlorobenzyl)morpholine, is then quantified by its ability to block this uptake.
Comparison of DAT Uptake Assay Formats
The two primary methods for assessing DAT uptake are the traditional radioligand uptake assay and the more modern fluorescence-based assays.
| Feature | Radioligand Uptake Assay ([³H]dopamine) | Fluorescence-Based Uptake Assay |
| Principle | Measures the uptake of radioactively labeled dopamine into DAT-expressing cells. | Utilizes a fluorescent substrate that is a substrate for DAT, leading to an increase in intracellular fluorescence upon uptake. |
| Throughput | Lower to medium | High to very high |
| Sensitivity | High | High |
| Safety | Requires handling and disposal of radioactive materials. | Non-radioactive, significantly safer. |
| Cost | High (radioligands, scintillation cocktails, disposal) | Generally lower (reagents, no specialized disposal) |
| Workflow | Multi-step (incubation, washing, cell lysis, scintillation counting) | Homogeneous, "mix-and-read" format is possible.[3] |
| Data Quality | Well-established, robust data. | Can be susceptible to interference from fluorescent compounds. |
Reference Compound for Comparison: GBR 12909
To provide context for the potency of 4-(4-Chlorobenzyl)morpholine, it is essential to compare its activity against a well-characterized DAT inhibitor. GBR 12909 is a potent and selective dopamine uptake inhibitor with a high affinity for DAT.[5][6][7]
| Compound | Assay Type | IC₅₀ / Kᵢ | Reference |
| GBR 12909 | [³H]dopamine Uptake | Kᵢ = 1 nM | [5] |
| GBR 12909 | [³H]WIN 35,428 Binding | IC₅₀ = 5.3 nM | [6] |
Experimental Workflow: A Self-Validating System
A robust assay protocol incorporates internal controls that validate the performance of each experiment.
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A Senior Application Scientist's Guide to the Statistical Analysis of 4-(4-Chlorobenzyl)morpholine in Preclinical Cancer Studies
For researchers, scientists, and drug development professionals, the morpholine scaffold represents a privileged structure in medicinal chemistry, lauded for its favorable physicochemical properties and broad spectrum of biological activities.[1][2] This guide provides an in-depth technical comparison of 4-(4-Chlorobenzyl)morpholine, a representative member of this class, against other morpholine-based derivatives in the context of preclinical anticancer research. We will delve into the synthetic rationale, comparative efficacy, and plausible mechanisms of action, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Morpholine Moiety: A Cornerstone in Drug Discovery
The six-membered morpholine ring, containing both an amine and an ether functional group, is a versatile building block in the synthesis of therapeutic agents.[1] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a scaffold for introducing diverse functionalities, making it a favored component in the design of novel drug candidates.[1] Morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3]
Synthesis of 4-(4-Chlorobenzyl)morpholine: A Representative Protocol
The synthesis of 4-(4-Chlorobenzyl)morpholine is typically achieved through a nucleophilic substitution reaction. The following protocol outlines a standard laboratory procedure.
Experimental Protocol: Synthesis of 4-(4-Chlorobenzyl)morpholine
Materials:
-
Morpholine
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of morpholine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile, add 4-chlorobenzyl chloride (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-(4-Chlorobenzyl)morpholine.
-
If necessary, purify the product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Potassium carbonate: Acts as a base to deprotonate the secondary amine of morpholine, enhancing its nucleophilicity.
-
Acetonitrile: A polar aprotic solvent that facilitates the Sₙ2 reaction without interfering with the nucleophile.
-
Reflux: Provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
-
Aqueous work-up: Removes water-soluble impurities and unreacted starting materials.
-
Anhydrous sodium sulfate: A drying agent to remove residual water from the organic phase.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 4-(4-Chlorobenzyl)morpholine.
Comparative Performance Analysis: In Vitro Anticancer Activity
The efficacy of 4-(4-Chlorobenzyl)morpholine and its analogs is often evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these compounds.
Table 1: Comparative IC₅₀ Values (μM) of Morpholine Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | HepG2 (Liver) | A549 (Lung) | MCF-7 (Breast) | SH-SY5Y (Neuroblastoma) | MDA-MB-231 (Breast) | Reference |
| N-(4-Chlorophenyl)-2-morpholinoquinolin-4-amine | - | - | - | - | - | [4] |
| Compound 3c | 11.42 | - | - | - | - | [4] |
| Compound 3d | 8.50 | - | - | - | - | [4] |
| Morpholine-substituted quinazolines | - | - | - | - | - | [5] |
| Compound AK-3 | - | 10.38 | 6.44 | 9.54 | - | [6] |
| Compound AK-10 | - | 8.55 | 3.15 | 3.36 | - | [6] |
| Morpholine-Substituted Tetrahydroquinoline | - | 0.033 (10e) | 0.087 (10h) | - | 1.003 (10d) | [7] |
| 4-morpholinothieno[3,2-d]pyrimidine derivative | - | - | - | - | 0.74 | [2] |
Analysis of Performance:
These findings underscore the importance of the morpholine scaffold and suggest that 4-(4-Chlorobenzyl)morpholine is a promising candidate for further investigation. The variation in potency across different cell lines and with different substitutions on the core scaffold indicates that a nuanced structure-activity relationship (SAR) exists, which is a critical aspect of drug development.[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., 4-(4-Chlorobenzyl)morpholine) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Self-Validating System:
-
Vehicle Control: Ensures that the solvent (DMSO) does not have a significant effect on cell viability.
-
Blank Control: Corrects for background absorbance.
-
Dose-Response Curve: A clear dose-dependent decrease in cell viability provides confidence in the compound's activity.
Unraveling the Mechanism of Action
The anticancer activity of morpholine derivatives is often attributed to their ability to interfere with critical cellular signaling pathways involved in cell proliferation, survival, and DNA replication. Two prominent mechanisms are the inhibition of the PI3K/Akt/mTOR pathway and the inhibition of topoisomerase II.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7] Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development.[5][9] Several morpholine-containing compounds have been identified as potent inhibitors of this pathway.[4][7]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by 4-(4-Chlorobenzyl)morpholine.
Inhibition of Topoisomerase II
Topoisomerase II is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by managing DNA topology.[10] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in cancer cells.[11] Several classes of anticancer drugs, including some morpholine derivatives, function as topoisomerase II inhibitors.[12]
Caption: Proposed mechanism of Topoisomerase II inhibition.
Analytical Characterization: Ensuring Compound Integrity
The identity and purity of a synthesized compound are paramount for the reliability of biological data. Standard analytical techniques for the characterization of 4-(4-Chlorobenzyl)morpholine include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Predicted and Reference Spectroscopic Data
| Technique | Predicted/Reference Data for N-(4-Chlorobenzoyl)morpholine[13] | Expected for 4-(4-Chlorobenzyl)morpholine |
| ¹H NMR | Aromatic protons, morpholine protons | Aromatic protons (~7.3 ppm), benzyl CH₂ (~3.5 ppm), morpholine protons (~2.5 and ~3.7 ppm) |
| ¹³C NMR | Aromatic carbons, morpholine carbons, carbonyl carbon | Aromatic carbons, benzyl CH₂, morpholine carbons |
| IR (cm⁻¹) | C=O stretch, C-N stretch, C-O-C stretch, C-Cl stretch | C-N stretch, C-O-C stretch, C-Cl stretch, aromatic C-H stretches |
| MS (m/z) | Molecular ion peak, fragmentation pattern | Molecular ion peak (C₁₁H₁₄ClNO), characteristic fragmentation |
Note: The absence of a carbonyl group in 4-(4-Chlorobenzyl)morpholine compared to N-(4-Chlorobenzoyl)morpholine will result in significant differences in their respective IR and ¹³C NMR spectra.
Conclusion and Future Directions
The statistical analysis of data from studies on 4-(4-Chlorobenzyl)morpholine and its analogs strongly supports the continued investigation of this compound class as a source of novel anticancer agents. The morpholine scaffold consistently appears in compounds with potent cytotoxic activity against a range of cancer cell lines. The plausible mechanisms of action, including the inhibition of the PI3K/Akt/mTOR pathway and topoisomerase II, offer clear avenues for further mechanistic studies.
Future research should focus on obtaining specific experimental data for 4-(4-Chlorobenzyl)morpholine to build a more robust performance profile. Structure-activity relationship studies, guided by the comparative data presented here, will be instrumental in designing next-generation morpholine derivatives with enhanced potency and selectivity.
References
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Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1633. [Link]
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Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 12(45), 29333-29344. [Link]
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A Comparative Guide to the Biological Profile of 4-(4-Chlorobenzyl)morpholine and Related Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the available peer-reviewed literature on the biological effects of 4-(4-Chlorobenzyl)morpholine. Given the limited direct experimental data on this specific molecule, this document expands its scope to compare its potential activities with other well-characterized morpholine-containing compounds. The objective is to provide a framework for researchers to design experiments, interpret results, and identify promising avenues for drug discovery based on the versatile morpholine scaffold.
The morpholine ring is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[1][3] This guide will delve into the potential therapeutic applications of morpholine derivatives, with a focus on their roles in the central nervous system (CNS) and oncology.
The Morpholine Scaffold: A Gateway to Diverse Biological Activity
The six-membered heterocyclic morpholine ring, containing both a secondary amine and an ether functional group, is a common feature in a multitude of approved drugs and clinical candidates.[2] Its flexible chair-like conformation allows it to present substituents in precise spatial orientations for optimal target engagement.[4] The nitrogen atom's basicity (pKa ≈ 8.4) makes it a valuable component for forming salt derivatives with improved solubility and for participating in hydrogen bonding with target proteins.[3]
Morpholine derivatives have demonstrated a wide array of pharmacological activities, including:
-
Anticancer: Many morpholine-containing compounds exhibit potent antitumor effects through various mechanisms, such as inhibition of protein kinases (e.g., PI3K, mTOR) and topoisomerase II.[3][5][6]
-
CNS Activity: The morpholine moiety is frequently incorporated into CNS-active agents to enhance blood-brain barrier permeability.[3][7] These compounds have shown potential as antidepressants, anxiolytics, and treatments for neurodegenerative diseases.[8][9]
-
Antimicrobial and Anti-inflammatory: Various derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anti-inflammatory properties.[10][11]
Potential Biological Profile of 4-(4-Chlorobenzyl)morpholine: A Hypothesis-Driven Approach
Direct peer-reviewed studies detailing the specific biological effects of 4-(4-Chlorobenzyl)morpholine are sparse. However, by dissecting its structure and comparing it to well-characterized analogs, we can formulate hypotheses about its potential targets and activities. The molecule consists of a morpholine ring N-substituted with a 4-chlorobenzyl group.
Central Nervous System Activity
The presence of the benzyl group suggests potential interactions with targets in the CNS. Specifically, derivatives of N-benzylpiperazine, a structurally related scaffold, are known to interact with monoamine transporters. Furthermore, some morpholine derivatives have been investigated as dopamine receptor ligands.[12][13]
A study on morpholine and 1,4-oxazepane derivatives identified the p-chlorobenzyl group as important for affinity to the dopamine D4 receptor.[12] This suggests that 4-(4-Chlorobenzyl)morpholine could potentially act as a dopamine reuptake inhibitor or a dopamine receptor ligand.
| Compound | Structure | Primary Target(s) | Reported Activity | Reference |
| GBR 12909 | 1-{2-[bis-(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine | Dopamine Transporter (DAT) | Selective dopamine reuptake inhibitor | [14] |
| Benztropine (4'-Cl BZT) | 3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane | Dopamine Transporter (DAT) | Potent and selective dopamine uptake inhibitor | [14] |
| (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine | Not available in search results | Dopamine D4 Receptor | Potent and selective D4 receptor antagonist | [13] |
Anticancer Activity
The morpholine scaffold is a key component of several anticancer agents.[5][6][11] The mechanism of action for these compounds often involves the inhibition of critical signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.
A study on 12-N-p-chlorobenzyl sophoridinol derivatives demonstrated that the p-chlorobenzyl group was a required moiety for their antiproliferative activity in HepG2 cells.[15] This suggests that 4-(4-Chlorobenzyl)morpholine could also possess anticancer properties.
| Compound | Structure | Primary Target(s) | Reported Activity | Reference |
| Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | EGFR inhibitor used in non-small cell lung cancer | [8] |
| PQR309 | 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | PI3K/mTOR | Brain-penetrant pan-class I PI3K/mTOR inhibitor | [3] |
| Benzomorpholine derivative 6y | Not available in search results | Enhancer of Zeste Homolog 2 (EZH2) | Inhibited A549 and NCI-H1975 cell lines (IC50 = 1.1 µM) | [16] |
Experimental Protocols for Characterization
To elucidate the biological effects of 4-(4-Chlorobenzyl)morpholine, a series of in vitro and in vivo assays are necessary. The following protocols are standard methodologies used to characterize compounds with potential CNS and anticancer activities.
In Vitro CNS Target Engagement Assays
This assay determines the affinity of a test compound for the dopamine transporter.
-
Preparation of Synaptosomes: Homogenize rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes.
-
Binding Reaction: Incubate the synaptosomal membranes with a radiolabeled ligand specific for DAT (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.
-
Separation and Detection: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
This assay measures the affinity of a compound for the dopamine D4 receptor.
-
Membrane Preparation: Use cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Binding Reaction: Incubate the cell membranes with a D4-selective radioligand (e.g., [³H]spiperone in the presence of unlabeled ketanserin to block 5-HT2A receptors) and a range of concentrations of the test compound.
-
Separation and Quantification: Similar to the DAT binding assay, separate bound from free ligand by filtration and quantify radioactivity.
-
Data Analysis: Calculate the IC50 and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vitro Anticancer Assays
This colorimetric assay assesses the effect of a compound on cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in a 96-well plate and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Initiate the reaction by adding a phosphate source (e.g., radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods).
-
Detection: Measure the amount of phosphorylated substrate. This can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity, or by using phosphorylation-specific antibodies in an ELISA-based format.
-
Data Analysis: Determine the IC50 value for kinase inhibition.
Visualizing Potential Mechanisms and Workflows
To better understand the potential biological roles of 4-(4-Chlorobenzyl)morpholine and the experimental approaches to its characterization, the following diagrams are provided.
Caption: Potential signaling pathways targeted by 4-(4-Chlorobenzyl)morpholine.
Caption: Experimental workflow for characterizing 4-(4-Chlorobenzyl)morpholine.
Conclusion and Future Directions
While direct evidence for the biological activity of 4-(4-Chlorobenzyl)morpholine is currently limited in peer-reviewed literature, its structural features and the extensive research on related morpholine derivatives provide a strong foundation for hypothesizing its potential as a CNS-active agent or an anticancer compound. The presence of the p-chlorobenzyl group is a recurring motif in bioactive molecules targeting dopamine receptors and in compounds with antiproliferative effects.
Future research should focus on the systematic evaluation of 4-(4-Chlorobenzyl)morpholine using the experimental protocols outlined in this guide. A comprehensive screening against a panel of CNS receptors and protein kinases would be a crucial first step in elucidating its mechanism of action. Subsequent structure-activity relationship (SAR) studies, involving modifications of the morpholine and chlorobenzyl moieties, could lead to the discovery of novel and potent therapeutic agents. The versatility of the morpholine scaffold continues to make it an attractive starting point for the development of new drugs to address unmet medical needs.
References
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- Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). World Journal of Pharmacy and Pharmaceutical Sciences.
- Tzara, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 359-374.
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- Wang, L., et al. (2016). Synthesis and biological evaluation of 12-N-p-chlorobenzyl sophoridinol derivatives as a novel family of anticancer agents. Acta Pharmaceutica Sinica B, 6(5), 455-461.
- An updated review on morpholine derivatives with their pharmacological actions. (2022).
- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
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A Comparative Guide to the Synthesis of 4-(4-Chlorobenzyl)morpholine Derivatives
For researchers and professionals in drug development, the morpholine moiety is a cornerstone of molecular design, prized for its ability to confer favorable physicochemical properties such as enhanced solubility and metabolic stability.[1] The N-substituted morpholine scaffold, in particular, is a privileged structure found in a multitude of approved therapeutics. This guide provides an in-depth, objective comparison of the two most prevalent synthetic routes to 4-(4-chlorobenzyl)morpholine, a key intermediate for a diverse range of target molecules: Nucleophilic Substitution and Reductive Amination . This analysis is grounded in established chemical principles and supported by detailed experimental protocols to inform your synthetic strategy.
At a Glance: Head-to-Head Comparison
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Reductive Amination |
| Starting Materials | Morpholine, 4-Chlorobenzyl chloride/bromide | Morpholine, 4-Chlorobenzaldehyde |
| Key Transformation | SN2 reaction | Imine formation and reduction |
| Reagents | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, THF) | Reducing agent (e.g., NaBH(OAc)₃, NaBH₄), Acid (optional) |
| Reaction Conditions | Typically requires heating (reflux) | Often proceeds at room temperature |
| Yields | Generally high (often >90%) | Good to high (typically 80-95%) |
| Advantages | High yields, straightforward, readily available starting materials. | Milder conditions, avoids handling lachrymatory benzyl halides. |
| Disadvantages | Use of lachrymatory and potentially hazardous benzyl halides. | May require careful control of pH and stoichiometry to avoid side reactions. |
Route 1: Nucleophilic Substitution — The Direct Approach
This classical and robust method involves the direct alkylation of the secondary amine of morpholine with a 4-chlorobenzyl halide. The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.
Mechanistic Rationale
The SN2 (bimolecular nucleophilic substitution) reaction is a single, concerted step.[2] The rate of this reaction is dependent on the concentration of both the nucleophile (morpholine) and the electrophile (4-chlorobenzyl halide). The use of a polar aprotic solvent, such as acetonitrile, is advantageous as it solvates the cation of the base but does not strongly solvate the nucleophile, thus preserving its reactivity.[3] A non-nucleophilic base is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
Visualizing the Workflow: Nucleophilic Substitution
Caption: Workflow for Nucleophilic Substitution Synthesis.
Detailed Experimental Protocol: Nucleophilic Substitution
-
1. Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (1.5 equivalents). To this, add anhydrous acetonitrile, followed by morpholine (1.2 equivalents). Stir the resulting suspension at room temperature for 15 minutes.
-
2. Addition of Electrophile: Add 4-chlorobenzyl chloride (1.0 equivalent) to the reaction mixture.
-
3. Reaction: Heat the mixture to reflux (approximately 82°C). Monitor the reaction's progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
4. Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
5. Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
6. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
7. Purification: If necessary, purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 4-(4-chlorobenzyl)morpholine.
Route 2: Reductive Amination — The Milder Alternative
Reductive amination offers a powerful and often milder alternative for the formation of C-N bonds.[1] This one-pot reaction involves the initial formation of an iminium ion from the condensation of 4-chlorobenzaldehyde and morpholine, which is then reduced in situ to the desired amine product.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of 4-chlorobenzaldehyde, forming a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form a resonance-stabilized iminium ion. A hydride reducing agent, selectively chosen for its compatibility with the reaction conditions and its ability to reduce the iminium ion but not the starting aldehyde, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is a mild and selective reducing agent that can be used in a one-pot procedure.[4][5]
Visualizing the Workflow: Reductive Amination
Caption: Workflow for Reductive Amination Synthesis.
Detailed Experimental Protocol: Reductive Amination
-
1. Reaction Setup: To a solution of 4-chlorobenzaldehyde (1.0 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add morpholine (1.1 equivalents).
-
2. Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) in portions. A catalytic amount of acetic acid (e.g., 1 equivalent) can be added to facilitate iminium ion formation.[4]
-
3. Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC. The reaction is typically complete within 12-24 hours.
-
4. Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
5. Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
6. Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
7. Purification: Purify the crude product by column chromatography on silica gel to yield pure 4-(4-chlorobenzyl)morpholine.
Conclusion and Recommendations
Both nucleophilic substitution and reductive amination are highly effective and reliable methods for the synthesis of 4-(4-chlorobenzyl)morpholine.
-
Nucleophilic substitution is often favored for its simplicity, high yields, and the use of relatively inexpensive bulk starting materials. However, the use of 4-chlorobenzyl halides, which are lachrymators, requires appropriate handling in a well-ventilated fume hood.[6]
-
Reductive amination provides a milder and safer alternative, avoiding the use of lachrymatory halides. This method is particularly advantageous when working with sensitive substrates or when aiming to minimize harsh reaction conditions. The one-pot nature of the reaction also contributes to its efficiency.[1]
The ultimate choice of synthetic route will depend on the specific constraints of the laboratory, including available starting materials, safety protocols, and the scale of the synthesis. For large-scale production where cost and yield are paramount, the nucleophilic substitution route may be preferred. For discovery and medicinal chemistry applications where milder conditions and substrate compatibility are critical, reductive amination presents a compelling and versatile option.
References
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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University of Colorado Boulder. (n.d.). Experiment 7 — Nucleophilic Substitution. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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MDPI. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. [Link]
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ACS Publications. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. [Link]
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National Center for Biotechnology Information. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. [Link]
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ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]
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Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
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ResearchGate. (2011). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
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Pakistan Journal of Chemistry. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. [Link]
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Assessing the Off-Target Profile of 4-(4-Chlorobenzyl)morpholine: A Comparative Guide for Preclinical Safety Evaluation
Introduction: The Morpholine Scaffold and the Challenge of Selectivity
The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] Its presence in numerous FDA-approved drugs is a testament to its utility in drug design.[1] However, this versatility also presents a significant challenge: the potential for off-target interactions. As drug development pipelines globally face mounting pressure to de-risk candidates early, a thorough understanding of a compound's selectivity profile is not just advantageous—it is imperative.
This guide provides an in-depth, comparative framework for assessing the off-target effects of 4-(4-Chlorobenzyl)morpholine , a representative small molecule featuring the benzylmorpholine core. While the definitive primary target of this specific molecule is not extensively published, its structural motifs are common in compounds targeting a wide range of proteins, particularly kinases and G-protein coupled receptors (GPCRs).[2][3] For the purpose of this illustrative guide, we will hypothesize that its intended primary target is a kinase within the PI3K/mTOR signaling pathway, a common target class for aryl-morpholine derivatives.[2]
This document will provide researchers, scientists, and drug development professionals with a technical framework for evaluating the off-target liabilities of 4-(4-Chlorobenzyl)morpholine. We will compare its hypothetical profile against two alternative compounds and detail the experimental workflows necessary to generate robust and reliable safety data.
Comparative Compounds
To establish a meaningful comparison, we have selected two compounds:
-
Gedatolisib (PF-05212384): An FDA-designated orphan drug and a potent, dual inhibitor of PI3K/mTOR kinases. It contains a morpholine moiety and serves as a benchmark for a compound with a known, potent on-target activity within our hypothesized pathway.
-
4-Benzylmorpholine: A structurally similar analog lacking the chloro- substitution on the benzyl ring.[4] This allows for an assessment of how a minor chemical modification can influence the off-target profile.
| Compound | Structure | Key Characteristics |
| 4-(4-Chlorobenzyl)morpholine | The subject of our investigation. A benzylmorpholine derivative with a chlorine substitution. Its primary target and off-target profile are to be determined. | |
| Gedatolisib (PF-05212384) | A well-characterized dual PI3K/mTOR inhibitor containing a morpholine ring. Provides a reference for on-target and off-target kinase activity. | |
| 4-Benzylmorpholine | A close structural analog of the test compound, lacking the para-chloro group. Used to assess the impact of halogenation on selectivity.[4] |
Strategic Framework for Off-Target Assessment
A multi-tiered approach is essential for a comprehensive off-target assessment. This begins with broad, early-stage screening and progresses to more focused, functional assays for identified liabilities. The causality behind this tiered approach is rooted in resource efficiency and logical progression. Broad panels cast a wide net to identify potential issues early, preventing costly development of a non-selective compound. Subsequent functional assays then validate these initial "hits" and determine their biological relevance.
Caption: A tiered workflow for systematic off-target effect assessment.
Experimental Protocols & Data Interpretation
Part 1: Broad Safety Pharmacology Profiling
The initial step involves screening 4-(4-Chlorobenzyl)morpholine at a single high concentration (typically 10 µM) against a panel of targets known to be implicated in adverse drug reactions (ADRs). Commercial panels, such as the Eurofins SafetyScreen44 or Reaction Biology's InVEST44, provide a cost-effective and standardized method for this initial assessment.[5][6] These panels typically include a diverse set of GPCRs, ion channels, transporters, and enzymes.
Representative Experimental Protocol: In Vitro Safety Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of 4-(4-Chlorobenzyl)morpholine, Gedatolisib, and 4-Benzylmorpholine in 100% DMSO.
-
Assay Concentration: Dilute the stock solutions to a final assay concentration of 10 µM in the appropriate assay buffer for each target. The final DMSO concentration should be kept constant across all assays, typically ≤ 0.1%.
-
Binding Assays: For receptor, transporter, and ion channel binding assays, the test compound is incubated with a preparation of the target protein (e.g., cell membranes) and a radiolabeled ligand with known affinity for the target.
-
Enzyme Inhibition Assays: For enzyme targets, the test compound is incubated with the purified enzyme and its specific substrate.
-
Detection: The amount of radioligand binding or enzyme activity is measured. A significant reduction in signal compared to a vehicle control indicates potential interaction.
-
Data Analysis: Results are expressed as the percentage of inhibition of the control response. A commonly used threshold for a "hit" is >50% inhibition at 10 µM.
Hypothetical Data Summary: Tier 1 Safety Panel Screening
| Target Class | Target Example | 4-(4-Chlorobenzyl)morpholine (% Inhibition @ 10µM) | Gedatolisib (% Inhibition @ 10µM) | 4-Benzylmorpholine (% Inhibition @ 10µM) | Potential Implication |
| GPCR | hERG | 62% | 15% | 25% | Cardiotoxicity risk |
| GPCR | 5-HT2B | 75% | 22% | 55% | Valvular heart disease risk |
| Kinase | PI3Kα | 85% | 98% | 45% | Expected On-Target Activity |
| Transporter | SERT | 12% | 5% | 8% | Low risk of affecting serotonin reuptake |
| Ion Channel | Cav1.2 | 8% | 3% | 5% | Low risk of affecting calcium channels |
Interpretation: The hypothetical data suggests that 4-(4-Chlorobenzyl)morpholine exhibits potent, expected activity at its primary target class (PI3Kα). However, it also flags significant off-target interactions with the hERG channel and the 5-HT2B receptor. The chloro- substitution appears to increase this off-target activity compared to the parent 4-Benzylmorpholine. Gedatolisib, our benchmark, shows a much cleaner profile in this broad screen. These "hits" require further investigation.
Part 2: Dose-Response and Functional Validation
Hits identified in the initial screen must be validated through dose-response studies to determine their potency (IC50). This step is crucial to understand if the off-target interaction is likely to occur at therapeutically relevant concentrations.
Representative Experimental Protocol: hERG Functional Patch-Clamp Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Methodology: Employ automated patch-clamp electrophysiology.
-
Procedure:
-
Obtain a stable whole-cell recording from a single cell.
-
Apply a voltage protocol to elicit hERG tail currents.
-
Perfuse the cell with increasing concentrations of 4-(4-Chlorobenzyl)morpholine (e.g., 0.01 µM to 30 µM).
-
Measure the inhibition of the hERG current at each concentration.
-
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Data Summary: Off-Target Potency
| Off-Target | Assay Type | 4-(4-Chlorobenzyl)morpholine (IC50) | Gedatolisib (IC50) | 4-Benzylmorpholine (IC50) |
| hERG | Patch-Clamp | 2.5 µM | > 30 µM | 15 µM |
| 5-HT2B | Receptor Binding | 0.8 µM | > 30 µM | 5.2 µM |
| PI3Kα | Biochemical Assay | 0.05 µM | 0.002 µM | 1.8 µM |
Interpretation: This quantitative data allows for the calculation of a selectivity window. The selectivity of 4-(4-Chlorobenzyl)morpholine for its primary target (PI3Kα) over hERG is 50-fold (2.5 µM / 0.05 µM). The selectivity over 5-HT2B is only 16-fold. A selectivity window of at least 100-fold is often desired to minimize the risk of off-target effects in vivo. The addition of the chlorine atom significantly increases potency at both the on-target and the off-target sites compared to 4-Benzylmorpholine.
Visualizing Potential Off-Target Mediated Pathways
Understanding the downstream consequences of off-target binding is critical. For instance, inhibition of the hERG channel can lead to QT prolongation and potentially fatal cardiac arrhythmias.
Caption: Inhibition of hERG by an off-target compound can disrupt cardiac repolarization.
Conclusion and Recommendations
-
On-Target Potency: 4-(4-Chlorobenzyl)morpholine demonstrates potent activity against its hypothesized primary target, PI3Kα.
-
Off-Target Liabilities: The compound exhibits significant off-target activity against the hERG channel and the 5-HT2B receptor, with potency values that suggest a narrow selectivity window. This presents a considerable safety risk.
-
Structure-Activity Relationship (SAR): The addition of a 4-chloro substituent to the benzyl ring, when compared to 4-benzylmorpholine, appears to enhance both on-target and off-target activities.
-
Comparative Analysis: The benchmark compound, Gedatolisib, displays a superior selectivity profile, highlighting that the morpholine scaffold can be incorporated into highly selective molecules.
For the continued development of 4-(4-Chlorobenzyl)morpholine, medicinal chemistry efforts should be directed towards modifying the structure to reduce hERG and 5-HT2B activity while maintaining or improving PI3Kα inhibition. Early and systematic off-target profiling, as detailed in this guide, is a self-validating system that provides the critical data needed to make informed decisions, optimize lead compounds, and ultimately increase the probability of clinical success.
References
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Mancini, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
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PubChem. (n.d.). N-(4-Chlorobenzoyl)morpholine. National Center for Biotechnology Information. Retrieved from: [Link]
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Drug Target Review. (2022). Novel streamlined screening method could discover new horizons in chemical reaction design. Retrieved from: [Link]
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ResearchGate. (2022). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. Retrieved from: [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]
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Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
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TANG, W., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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MDPI. (2024). Computational Strategies Reshaping Modern Drug Discovery. Retrieved from: [Link]
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European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. Retrieved from: [Link]
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Drug Target Review. (n.d.). DiscoverX SAFETYscan™ In Vitro Pharmacological Profiling Services. Retrieved from: [Link]
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MDPI. (2021). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Retrieved from: [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from: [Link]
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American Association for Cancer Research. (2015). An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. Retrieved from: [Link]
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PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Retrieved from: [Link]
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Journal of Pharmaceutical and Allied Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from: [Link]
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PubChem. (n.d.). 4-Benzylmorpholine. National Center for Biotechnology Information. Retrieved from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(4-Chlorobenzyl)morpholine
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(4-Chlorobenzyl)morpholine, grounding procedural guidance in scientific principles to ensure both operational safety and regulatory compliance.
Hazard Assessment and Chemical Profile of 4-(4-Chlorobenzyl)morpholine
Before handling any chemical, a thorough understanding of its intrinsic hazards is essential. 4-(4-Chlorobenzyl)morpholine, with CAS Number 6425-43-0, is a substituted morpholine derivative. According to its Safety Data Sheet (SDS), it presents the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
From a chemical standpoint, the presence of a chlorinated benzyl group classifies this compound as a halogenated organic compound . This classification is crucial for waste segregation, as halogenated and non-halogenated waste streams are treated and disposed of differently, often with significant cost implications.[2][3] Halogenated wastes typically require incineration at specific temperatures to prevent the formation of toxic byproducts like dioxins.[4][5] The morpholine component, a basic amine, also informs its chemical compatibility and potential reactions.[6][7]
Summary of Chemical and Hazard Information:
| Property | Information | Source |
| Chemical Name | 4-(4-Chlorobenzyl)morpholine | [1] |
| CAS Number | 6425-43-0 | [1] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Waste Classification | Halogenated Organic Waste | [4][5] |
Personal Protective Equipment (PPE) and Safe Handling
Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling 4-(4-Chlorobenzyl)morpholine. The principle here is to create a barrier between the researcher and the chemical to mitigate exposure risks.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. If there is a splash hazard, a face shield is recommended.[1]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure all skin is covered. For larger quantities or in case of a spill, chemically resistant aprons and boots may be necessary.[1]
-
Respiratory Protection: All handling of 4-(4-Chlorobenzyl)morpholine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
Step-by-Step Disposal Procedure
The disposal of 4-(4-Chlorobenzyl)morpholine must follow the "cradle-to-grave" principle for hazardous waste management, as outlined by the Environmental Protection Agency (EPA).[8][9] This means the waste must be managed safely from its point of generation to its final disposal.[8]
Step 1: Waste Identification and Classification
As soon as 4-(4-Chlorobenzyl)morpholine is deemed a waste product (e.g., leftover reagent, contaminated materials), it must be classified for disposal.
-
Action: Classify the waste as "Hazardous Waste: Halogenated Organic Solid/Liquid."
-
Causality: The presence of chlorine makes it a halogenated compound, which requires specific disposal routes.[4][5] Misclassification can lead to improper treatment and environmental release, as well as regulatory fines.
Step 2: Waste Segregation
Proper segregation is arguably the most critical step in a laboratory waste management program.
-
Action: Collect waste 4-(4-Chlorobenzyl)morpholine and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves) in a designated, properly labeled hazardous waste container.
-
Causality: Do NOT mix with non-halogenated organic waste. [3][10] The co-mingling of these waste streams can contaminate a large volume of less expensive non-halogenated waste, forcing it all to be treated via the more costly halogenated disposal process.[3] Furthermore, do not mix with incompatible materials such as strong acids or oxidizers to prevent chemical reactions within the waste container.[7][11]
Step 3: Waste Container Selection and Labeling
The integrity of the waste container is essential for safe storage and transport.
-
Action: Use a chemically compatible container with a secure, screw-top lid. Polyethylene or glass containers are generally suitable. The container must be in good condition, free from cracks or leaks.[2][4]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[2] The label must include:
-
Causality: Proper labeling is a requirement of OSHA's Hazard Communication Standard and EPA regulations.[12][13][14] It ensures that anyone handling the container is aware of its contents and the associated risks.
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory before being collected by environmental health and safety (EHS) personnel.
-
Action: Store the waste container in a designated Satellite Accumulation Area (SAA).[2] This area should be at or near the point of generation. Keep the container closed at all times except when adding waste.[4] Store in secondary containment to prevent the spread of material in case of a leak.[2]
-
Causality: Storing waste in designated and controlled areas minimizes the risk of accidental spills, exposure, and unauthorized mixing of chemicals.[11][15] Keeping containers closed prevents the release of vapors.
Step 5: Arranging for Disposal
-
Action: Once the container is full or you have finished the project generating this waste, contact your institution's EHS department to arrange for a pickup. Do not dispose of 4-(4-Chlorobenzyl)morpholine down the drain or in regular trash.[3][10]
-
Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste for final disposal by a licensed hazardous waste treatment, storage, and disposal facility (TSDF), ensuring compliance with all federal, state, and local regulations.[14][16]
Spill Management
In the event of a spill, a prompt and appropriate response is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spill from spreading. For a solid, carefully sweep it up. For a liquid, use an inert absorbent material (e.g., vermiculite, sand).[6]
-
Collect and Clean: Place the absorbed material and any contaminated cleaning supplies into a sealed container and label it as "Hazardous Waste" with the chemical name.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[4]
Visual Workflow Guides
Disposal Decision Workflow
This diagram outlines the critical decision-making process for the proper segregation and disposal of 4-(4-Chlorobenzyl)morpholine waste.
Caption: High-level disposal workflow.
By adhering to these scientifically-grounded and procedurally detailed steps, laboratory professionals can ensure the safe and compliant disposal of 4-(4-Chlorobenzyl)morpholine, contributing to a culture of safety and environmental stewardship.
References
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A Senior Application Scientist's Guide to Handling 4-(4-Chlorobenzyl)morpholine
This document provides essential, field-proven guidance for the safe handling of 4-(4-Chlorobenzyl)morpholine. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves, our colleagues, and our environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of deep-seated safety and operational excellence.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the specific risks associated with 4-(4-Chlorobenzyl)morpholine is the foundational step in developing a robust safety protocol. The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the chemical's known hazardous properties.
Based on its Safety Data Sheet (SDS), 4-(4-Chlorobenzyl)morpholine presents the following primary hazards:
| Hazard Classification | Description & GHS Code | Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] | Strict prohibition of eating, drinking, or smoking in the lab is critical. Accidental ingestion via contaminated hands is a primary risk vector. |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] | Direct skin contact must be prevented. This dictates the necessity and type of protective gloves and lab coats. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] | The risk of splashes or aerosol generation requires robust eye and face protection beyond standard safety glasses. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[1] | Handling must occur in a well-ventilated area, with respiratory protection required if ventilation is insufficient or dust/aerosols are generated. |
This hazard profile dictates that our primary goals are to prevent skin and eye contact, avoid inhalation of dust or aerosols, and eliminate any possibility of ingestion.
The Core PPE Ensemble: A Detailed Breakdown
A multi-layered approach to PPE is essential. This ensemble creates primary and secondary barriers to exposure, ensuring comprehensive protection.
| PPE Item | Specification | Rationale (The "Why") |
| Gloves | Chemical-resistant nitrile or neoprene gloves.[2] | Primary Barrier: Prevents direct skin contact, mitigating the risk of skin irritation.[1] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[3] |
| Eye Protection | Tightly-fitting chemical safety goggles.[2][4] | Primary Barrier: Protects against irritation from splashes or fine dust. Standard safety glasses with side shields are insufficient.[3] |
| Face Protection | Full-face shield (worn over goggles).[3][5] | Primary Barrier: Required when there is a significant risk of splashing, providing a broader barrier for the entire face. |
| Lab Coat | Standard laboratory coat. | Secondary Barrier: Protects skin and personal clothing from incidental contact and minor splashes. |
| Respiratory Protection | Use in a certified chemical fume hood. If not possible, a NIOSH-approved N95 (or equivalent) respirator is the minimum.[2][4] | Secondary Barrier: Mitigates the risk of inhaling dust or aerosols that may cause respiratory irritation.[1][5] |
Standard Operating Procedure (SOP) for Safe Handling
Adherence to a strict, logical workflow is paramount for safety. The following diagram and procedural steps outline the self-validating system for handling 4-(4-Chlorobenzyl)morpholine from preparation to disposal.
Caption: Workflow for Safe Handling of 4-(4-Chlorobenzyl)morpholine.
Step-by-Step Protocol:
-
Pre-Handling Checks:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and the chemical container inside the fume hood to minimize movement.
-
Carefully inspect all PPE for defects such as cracks in goggles or tears in gloves.
-
-
Donning PPE:
-
Put on the lab coat and fasten it completely.
-
Don safety goggles. If a splash risk exists, add a face shield.
-
Put on the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Handling the Chemical:
-
Perform all manipulations, including weighing and transferring, deep within the chemical fume hood.
-
Avoid generating dust. If the material is a fine powder, handle it with extra care to prevent it from becoming airborne.
-
Keep the container sealed when not in immediate use.[1]
-
-
Decontamination and Waste Preparation:
-
After handling, decontaminate any non-disposable equipment used.
-
Carefully place any contaminated disposable items (e.g., weigh boats, wipes) into a designated hazardous waste container.[2]
-
Place all solid waste of 4-(4-Chlorobenzyl)morpholine into a clearly labeled, sealable hazardous waste container. For solutions, use a designated liquid hazardous waste container.[2]
-
Clean and decontaminate the work surface inside the fume hood.
-
-
Doffing and Disposing of PPE:
-
Remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Remove the face shield (if used) and goggles.
-
Remove the lab coat.
-
Dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water.[1]
-
Emergency Protocols: Responding to Exposure and Spills
Immediate and correct action during an emergency is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle but large stream of water for at least 15-20 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or physician.[1] |
| Ingestion | Rinse the mouth thoroughly with water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention. |
Spill Management Plan:
-
Small Spills (inside a chemical fume hood):
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert all nearby personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[2]
-
Do not attempt to clean up a large spill without specific training and equipment.
-
Waste Disposal Logistics
Proper disposal is a legal and ethical requirement to protect the environment.
-
Waste Segregation: Never mix 4-(4-Chlorobenzyl)morpholine waste with incompatible waste streams.[2]
-
Containerization: Use only designated, leak-proof, and sealable hazardous waste containers.[1][2]
-
Labeling: The container must be clearly labeled with the full chemical name, "Hazardous Waste," and the appropriate hazard pictograms.[2]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[2]
-
Final Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal contractor.[1][6] Never dispose of this chemical down the drain or in the regular trash.[2]
References
-
Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta chemicals.[Link]
-
Safety Data Sheet: Morpholine. Carl ROTH.[Link]
-
Morpholine (HSG 92, 1995). Inchem.org.[Link]
-
Hazardous Substance Fact Sheet: Morpholine. (2009, May). New Jersey Department of Health.[Link]
-
Safety Data Sheet: Morpholine. Carl ROTH.[Link]
-
SAFETY DATA SHEET - Morpholine. (2019, February 25). Nexchem Ltd.[Link]
-
Safety Data Sheet: Morpholine. Chemos GmbH & Co.KG.[Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Practice News.[Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). MSC.[Link]
-
Safety Data Sheet: Morpholine Steamline Treatment. Garratt-Callahan.[Link]
-
Safety Data Sheet: Morpholine. North Metal and Chemical Company.[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
